titanium(4+);tetraphosphate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
IUPAC Name |
titanium(4+);tetraphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4H3O4P.3Ti/c4*1-5(2,3)4;;;/h4*(H3,1,2,3,4);;;/q;;;;3*+4/p-12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWGUJSXVOBPHP-UHFFFAOYSA-B | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ti+4].[Ti+4].[Ti+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O16P4Ti3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17017-57-1 (Parent) | |
| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60929864 | |
| Record name | Titanium(4+) phosphate (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13765-94-1, 15578-51-5 | |
| Record name | Phosphoric acid, titanium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013765941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015578515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphoric acid, titanium(4+) salt (4:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Titanium(4+) phosphate (3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trititanium tetrakis(phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of Titanium(IV) Tetraphosphate (TiP₂O₇)
Abstract: This document provides a comprehensive technical overview of the fundamental properties of titanium(IV) tetraphosphate (TiP₂O₇), also known as titanium pyrophosphate. It is intended for researchers, scientists, and professionals in drug development and materials science who require in-depth knowledge of this compound. The guide covers synthesis methodologies, structural, physical, and thermal properties, as well as its electrochemical applications. All quantitative data is presented in tabular format for clarity, and key processes are visualized using Graphviz diagrams, accompanied by detailed experimental protocols.
Introduction
Titanium(IV) tetraphosphate (TiP₂O₇) is an inorganic compound that has garnered significant interest due to its stable framework and promising electrochemical characteristics. It is composed of corner-sharing TiO₆ octahedra and pyrophosphate [P₂O₇]⁴⁻ groups, creating a robust three-dimensional structure. While its intrinsic ionic and electronic conductivities are poor, modifications such as nanostructuring and carbon coating have made it an attractive candidate for electrode materials in energy storage systems, particularly aqueous lithium-ion batteries. This guide details the core properties of TiP₂O₇, offering a foundational resource for its study and application.
Synthesis of Titanium(IV) Tetraphosphate
The synthesis of TiP₂O₇ can be achieved through various routes, each influencing the final product's morphology, crystallinity, and electrochemical performance. Common methods include solid-state reactions, sol-gel processes, coprecipitation, and microwave-assisted synthesis. The choice of method depends on the desired particle size, purity, and production time.
Caption: General workflow for the solid-state synthesis of TiP₂O₇.
Experimental Protocol: Microwave-Assisted Synthesis
This method offers a rapid route to synthesizing TiP₂O₇, significantly reducing the reaction time compared to traditional solid-state methods.
-
Precursor Preparation: Stoichiometric amounts of titanium dioxide (TiO₂) and ammonium phosphate ((NH₄)₂HPO₄) are used as starting materials. For carbon-coated variants, a carbon source like graphite is added.
-
Mechanical Milling: The precursors are mixed and subjected to high-energy ball milling for approximately 10-12 hours to ensure a homogeneous mixture.
-
Microwave Irradiation: The milled powder is placed in a microwave-transparent crucible and subjected to microwave irradiation. A typical procedure involves heating in a microwave furnace for a short duration (e.g., 5-15 minutes) at a high power setting.
-
Post-Synthesis Processing: The resulting powder is allowed to cool to room temperature. It may be washed with deionized water and ethanol to remove any unreacted precursors or impurities before being dried in a vacuum oven.
-
Characterization: The final product is characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase and Thermal Gravimetric Analysis (TGA) to assess purity and thermal stability.
Structural and Physical Properties
TiP₂O₇ is characterized by a cubic superstructure belonging to the Pa-3 space group. The framework is built from TiO₆ octahedra that are linked through corner-sharing with pyrophosphate [P₂O₇]⁴⁻ units. This arrangement results in a stable, three-dimensional network.
Caption: Schematic of the TiO₆ octahedral coordination in TiP₂O₇.
Quantitative Data: Structural and Physical Properties
The fundamental structural and physical data for TiP₂O₇ are summarized below.
| Property | Value | Reference(s) |
| Chemical Formula | TiP₂O₇ | |
| Molar Mass | 245.80 g/mol | Calculated |
| Crystal System | Cubic | |
| Space Group | Pa-3 | |
| Lattice Parameter (a) | 23.6383(2) Å | |
| Ti-O Bond Lengths | 1.88(2) – 1.98(2) Å | |
| O-Ti-O Bond Angles | ~90° | |
| P-O-P Bond Angles | 139(1)° - 145(1)° |
Thermal Properties
Titanium(IV) tetraphosphate exhibits high thermal stability. It is often the final crystalline product obtained from the thermal decomposition of other hydrated or layered titanium phosphate precursors, such as γ-Ti(PO₄)(H₂PO₄)·2H₂O. The transformation involves a multi-step condensation process where water is lost and the phosphate groups rearrange to form the stable pyrophosphate structure at elevated temperatures, typically above 800°C.
Caption: Thermal decomposition pathway of γ-titanium phosphate to TiP₂O₇.
Experimental Protocol: Thermal Gravimetric Analysis (TGA)
TGA is used to study the thermal stability and decomposition behavior of materials.
-
Sample Preparation: A small, precisely weighed amount of the TiP₂O₇ sample (typically 5-10 mg) is placed in an alumina or platinum crucible.
-
Instrument Setup: The crucible is placed in the TGA furnace. The analysis is typically run under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate.
-
Heating Program: The sample is heated from room temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting thermogram (mass vs. temperature) is analyzed to identify temperature ranges of mass loss, which correspond to decomposition or phase transition events. For pure TiP₂O₇, minimal weight loss is expected over a wide temperature range, indicating high thermal stability.
Electrochemical Properties and Applications
TiP₂O₇ has been extensively studied as an anode material for aqueous rechargeable lithium-ion batteries (ARLBs). Its stable structure is advantageous for ion migration kinetics and cycling stability. However, its practical application has been hindered by low intrinsic ionic and electronic conductivity. Strategies such as reducing particle size to the nanoscale and applying a uniform carbon coating have been shown to significantly enhance its electrochemical performance.
Caption: Reversible lithium-ion insertion and de-insertion in a TiP₂O₇ anode.
Quantitative Data: Electrochemical Performance
The following table summarizes key performance metrics for TiP₂O₇-based anodes.
| Parameter | Value | Conditions | Reference(s) |
| Theoretical Specific Capacity | ~120 mAh g⁻¹ | Based on one Li⁺ insertion | |
| Achieved Specific Capacity | 109 mAh g⁻¹ (Carbon-coated) | Scan rate of 0.3 mV s⁻¹ | |
| Cycling Stability (C-TiP₂O₇) | 92% capacity retention after 200 cycles | 0.5C rate | |
| Cycling Stability (TiP₂O₇/C NPs) | 90.6% capacity retention after 100 cycles | 30 mA g⁻¹ |
Experimental Protocol: Galvanostatic Cycling
This protocol is used to evaluate the electrochemical performance of TiP₂O₇ as a battery electrode.
-
Electrode Preparation: The active material (TiP₂O₇) is mixed with a conductive agent (e.g., carbon black) and a binder (e.g., PVDF) in a solvent (e.g., NMP) to form a slurry. The slurry is cast onto a current collector (e.g., copper foil) and dried under vacuum to remove the solvent.
-
Cell Assembly: The prepared electrode is assembled into a coin cell (e.g., CR2032) in an argon-filled glovebox. A lithium metal foil serves as the counter/reference electrode, a microporous polymer film as the separator, and a lithium-containing salt solution (e.g., 1 M Li₂SO₄ in water) as the electrolyte.
-
Electrochemical Testing: The assembled cell is connected to a battery cycler. It is charged and discharged at constant current densities (galvanostatically) between defined voltage limits.
-
Data Analysis: The specific capacity (mAh g⁻¹), coulombic efficiency, and capacity retention over multiple cycles are calculated from the charge-discharge data to assess the material's performance, including its rate capability and cycling stability.
Crystal structure analysis of titanium tetraphosphate (TiP2O7)
An In-depth Technical Guide to the Crystal Structure Analysis of Titanium Tetraphosphate (TiP₂O₇)
Introduction
Titanium tetraphosphate, also known as titanium pyrophosphate (TiP₂O₇), is a ceramic material of significant interest due to its potential applications as a proton conductor in fuel cells, a host for ion insertion in batteries, and as a biocompatible packing material.[1][2] A thorough understanding of its crystal structure is fundamental to elucidating its properties and optimizing its performance for various technological applications. This guide provides a comprehensive overview of the crystal structure of TiP₂O₇, details the experimental methods used for its analysis, and presents key crystallographic data.
Crystal Structure of Titanium Tetraphosphate
The crystal structure of TiP₂O₇ is characterized by a three-dimensional network of corner-sharing TiO₆ octahedra and P₂O₇ pyrophosphate groups.[3][4] In this arrangement, each TiO₆ octahedron is connected to six surrounding pyrophosphate groups. The pyrophosphate groups consist of two corner-sharing PO₄ tetrahedra.[3][5]
While several polymorphs exist, the most commonly reported structure is a cubic phase. Detailed structural studies have revealed that this cubic phase is more accurately described as a 3x3x3 superstructure, which accounts for distortions from the ideal parent structure.[3][6]
Crystallographic Polymorphs
Titanium tetraphosphate is known to exist in at least two crystalline forms: a cubic superstructure and a monoclinic phase. The cubic phase is the most extensively studied.
-
Cubic (Pa-3 Space Group): The room-temperature structure is a complex cubic superstructure with the space group Pa-3 (No. 205).[5][6][7] This structure is built from a network of TiO₆ octahedra and P₂O₇ pyrophosphate groups.[3] The framework contains both linear and bent P-O-P linkages within the pyrophosphate units.[4]
-
Monoclinic (P2₁/c Space Group): A monoclinic polymorph of TiP₂O₇ has also been identified, crystallizing in the P2₁/c space group (No. 14).[8]
Data Presentation: Crystallographic Information
The quantitative data derived from crystal structure analysis are summarized below for clarity and comparison.
Table 1: Crystallographic Data for TiP₂O₇ Polymorphs
| Parameter | Cubic (Superstructure) | Monoclinic |
| Crystal System | Cubic | Monoclinic |
| Space Group | Pa-3 (No. 205) | P2₁/c (No. 14) |
| Lattice Parameters | a = 8.13 - 8.227 Å | a = 8.007 Å |
| b = 8.13 - 8.227 Å | b = 7.419 Å | |
| c = 8.13 - 8.227 Å | c = 9.569 Å | |
| α = 90.00° | α = 90.00° | |
| β = 90.00° | β = 68.871° | |
| γ = 90.00° | γ = 90.00° | |
| Unit Cell Volume (ų) | 537.90 | 526.96 (calculated) |
| Reference | [5][7] | [8] |
Table 2: Atomic Coordinates (Fractional) for Cubic TiP₂O₇ (Pa-3)
| Atom | Wyckoff Symbol | x | y | z |
| Ti | 4a | 0.500000 | 0.500000 | 0.000000 |
| O | 4b | 0.000000 | 0.000000 | 0.500000 |
| P | 8c | 0.111338 | 0.888662 | 0.388662 |
| O | 24d | 0.084715 | 0.942021 | 0.213657 |
Data sourced from the Materials Project (mp-1200136).[5]
Table 3: Selected Bond Lengths and Angles for Cubic TiP₂O₇
| Bond/Angle | Length (Å) / Angle (°) | Description | Reference |
| Ti-O | 1.8884 - 1.9453 | Bond lengths within the TiO₆ octahedra. | [3][5] |
| P-O (non-bridging) | 1.50 - 1.52 | Shorter bonds in the PO₄ tetrahedra. | [5][7] |
| P-O (bridging) | 1.57 | Longer bond to the central oxygen in the P₂O₇ group. | [5] |
| P-O-P | 139 - 145 | Angle of the bent pyrophosphate groups. | [3][6] |
Experimental Protocols
The analysis of TiP₂O₇'s crystal structure involves two primary stages: synthesis of the crystalline material and its characterization using diffraction techniques.
Synthesis of Titanium Tetraphosphate
Several methods have been successfully employed to synthesize crystalline TiP₂O₇.
-
Solid-State Reaction: This is a common method involving the high-temperature reaction of titanium dioxide (TiO₂) and phosphoric acid (H₃PO₄) or ammonium phosphates. The process typically involves initial heating in an autoclave to form a hydrated phosphate precursor, such as γ-Ti(HPO₄)₂·2H₂O, followed by calcination at temperatures around 900 K to yield the final TiP₂O₇ product.[3]
-
Co-Precipitation Method: This technique involves mixing aqueous solutions of a titanium salt (e.g., TiCl₄) and phosphoric acid. The pH is then carefully adjusted, often with ammonia, to induce the precipitation of a precursor. The resulting precipitate is filtered, washed, and dried at elevated temperatures (e.g., 300°C) to obtain titanium phosphate.[9]
-
Microwave-Induced Synthesis: A facile and rapid method for producing TiP₂O₇ nanocrystals involves microwave-assisted synthesis, which can significantly reduce reaction times compared to conventional heating methods.[6]
-
Hydrothermal Synthesis: Crystalline titanium phosphates can be prepared under hydrothermal conditions using precursors like a titanium lactate complex and NH₄H₂PO₄. The phase composition of the final product is highly dependent on the Ti:P molar ratio in the reaction mixture.[10]
Crystal Structure Determination
The primary technique for determining the crystal structure of powdered materials like TiP₂O₇ is X-ray Diffraction (XRD) coupled with Rietveld refinement.
-
X-ray Diffraction (XRD): Powder XRD is used to obtain a diffraction pattern, which is a fingerprint of the material's crystal structure. The positions and intensities of the diffraction peaks are determined by the unit cell dimensions and the arrangement of atoms within the cell.
-
Rietveld Refinement: The Rietveld method is a powerful analytical technique used to refine a theoretical crystal structure model against the experimental XRD data.[11] It uses a least-squares approach to minimize the difference between the calculated and observed diffraction patterns.[12] The refinement process adjusts various parameters, including:
-
Lattice parameters (a, b, c, α, β, γ)
-
Atomic coordinates (x, y, z)
-
Site occupancy factors
-
Thermal displacement parameters
-
Peak shape and width parameters
Successful Rietveld refinement provides a detailed and accurate model of the crystal structure.[6][13][14] Neutron powder diffraction can also be used, particularly to obtain precise information on the positions of lighter atoms like oxygen.[15]
-
Visualization of Experimental Workflow
The logical flow from material synthesis to final structure validation is a critical aspect of crystallographic analysis.
Caption: Workflow for the crystal structure analysis of TiP₂O₇.
References
- 1. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mp-1200136: TiP2O7 (cubic, Pa-3, 205) [legacy.materialsproject.org]
- 8. mp-761041: TiP2O7 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Rietveld refinement - Wikipedia [en.wikipedia.org]
- 12. usna.edu [usna.edu]
- 13. researchgate.net [researchgate.net]
- 14. X-ray Diffraction Rietveld Refinement and Its Application in Cathode Materials for Lithium-ion Batteries [jim.org.cn]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Band Structure of Titanium Tetraphosphate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the theoretical and experimental methodologies for determining the electronic band structure of titanium tetraphosphate (TiP₄O₁₁). As of the current date, specific experimental or computational data for the electronic band structure of titanium tetraphosphate is not extensively available in peer-reviewed literature. Therefore, this document serves as a comprehensive roadmap, outlining the established protocols and expected outcomes for the characterization of this novel material.
Introduction to Electronic Band Structure
The electronic band structure of a material describes the range of energy levels that electrons can occupy within a solid. This structure is fundamental to understanding a material's electrical conductivity, optical properties, and chemical reactivity. For a material like titanium tetraphosphate, characterizing its band structure is a critical step in assessing its potential for applications in fields ranging from catalysis to biocompatible materials. The key features of an electronic band structure include the valence band (the highest energy band filled with electrons), the conduction band (the lowest energy band vacant of electrons), and the band gap (the energy difference between the valence and conduction bands). The size of the band gap determines whether a material is a conductor, semiconductor, or insulator.
Computational Determination of Electronic Band Structure
Density Functional Theory (DFT) is the most widely used computational method for predicting the electronic structure of materials.[1][2] It provides a good balance between accuracy and computational cost. The general workflow for a DFT-based prediction of the electronic band structure of a novel material like titanium tetraphosphate is as follows.
Computational Workflow
The process begins with defining the crystal structure, followed by a series of calculations to determine the ground-state electron density and the resulting electronic band structure.
References
Theoretical electrochemical capacity of TiP2O7
An In-depth Technical Guide to the Theoretical and Practical Electrochemical Capacity of Titanium Pyrophosphate (TiP₂O₇)
Introduction
Titanium pyrophosphate (TiP₂O₇) has emerged as a promising anode material for lithium-ion batteries (LIBs), particularly for aqueous systems, due to its suitable operating potential, structural stability, and competitive capacity.[1][2] As a member of the polyanionic compound family, TiP₂O₇ features a robust three-dimensional framework constructed from TiO₆ octahedra and P₂O₇ pyrophosphate groups.[2][3] This structure is inherently stable during electrochemical cycling, mitigating the large volume changes that plague many other anode materials.[4] However, the practical application of TiP₂O₇ has been hindered by its poor intrinsic ionic and electronic conductivities.[1][5]
This technical guide provides a comprehensive overview of the theoretical electrochemical capacity of TiP₂O₇, summarizes key experimental findings, details common synthesis and characterization protocols, and visualizes the underlying electrochemical processes and experimental workflows. The content is intended for researchers and scientists in the fields of materials science and energy storage.
Theoretical Electrochemical Capacity
The theoretical capacity of an electrode material is a calculated value based on its molar mass and the number of electrons transferred per formula unit during the electrochemical reaction. For TiP₂O₇, the electrochemical activity is centered on the reversible reduction and oxidation of the titanium cation (Ti⁴⁺).
The generally accepted lithium insertion reaction is a one-electron process:
Ti⁴⁺P₂O₇ + Li⁺ + e⁻ ↔ LiTi³⁺P₂O₇
Based on this reaction, the theoretical specific capacity (C) can be calculated using the following formula:
C = (n × F) / M
Where:
-
n is the number of electrons transferred per formula unit (n=1 for the Ti⁴⁺/Ti³⁺ redox couple).
-
F is the Faraday constant (approximately 26,801 mAh/mol).
-
M is the molar mass of TiP₂O₇ (approximately 221.81 g/mol ).[6]
Calculation:
C = (1 mol e⁻ × 26,801 mAh/mol) / 221.81 g/mol ≈ 120.8 mAh/g
While this value represents the theoretical maximum for a single lithium-ion insertion, some studies have reported higher experimental capacities, particularly when TiP₂O₇ is combined with conductive materials like reduced graphene oxide (rGO).[4] These higher values may be attributed to additional charge storage mechanisms, such as interfacial lithium storage or pseudocapacitive effects, which are not accounted for in the theoretical calculation for the bulk material.
Quantitative Data Summary
The electrochemical performance of TiP₂O₇ is highly dependent on its morphology, particle size, and the presence of conductive additives. The following tables summarize key quantitative data from various studies.
Table 1: Theoretical vs. Experimental Specific Capacities of TiP₂O₇
| Material Composition | Theoretical Capacity (mAh/g) | Highest Reported Experimental Capacity (mAh/g) | Current Density | Electrolyte | Citation |
| TiP₂O₇ | ~121 | 80 | Not Specified | 5 M LiNO₃ | [2] |
| TiP₂O₇ (Submicro) | ~121 | 110 | 15 mA/g | Organic | [7] |
| C-TiP₂O₇ (Microwave Synthesis) | ~121 | 109 | 0.3 mV/s (CV) | 1 M Li₂SO₄ | [8] |
| TiP₂O₇/C | ~121 | 97 | 30 mA/g | Aqueous Li₂SO₄ | [1] |
| TiP₂O₇/EG | ~121 | 66 | 0.1 A/g | 1 M Li₂SO₄ | [3][9] |
| TiP₂O₇/rGO | ~121 | 525.7 | 0.1 A/g | Organic | [4] |
Table 2: Cycling Performance of Various TiP₂O₇-Based Anodes
| Material Composition | Current Density | Number of Cycles | Capacity Retention (%) | Citation |
| TiP₂O₇ (Submicro) | 15 mA/g | 100 | 76.1 | [7] |
| C-TiP₂O₇ (Microwave) | 0.5 C | 200 | 92 | [8] |
| TiP₂O₇/C | 30 mA/g | 100 | 90.6 | [1] |
| TiP₂O₇/C | 750 mA/g | 600 | 97.3 | [1] |
| TiP₂O₇/EG | 0.5 A/g | 1000 | 75 | [3][9] |
| TiP₂O₇/rGO | 1 A/g | 1000 | 91 | [4] |
| TiP₂O₇/C (Polyhierarchical) | 1 C | 100 | 95.1 | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common experimental protocols for the synthesis and electrochemical characterization of TiP₂O₇.
Synthesis Methodologies
Several methods have been employed to synthesize TiP₂O₇, each influencing the material's final properties.
-
Sol-Gel Method (for TiP₂O₇/Expanded Graphite):
-
Precursors: Tetrabutyl titanate, phosphoric acid, and expanded graphite (EG).
-
Procedure:
-
Disperse a specified amount of EG in ethanol with vigorous stirring.
-
Separately, dissolve tetrabutyl titanate in ethanol to form solution A.
-
Dissolve phosphoric acid in ethanol to form solution B.
-
Slowly add solution A dropwise into the EG suspension under continuous stirring.
-
Subsequently, add solution B dropwise to the mixture to initiate the sol-gel reaction. The molar ratio of Ti:P is typically maintained at 1:2.
-
Age the resulting gel for several hours, followed by drying in an oven (e.g., at 80°C overnight) to remove the solvent.
-
Grind the dried precursor and anneal it under an inert atmosphere (e.g., Argon) at a high temperature (e.g., 800°C) for several hours to obtain the final TiP₂O₇/EG composite.[3][9]
-
-
-
Microwave-Assisted Synthesis (for C-TiP₂O₇):
-
Precursors: Titanium dioxide (TiO₂), ammonium phosphate ((NH₄)₂HPO₄), and graphite.
-
Procedure:
-
Mix the precursors in stoichiometric amounts.
-
Perform high-energy ball milling for an extended period (e.g., 12 hours) to ensure intimate mixing and reduce particle size.
-
Place the milled powder in a microwave reactor.
-
Apply microwave energy (e.g., 150 W) for a short duration (e.g., 10 minutes) to rapidly synthesize the carbon-coated TiP₂O₇.[8]
-
-
-
Liquid-Assisted Solid-State Reaction:
-
Precursors: Titanium dioxide (TiO₂) and phosphoric acid (H₃PO₄).
-
Procedure:
-
Mix TiO₂ and H₃PO₄ in a 1:2 molar ratio with a small amount of deionized water.
-
Grind the mixture thoroughly in an agate mortar to form a homogeneous slurry.
-
Dry the slurry at a moderate temperature (e.g., 120°C).
-
Calcine the dried powder at a high temperature (e.g., 900°C) for several hours in air to yield submicron-sized TiP₂O₇ particles.[7]
-
-
Electrochemical Characterization
-
Electrode Preparation:
-
Mix the active material (TiP₂O₇), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of typically 80:10:10.
-
Use a solvent (e.g., N-methyl-2-pyrrolidone, NMP) to form a homogeneous slurry.
-
Coat the slurry onto a current collector (e.g., copper foil for anode testing).
-
Dry the coated foil in a vacuum oven at a specified temperature (e.g., 120°C) for several hours to remove the solvent.
-
Punch the foil into circular electrodes of a specific diameter.
-
-
Cell Assembly:
-
Assemble CR2032-type coin cells in an argon-filled glovebox.
-
Use the prepared TiP₂O₇ electrode as the working electrode and lithium metal foil as the counter and reference electrode.
-
Employ a separator (e.g., Celgard 2400) soaked in the electrolyte.
-
Electrolytes can be aqueous (e.g., 1 M Li₂SO₄) or organic (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate).[1][8]
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Performed on an electrochemical workstation to identify the redox potentials of lithium insertion/extraction. Typically scanned at a slow rate (e.g., 0.1-1.0 mV/s) within a defined voltage window.
-
Galvanostatic Charge-Discharge Cycling: Conducted using a battery testing system to determine the specific capacity, cycling stability, and rate capability of the material at various current densities.
-
Electrochemical Impedance Spectroscopy (EIS): Measured to analyze the charge transfer resistance and ion diffusion kinetics within the electrode. Typically performed over a frequency range (e.g., 100 kHz to 0.01 Hz) with a small AC amplitude (e.g., 5 mV).[7]
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to TiP₂O₇.
Caption: Li-ion insertion/extraction mechanism in TiP₂O₇.
Caption: Experimental workflow for TiP₂O₇ anode evaluation.
Caption: Factors influencing the performance of TiP₂O₇ anodes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Titanium pyrophosphate | O7P2Ti | CID 20283883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Polyhierarchically structured TiP2O7/C microparticles with enhanced electrochemical performance for lithium-ion batteries - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Early studies and discovery of titanium phosphate compounds
An In-depth Technical Guide to the Early Studies and Discovery of Titanium Phosphate Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of titanium phosphate compounds has a rich history, driven primarily by their exceptional ion-exchange properties. These materials, existing in both amorphous and crystalline forms, have been the subject of extensive research due to their potential applications in areas such as radioactive waste remediation, catalysis, and as proton conductors in fuel cells. This technical guide provides a comprehensive overview of the seminal work on the discovery and early studies of titanium phosphate compounds, with a focus on their synthesis, characterization, and functional properties.
Amorphous Titanium Phosphate: The Dawn of Investigation
The initial explorations into titanium phosphate chemistry centered on the synthesis and characterization of amorphous forms. These materials were attractive due to their high ion-exchange capacities and relatively simple preparation methods.
Synthesis of Amorphous Titanium Phosphate
Early methods for synthesizing amorphous titanium phosphate typically involved the direct precipitation of a titanium salt with phosphoric acid. The resulting material's properties were found to be highly dependent on the specific reaction conditions.
Experimental Protocol: Synthesis of Amorphous Titanium Hydroxyphosphate [1]
This protocol describes a typical direct precipitation method for amorphous titanium phosphate.
1. Preparation of Titanyl Sulfate Solution:
-
Mix 50 g of titanium oxide (TiO₂) with 500 g of ammonium sulfate ((NH₄)₂SO₄) and 1.0 L of sulfuric acid (H₂SO₄, specific gravity 1.825).
-
Gradually heat the mixture to 200°C with continuous stirring until a clear solution of titanyl sulfate (TiOSO₄) is obtained.
2. Precipitation of Titanium Phosphate:
-
In a separate reactor, mix a calculated amount of wet-process phosphoric acid (H₃PO₄) with the appropriate amount of the prepared titanyl sulfate solution.
-
The precipitation is carried out under controlled conditions of temperature, reaction time, acid concentration, addition rate, and stirring speed to optimize the properties of the resulting amorphous titanium phosphate.
3. Washing and Drying:
-
The resulting precipitate is filtered and washed with deionized water until the filtrate is no longer acidic.
-
The product is then dried at a controlled temperature.
Quantitative Data: Synthesis Parameters for Amorphous Titanium Phosphate
The properties of amorphous titanium phosphate are highly sensitive to the synthesis conditions. The following table summarizes the optimized parameters from an early study.[1]
| Parameter | Optimized Value |
| Reaction Temperature | 65°C |
| H₃PO₄ Concentration | 35.8% |
| Reaction Time | 30 minutes |
| H₃PO₄ Addition Time | 5 minutes |
| Stirring Speed | 400 rpm |
The Emergence of Crystalline Titanium Phosphates: α- and γ-Phases
Following the initial work on amorphous materials, researchers focused on synthesizing crystalline forms of titanium phosphate, leading to the discovery of the α- and γ-phases. These crystalline materials offered the advantage of a well-defined structure, which allowed for more detailed structure-property relationship studies.
Synthesis of Crystalline Titanium Phosphates
The synthesis of crystalline titanium phosphates requires more stringent control over reaction conditions compared to their amorphous counterparts. Refluxing, hydrothermal methods, and direct precipitation from Ti(III) solutions have been employed.
Experimental Protocol: Synthesis of α-Titanium Phosphate (α-Ti(HPO₄)₂·H₂O) [2]
This protocol outlines a method for preparing well-crystallized α-titanium phosphate.
1. Preparation of Ti(III) Solution:
-
Prepare a solution of titanium(III) in 15 M phosphoric acid (H₃PO₄).
2. Oxidation and Precipitation:
-
Heat the Ti(III) solution at 140°C to induce oxidation of Ti(III) to Ti(IV).
-
The crystalline α-Ti(HPO₄)₂·H₂O precipitates from the solution upon oxidation.
3. Isolation and Washing:
-
The crystalline product is isolated by filtration.
-
The precipitate is washed with appropriate solvents to remove any unreacted starting materials or byproducts.
Experimental Protocol: Synthesis of γ-Titanium Phosphate (γ-Ti(HPO₄)₂·2H₂O)
The γ-phase is another important crystalline form of titanium phosphate.
1. Refluxing Method:
-
Reflux an amorphous titanium phosphate solid in concentrated phosphoric acid.
2. Hydrothermal Method:
-
Alternatively, use a hydrothermal approach by heating the reactants in an autoclave at elevated temperatures.
Quantitative Data: Synthesis Parameters for Crystalline Titanium Phosphates
The formation of specific crystalline phases is dictated by the synthesis parameters, as summarized in the tables below.[3]
Table 2.1: Synthesis Parameters for α-Titanium Phosphate [3]
| Titanium Source | Temperature (°C) | Reaction Time | Autoclave | Reflux in H₃PO₄ | P₂O₅:TiO₂ Molar Ratio |
| TiCl₄/TiCl₃ solutions | 20-25 | 2 h | No | Yes, at 60-80°C, up to 17 days | - |
| TiO₂ (anatase) | 200 | 3 h | Yes | Yes, up to 3 days | 1.2:1 |
| TiCl₄ solution | 180 | 12 h | Yes | No | 3.3:1 |
| TiCl₄ solution | 60 | 4 days | No | No | 2:1 |
| Ti(OBu)₄ solution | 50 | 13 h | No | No | 26:1 |
| Ti powder | 120 | - | No | Yes at 140°C | 12.5:1 |
Table 2.2: Synthesis Parameters for γ-Titanium Phosphate [3]
| Titanium Source | Temperature (°C) | Reaction Time | Autoclave | Reflux | P₂O₅:TiO₂ Molar Ratio |
| Amorphous TiP solid | 250 | 48 h | Yes | No | 19.5:1 |
| TiCl₃ solution | - | ≥ 18h | No | Yes for 18 h | 8.5:1 |
Ion-Exchange Properties: A Key Driver of Early Research
The primary motivation for the early investigation of titanium phosphates was their capacity for ion exchange. Both amorphous and crystalline forms exhibit the ability to exchange protons from their phosphate groups with other cations.
Quantitative Data: Ion-Exchange Capacities
The ion-exchange capacity (IEC) is a critical parameter for evaluating the performance of these materials. The following table presents a compilation of IEC values from various early studies.
Table 3.1: Ion-Exchange Capacities of Titanium Phosphate Compounds
| Material | Ion | Ion-Exchange Capacity (meq/g) | Reference |
| Amorphous TiP | Na⁺ | 6.4 | [3] |
| Amorphous TiP | Divalent metals | 3.4 (batch), 4.1 (column) | [3] |
| Amorphous TiP | Na⁺ | 12.3 - 16.9 | |
| Amorphous TiP (TiP1-type) | Na⁺ | up to 7.2 | [4] |
| Amorphous TiP (TiP1-type) | Divalent ions | up to 3.8 | [4] |
| Amorphous TiP (from TiCl₄) | Na⁺ | 10.60 | [2] |
| Amorphous TiP (from TiCl₄) | K⁺ | 11.55 | [2] |
| Crystalline α-TiP | Li⁺, Na⁺ | ~7 | |
| Amorphous TiO(OH)H₂PO₄ | Co²⁺ | 1.12 - 1.60 | [5] |
| Amorphous TiO(OH)H₂PO₄ | Ni²⁺ | 1.40 | [5] |
| Amorphous TiO(OH)H₂PO₄ | Cu²⁺ | 1.50 | [5] |
| Amorphous TiO(OH)H₂PO₄ | Mn²⁺ | 1.45 | [5] |
Structural Characterization: Unraveling the Nature of Titanium Phosphates
A variety of analytical techniques were employed in the early studies to elucidate the structure and composition of titanium phosphate compounds.
Key Characterization Techniques
-
X-ray Diffraction (XRD): Used to distinguish between amorphous and crystalline phases and to determine the crystal structure of the latter.[6][7]
-
Infrared Spectroscopy (IR): Provided information about the functional groups present, such as P-O and O-H bonds.
-
Thermogravimetric Analysis (TGA): Used to study the thermal stability and the nature of water molecules in the structure.
-
Solid-State Nuclear Magnetic Resonance (NMR): Particularly ³¹P NMR, was instrumental in probing the local environment of the phosphorus atoms.[6]
-
Elemental Analysis: Used to determine the empirical formula of the synthesized compounds.
Early Structural Insights
Early XRD studies revealed that α-Ti(HPO₄)₂·H₂O is isostructural with its zirconium analogue, α-Zr(HPO₄)₂·H₂O, possessing a layered structure.[6] The structure of γ-Ti(HPO₄)₂·2H₂O was also proposed based on powder XRD data.[6] For amorphous materials, techniques like solid-state NMR were crucial in identifying the presence of different phosphate groups, such as –HPO₄ and –H₂PO₄.[3]
Visualizing the Landscape of Early Titanium Phosphate Research
The following diagrams illustrate key relationships and workflows in the early studies of titanium phosphate compounds.
Caption: Evolution of Synthesis Methods for Titanium Phosphates.
Caption: Influence of Synthesis Parameters on Material Properties.
Conclusion
The early investigations into titanium phosphate compounds laid a crucial foundation for the development of these materials for a wide range of applications. The initial focus on amorphous materials highlighted their significant ion-exchange capabilities, while subsequent work on crystalline α- and γ-phases provided a deeper understanding of their structure-property relationships. The synthesis methodologies and characterization techniques developed during this period continue to be relevant in the ongoing research and development of advanced titanium phosphate-based materials. This guide serves as a testament to the pioneering work that has paved the way for the use of these versatile compounds in modern science and technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ltu.diva-portal.org [ltu.diva-portal.org]
- 4. Revisiting syntheses of Ti(iv)/H2PO4–HPO4 functional ion-exchangers, properties and features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Investigation on Purification of Saturated LiNO3 Solution Using Titanium Phosphate Ion Exchanger: Kinetics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characterisation of solid titanium( iv ) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00902A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Deep Dive into Ion-Exchange Mechanisms of Layered Titanium Phosphates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Layered titanium phosphates have emerged as a class of inorganic ion exchangers with significant potential across various scientific and industrial domains, including environmental remediation, catalysis, and notably, as carrier matrices in advanced drug delivery systems. Their unique lamellar structure, characterized by tunable interlayer spacing and the presence of exchangeable protons within their functional groups, facilitates the intercalation and controlled release of a wide range of cations, including therapeutic agents. This technical guide provides a comprehensive overview of the core ion-exchange mechanisms in layered titanium phosphates, supported by detailed experimental protocols, quantitative data, and visual representations of the underlying processes.
Structural Framework and Ion-Exchange Moieties
Layered titanium phosphates primarily exist in several crystalline phases, with the alpha (α-TiP) and gamma (γ-TiP) forms being the most extensively studied. The fundamental mechanism of ion exchange in these materials is governed by the presence of acidic phosphate groups within their structure.
-
Alpha-Titanium Phosphate (α-Ti(HPO₄)₂·H₂O): This phase possesses a single type of functional group, the monohydrogen phosphate (-HPO₄) group. The protons of these groups are the active sites for cation exchange.[1]
-
Gamma-Titanium Phosphate (γ-Ti(PO₄)(H₂PO₄)·2H₂O): The gamma phase is distinguished by the presence of two types of functional groups: phosphate (-PO₄) and dihydrogen phosphate (-H₂PO₄) groups. The protons of the -H₂PO₄ groups are readily exchangeable.[2]
The general ion-exchange reaction can be represented as:
Ti(HPO₄)₂·H₂O + n M⁺ ⇌ Ti(MPO₄)₂·H₂O + n H⁺ (for α-TiP)
Ti(PO₄)(H₂PO₄)·2H₂O + n M⁺ ⇌ Ti(PO₄)(M₂-n HnPO₄)·2H₂O + n H⁺ (for γ-TiP)
where M⁺ represents the exchanging cation.
The layered structure of these materials allows for the expansion and contraction of the interlayer spacing to accommodate cations of varying sizes. This structural flexibility is a key factor in their ion-exchange capacity and selectivity.
Synthesis of Layered Titanium Phosphates: Experimental Protocols
The ion-exchange properties of titanium phosphates are intrinsically linked to their phase purity and crystallinity, which are highly dependent on the synthesis methodology. Below are detailed protocols for the synthesis of α-TiP and amorphous titanium phosphate.
Synthesis of Crystalline α-Titanium Phosphate
This protocol is adapted from methods described in the literature for preparing well-crystallized α-TiP.[1]
Materials:
-
Titanium (IV) chloride (TiCl₄)
-
Concentrated phosphoric acid (H₃PO₄, 85%)
-
Hydrochloric acid (HCl, 1M)
-
Distilled water
Procedure:
-
Dissolve 19 grams of TiCl₄ in 500 ml of 1N HCl solution with vigorous stirring in an ice bath to control the exothermic reaction.
-
In a separate beaker, dilute 24 grams of 85% H₃PO₄ with 500 ml of distilled water.
-
Slowly add the phosphoric acid solution to the titanium chloride solution with continuous stirring at room temperature. A white precipitate will begin to form.
-
The resulting mixture is refluxed for an extended period, typically 48-72 hours, to promote the crystallization of the α-phase.
-
After refluxing, the precipitate is collected by filtration or centrifugation.
-
The collected solid is washed repeatedly with distilled water until the washings are free of chloride ions (tested with AgNO₃ solution).
-
The final product is dried in an oven at 60-80°C overnight.
Synthesis of Amorphous Titanium Phosphate
Amorphous titanium phosphates are often synthesized via a sol-gel method at room temperature.[3][4]
Materials:
-
Titanium (IV) chloride (TiCl₄)
-
Phosphoric acid (H₃PO₄, 85%)
-
Ammonia solution (NH₄OH)
-
Distilled water
Procedure:
-
Prepare a solution of TiCl₄ by dissolving a known amount in distilled water or dilute HCl.
-
Prepare a separate solution of H₃PO₄.
-
The two solutions are mixed at room temperature with constant stirring.
-
The pH of the resulting gel is adjusted to a specific value (e.g., pH 5.0) by the dropwise addition of ammonia solution.[4]
-
The gel is allowed to stand for 24 hours to ensure complete precipitation.[4]
-
The precipitate is then filtered and washed thoroughly with distilled water to remove any unreacted precursors and by-products.
-
The washed solid is dried at a relatively low temperature (e.g., 100-120°C) to obtain the amorphous titanium phosphate.
Characterization of Ion-Exchange Properties: Experimental Protocols
A thorough understanding of the ion-exchange capabilities of layered titanium phosphates requires a systematic evaluation of several key parameters.
Determination of Ion-Exchange Capacity (IEC)
The IEC is a measure of the total number of exchangeable protons per unit weight of the material. A common method for its determination is through titration.[5]
Procedure:
-
A known weight of the titanium phosphate sample (in its H⁺ form) is suspended in a known volume of a standard salt solution (e.g., 0.1 M NaCl).
-
The suspension is stirred for a sufficient time (e.g., 24 hours) to allow for complete ion exchange between the protons of the material and the cations from the solution.
-
The suspension is then titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to a specific endpoint, typically monitored using a pH meter.
-
The IEC is calculated from the volume of the base consumed.
Batch Ion-Exchange Experiments
Batch experiments are performed to study the equilibrium and kinetics of the ion-exchange process for specific cations.
Procedure:
-
A series of solutions with varying initial concentrations of the target cation are prepared.
-
A fixed amount of the titanium phosphate sorbent is added to each solution.
-
The mixtures are agitated at a constant temperature for a predetermined period to reach equilibrium.
-
The solid and liquid phases are separated by filtration or centrifugation.
-
The final concentration of the cation in the supernatant is determined using an appropriate analytical technique (e.g., Atomic Absorption Spectroscopy or Inductively Coupled Plasma Mass Spectrometry).
-
The amount of cation exchanged per unit mass of the sorbent is calculated.
Quantitative Data on Ion-Exchange Properties
The ion-exchange capacity and selectivity of layered titanium phosphates are influenced by factors such as the phase of the material, the nature of the exchanging cation (e.g., charge and ionic radius), and the experimental conditions (e.g., pH and temperature). The following tables summarize key quantitative data from the literature.
Table 1: Ion-Exchange Capacities of Different Titanium Phosphate Materials
| Titanium Phosphate Phase | Exchanging Ion | Ion-Exchange Capacity (meq/g) | Reference(s) |
| Amorphous TiP | Na⁺ | ~6.4 | [2] |
| Amorphous TiP | Divalent Metals | ~3.4 - 4.1 | [2] |
| Amorphous TiP (high P:Ti ratio) | Na⁺ | 12.3 - 16.9 | [5] |
| Crystalline α-TiP | Na⁺ | ~7.0 | [6] |
Table 2: Selectivity of α-Titanium Phosphate for Various Cations
| Cation | Uptake (g/g of α-TiP) | Reference(s) |
| n-Butylammonium | 0.420 | [7] |
| n-Hexylammonium | 0.595 | [7] |
| Cyclohexylammonium | 0.571 | [7] |
| Pyridinium | 0.335 | [7] |
Table 3: Interlayer Spacing Changes upon Intercalation
| Host Material | Intercalated Species | Initial Basal Spacing (nm) | Final Basal Spacing (nm) | Reference(s) |
| Ti₂O₃(H₂PO₄)₂·2H₂O | Cysteamine | 1.00 | 1.43 | [8] |
| α-TiP | Propylamine | 0.758 | 1.69 | [9] |
Visualization of Ion-Exchange Mechanisms and Workflows
Graphical representations are invaluable for understanding the complex processes involved in the synthesis and ion-exchange behavior of layered titanium phosphates.
Caption: A generalized workflow for the synthesis of layered titanium phosphates.
Caption: The fundamental mechanism of cation exchange in layered titanium phosphates.
Caption: A typical experimental workflow for investigating ion-exchange properties.
Applications in Drug Delivery
The ability of layered titanium phosphates to intercalate and release cations makes them promising candidates for drug delivery systems.[10] Cationic drug molecules can be loaded into the interlayer spaces of titanium phosphates through an ion-exchange mechanism. The subsequent release of the drug can be triggered by the presence of physiological cations (e.g., Na⁺, K⁺, Ca²⁺) in the biological environment, which exchange with the intercalated drug molecules. This controlled release mechanism offers the potential for targeted drug delivery and reduced systemic side effects. Further research in this area is focused on optimizing the loading capacity, controlling the release kinetics, and ensuring the biocompatibility of these materials for pharmaceutical applications.[11][12]
References
- 1. researchgate.net [researchgate.net]
- 2. ltu.diva-portal.org [ltu.diva-portal.org]
- 3. journal.iisc.ac.in [journal.iisc.ac.in]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. digibuo.uniovi.es [digibuo.uniovi.es]
- 10. researchgate.net [researchgate.net]
- 11. Construction of Local Drug Delivery System on Titanium-Based Implants to Improve Osseointegration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
A Technical Guide to the Synthesis of Titanium Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for titanium pyrophosphate (TiP₂O₇). It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to produce and tailor this compound for various applications. This document details the core synthesis methodologies, presents comparative quantitative data, and provides standardized experimental protocols.
Introduction to Titanium Pyrophosphate Synthesis
Titanium pyrophosphate (TiP₂O₇) is a ceramic material with applications in diverse fields, including as a pigment, catalyst, and in the formulation of dental cements. The synthesis of TiP₂O₇ can be achieved through several methods, each yielding products with distinct physical and chemical properties. The choice of synthesis route is critical as it influences particle size, purity, crystallinity, and surface area, which in turn affect the material's performance in specific applications. The most common and effective synthesis pathways are solid-state reaction, sol-gel synthesis, hydrothermal synthesis, and co-precipitation.
Core Synthesis Pathways
This section outlines the fundamental principles of the four primary methods for synthesizing titanium pyrophosphate.
Solid-State Reaction
The solid-state reaction method is a traditional and straightforward approach for synthesizing ceramic materials like titanium pyrophosphate. This technique involves the direct reaction of solid precursors at elevated temperatures. The intimate mixing of the reactants is crucial for ensuring a complete reaction and a homogenous final product.
The general reaction scheme involves the high-temperature reaction between a titanium source, typically titanium dioxide (TiO₂), and a phosphate source, such as phosphoric acid (H₃PO₄) or ammonium dihydrogen phosphate (NH₄H₂PO₄). The reaction proceeds through the diffusion of ions between the solid particles, leading to the formation of the desired titanium pyrophosphate phase.
Sol-Gel Synthesis
The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. This method offers excellent control over the final product's purity, homogeneity, and particle size at a molecular level. The process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase.
For the synthesis of titanium pyrophosphate, a titanium alkoxide, such as titanium isopropoxide (TTIP), is typically used as the titanium precursor. This precursor undergoes hydrolysis and condensation reactions in the presence of a phosphate source to form a three-dimensional network. Subsequent drying and calcination of the gel yield the crystalline titanium pyrophosphate.
Hydrothermal Synthesis
Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly advantageous for producing well-crystallized, phase-pure materials with controlled morphology and particle size.
In a typical hydrothermal synthesis of titanium pyrophosphate, a titanium salt, such as titanium tetrachloride (TiCl₄), and a phosphate source are dissolved in water or a suitable solvent inside a sealed autoclave. The autoclave is then heated to a specific temperature, allowing the reaction to proceed under elevated pressure. The resulting product is then cooled, filtered, and dried.
Co-Precipitation Method
The co-precipitation method is a simple and cost-effective technique for synthesizing fine, high-purity powders. It involves the simultaneous precipitation of two or more cations from a common solution by the addition of a precipitating agent.
In the synthesis of titanium pyrophosphate via co-precipitation, aqueous solutions of a titanium salt (e.g., titanium tetrachloride) and a phosphate source are mixed. A precipitating agent, such as a base (e.g., sodium hydroxide), is then added to induce the formation of a precipitate. The precipitate is subsequently washed, dried, and calcined to obtain the final titanium pyrophosphate product. This method allows for excellent compositional control and produces nanoparticles with a narrow size distribution.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for titanium pyrophosphate synthesized via the different methods. The values presented are indicative and can vary based on specific experimental conditions.
| Synthesis Method | Precursors | Temperature (°C) | Particle Size | Surface Area (m²/g) | Purity | Yield |
| Solid-State Reaction | TiO₂, H₃PO₄ | 800 - 1000 | 1 - 10 µm | 1 - 5 | High | High |
| Sol-Gel | Ti(OC₃H₇)₄, H₃PO₄ | 400 - 700 | 20 - 100 nm | 50 - 200 | Very High | Moderate to High |
| Hydrothermal | TiCl₄, Na₄P₂O₇ | 150 - 250 | 50 - 500 nm | 20 - 100 | High | Moderate to High |
| Co-Precipitation | TiCl₄, (NH₄)₂HPO₄, NaOH | 600 - 800 (Calcination) | 20 - 80 nm | 30 - 150 | High | High |
Experimental Protocols
This section provides detailed methodologies for the key synthesis pathways described.
Solid-State Reaction Protocol
-
Precursor Preparation: Stoichiometric amounts of titanium dioxide (TiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are weighed.
-
Mixing: The precursors are intimately mixed using a mortar and pestle or a ball mill to ensure homogeneity.
-
Calcination: The mixture is placed in an alumina crucible and calcined in a furnace. The temperature is ramped up to 800-1000°C and held for several hours.
-
Cooling and Grinding: The furnace is allowed to cool down to room temperature. The resulting product is then ground to a fine powder.
Sol-Gel Synthesis Protocol
-
Sol Preparation: Titanium isopropoxide is dissolved in an alcohol (e.g., ethanol). In a separate container, phosphoric acid is dissolved in a mixture of water and the same alcohol.
-
Hydrolysis: The phosphoric acid solution is added dropwise to the titanium isopropoxide solution under vigorous stirring.
-
Gelation: The resulting sol is stirred for a period until a transparent gel is formed. The gel is then aged for a specified time.
-
Drying: The wet gel is dried in an oven at a low temperature (e.g., 80-100°C) to remove the solvent.
-
Calcination: The dried gel is calcined at 400-700°C to obtain crystalline titanium pyrophosphate.
Hydrothermal Synthesis Protocol
-
Solution Preparation: A solution of titanium tetrachloride is prepared in deionized water. A separate aqueous solution of sodium pyrophosphate is also prepared.
-
Mixing and pH Adjustment: The two solutions are mixed in a Teflon-lined stainless-steel autoclave. The pH of the mixture is adjusted using an acid or a base.
-
Hydrothermal Treatment: The autoclave is sealed and heated in an oven to 150-250°C for a predetermined duration.
-
Product Recovery: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by centrifugation or filtration, washed with deionized water and ethanol, and dried in an oven.
Co-Precipitation Protocol
-
Precursor Solution: An aqueous solution containing titanium tetrachloride and diammonium hydrogen phosphate is prepared.
-
Precipitation: A solution of a precipitating agent, such as sodium hydroxide, is added dropwise to the precursor solution under constant stirring until the precipitation is complete.
-
Washing and Filtration: The precipitate is separated from the solution by filtration and washed several times with deionized water to remove any unreacted ions.
-
Drying: The washed precipitate is dried in an oven at around 100°C.
-
Calcination: The dried powder is calcined in a furnace at 600-800°C to yield the final titanium pyrophosphate product. The average particle size of the resulting nanoparticles is often in the range of 20-30 nm.[2]
Visualization of Synthesis Pathways
The following diagrams illustrate the workflows and logical relationships of the described synthesis methods.
Solid-State Reaction Workflow
Sol-Gel Synthesis Workflow
Hydrothermal Synthesis Workflow
Co-Precipitation Method Workflow
References
Methodological & Application
Application Notes and Protocols for the Sol-Gel Synthesis of Titanium Pyrophosphate (TiP₂O₇) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the synthesis of titanium pyrophosphate (TiP₂O₇) nanoparticles via the sol-gel method. This technique offers a versatile and cost-effective route to produce high-purity, homogenous nanoparticles with controlled size and morphology. While TiP₂O₇ is primarily explored for applications in catalysis, ion exchange, and as a component in ceramic materials, its potential in drug delivery systems and as a biocompatible material is an emerging area of interest for drug development professionals.
Experimental Protocols
The sol-gel synthesis of TiP₂O₇ nanoparticles involves the hydrolysis and condensation of a titanium precursor in the presence of a phosphorus source, followed by a thermal treatment to induce crystallization. The following protocol outlines a typical procedure.
Materials:
-
Titanium (IV) isopropoxide (TTIP, C₁₂H₂₈O₄Ti) - Titanium precursor
-
Orthophosphoric acid (H₃PO₄, 85 wt. % in H₂O) - Phosphorus precursor
-
Absolute ethanol (C₂H₅OH) - Solvent
-
Deionized water (H₂O)
-
Nitric acid (HNO₃) - Catalyst (optional, for pH control)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Dropping funnel
-
Drying oven
-
Muffle furnace
-
Centrifuge and centrifuge tubes
-
Mortar and pestle
Step-by-Step Synthesis Procedure:
-
Preparation of the Titanium Precursor Solution (Sol A):
-
In a dry beaker, dissolve a specific molar amount of titanium (IV) isopropoxide in absolute ethanol. A typical starting point is a 1:20 molar ratio of TTIP to ethanol.
-
Stir the solution vigorously for 30 minutes at room temperature to ensure complete dissolution and homogeneity.
-
-
Preparation of the Phosphorus Precursor Solution (Sol B):
-
In a separate beaker, prepare an aqueous solution of orthophosphoric acid. The molar ratio of the titanium precursor to the phosphorus precursor is crucial for obtaining the desired TiP₂O₇ phase. A Ti:P molar ratio of 1:2 is stoichiometric for TiP₂O₇.
-
For example, to achieve a 1:8 molar ratio of Ti to P, as suggested in some literature for related titanium phosphate materials, carefully add the calculated amount of 85% orthophosphoric acid to deionized water.[1]
-
If pH control is desired to manage the hydrolysis rate, a small amount of nitric acid can be added to this solution.
-
-
Formation of the Sol-Gel:
-
Slowly add the phosphorus precursor solution (Sol B) dropwise to the continuously stirred titanium precursor solution (Sol A) using a dropping funnel. The slow addition is critical to control the hydrolysis and condensation reactions and prevent rapid precipitation.
-
Continue stirring the resulting mixture for several hours (e.g., 2-4 hours) at room temperature. A gradual increase in viscosity will be observed, indicating the formation of a sol, which then transitions into a gel.
-
-
Aging of the Gel:
-
Once the gel has formed, cover the beaker and allow it to age at room temperature for 24-48 hours. The aging process strengthens the gel network through further condensation reactions.
-
-
Drying the Gel:
-
Place the aged gel in a drying oven at 80-100°C for 12-24 hours to remove the solvent and other volatile components. This will result in a dried, porous solid known as a xerogel.
-
-
Calcination to Form TiP₂O₇ Nanoparticles:
-
Grind the dried xerogel into a fine powder using a mortar and pestle.
-
Transfer the powder to a crucible and place it in a muffle furnace for calcination.
-
Heat the powder to 900°C and maintain this temperature for 2-4 hours.[1] This high-temperature treatment is necessary for the crystallization of the amorphous xerogel into the TiP₂O₇ phase.
-
After calcination, allow the furnace to cool down to room temperature naturally. The resulting white powder consists of TiP₂O₇ nanoparticles.
-
Data Presentation
The following table summarizes the key experimental parameters and their typical ranges for the sol-gel synthesis of TiP₂O₇ nanoparticles. These parameters can be varied to control the characteristics of the final product.
| Parameter | Value/Range | Purpose/Effect |
| Precursors | ||
| Titanium Source | Titanium (IV) isopropoxide | Common alkoxide precursor for sol-gel synthesis. |
| Phosphorus Source | Orthophosphoric acid (85%) | Provides the phosphate groups for the final product. |
| Molar Ratios | ||
| Ti:P Ratio | 1:2 (stoichiometric) to 1:8 | Influences the formation of the desired titanium phosphate phase.[1] |
| TTIP:Ethanol Ratio | 1:10 to 1:30 | Affects the concentration of the precursor and the viscosity of the sol. |
| Reaction Conditions | ||
| Stirring Time | 2 - 6 hours | Ensures homogeneous mixing and complete hydrolysis/condensation. |
| Aging Time | 24 - 48 hours | Allows for the strengthening of the gel network. |
| Thermal Treatment | ||
| Drying Temperature | 80 - 120 °C | Removes solvent and volatile byproducts. |
| Drying Time | 12 - 24 hours | Ensures complete drying of the gel. |
| Calcination Temperature | 900 °C | Promotes the crystallization of the TiP₂O₇ phase.[1] |
| Calcination Time | 2 - 5 hours | Affects the crystallinity and particle size of the final product. |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical transformations occurring during the sol-gel synthesis of TiP₂O₇ nanoparticles.
Caption: Experimental workflow for the sol-gel synthesis of TiP₂O₇ nanoparticles.
Caption: Chemical transformations in the sol-gel synthesis of TiP₂O₇.
References
Application Notes and Protocols for the Hydrothermal Preparation of Layered Titanium Phosphates for Drug Delivery
Introduction
Layered titanium phosphates, particularly gamma-titanium phosphate (γ-TiP), are emerging as promising inorganic host materials for drug delivery applications. Their unique layered structure, with tunable interlayer spacing and ion-exchange capabilities, allows for the intercalation of drug molecules, offering a platform for controlled and targeted release. The hydrothermal method is a versatile and widely used technique for synthesizing crystalline titanium phosphate materials with controlled morphology and properties.
These application notes provide a comprehensive overview and detailed protocols for the hydrothermal synthesis of layered titanium phosphates and their subsequent use as drug carriers. The focus is on γ-TiP as a host material due to its relevance in drug intercalation, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. The provided protocols are compiled from various scientific sources to offer a practical guide for researchers in this field.
Data Presentation
Quantitative data from various studies on the synthesis and drug delivery applications of layered titanium phosphates are summarized in the tables below for easy comparison.
Table 1: Synthesis Parameters and Physicochemical Properties of Layered Titanium Phosphates
| Titanium Precursor | Phosphorus Precursor | Molar Ratios | Temperature (°C) | Time (h) | Resulting Phase | Interlayer Spacing (Å) | Reference(s) |
| Titanium powder | Phosphoric acid (85%) | 1:45 (Ti:P) | - | - | Ti₇(HPO₄)₆(PO₄)₆·C₆N₂H₁₄ | - | [1] |
| Titanium powder | Phosphoric acid | 1:15 (Ti:P) | 225 | 48 | TiᴵᴵᴵTiᴵⱽ(HPO₄)₄·C₂N₂H₉·H₂O | - | [2] |
| Titanium lactate complex | NH₄H₂PO₄ / Urea | 1:4 (Ti:P) | 180 | 48 | Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ | - | [3] |
| Lepidocrocite-type titanate | Phosphoric acid (85%) | - | 180-220 | 24 | α-Ti(HPO₄)₂·H₂O / γ-Ti(PO₄)(H₂PO₄)·2H₂O | 7.58 (α-phase) | [4] |
| Titanium(IV) chloride | Phosphoric acid / Ethylamine | - | - | - | (C₂H₅NH₃)[Ti(H₁.₅PO₄)(PO₄)]₂·H₂O | 12.04 | [5][6] |
Table 2: Drug Delivery Applications of Layered Titanium Phosphates
| Host Material | Drug | Co-intercalant | Drug Loading (% w/w) | Interlayer Spacing Change (Å) | Release Conditions | Key Findings | Reference(s) |
| γ-Titanium Phosphate | Diclofenac Sodium | Propylamine | Not specified, described as "large amount" | - | pH-dependent | Scarcely soluble in acidic solution; dissolves in neutral and basic buffer solutions. | [1][7] |
| TiP-PEG/peptide nanoparticles | Tirucalla-8,24-diene-3β,11β-diol-7-one (KS-01) | PEG/peptide | ~2.98% (29.8 mg/g) | Not applicable | - | Enhanced therapeutic efficacy by improving water solubility. | [8] |
| ZnAl-Hydrotalcite (for comparison) | Diclofenac | - | 41.8% | From ~8 to 22.5 | pH 7.0 and 7.5 | Complete drug release at pH 7.5. | [6] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of γ-Titanium Phosphate (γ-TiP)
This protocol is a generalized procedure based on hydrothermal methods reported for the synthesis of layered titanium phosphates.[4][9]
Materials:
-
Titanium(IV) chloride (TiCl₄) or other suitable titanium precursor
-
Phosphoric acid (H₃PO₄, 85 wt%)
-
Deionized water
-
Teflon-lined stainless-steel autoclave (e.g., 50-100 mL capacity)
-
Centrifuge and tubes
-
Drying oven
Procedure:
-
Precursor Solution Preparation: In a fume hood, slowly add a stoichiometric amount of titanium(IV) chloride to a concentrated solution of phosphoric acid under vigorous stirring. The molar ratio of P:Ti should be carefully controlled, typically in the range of 4:1 to 10:1, to favor the formation of the γ-phase.
-
Hydrothermal Reaction: Transfer the resulting homogeneous solution or slurry into a Teflon-lined stainless-steel autoclave. The autoclave should not be filled more than 80% of its total volume.
-
Seal the autoclave and place it in a programmable oven. Heat the autoclave to a temperature between 180°C and 220°C and maintain this temperature for 24 to 72 hours.[4]
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave in a fume hood and collect the white precipitate.
-
Washing: Wash the product repeatedly with deionized water to remove any unreacted precursors and by-products. Use centrifugation (e.g., 8000 rpm for 10 minutes) to separate the solid product from the supernatant after each wash. Repeat the washing process until the pH of the supernatant is neutral.
-
Drying: Dry the final product in an oven at 60-80°C overnight to obtain a fine white powder of γ-TiP.
-
Characterization: The synthesized γ-TiP should be characterized by powder X-ray diffraction (XRD) to confirm the crystalline phase and determine the interlayer spacing. Other useful characterization techniques include Fourier-transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA).
Protocol 2: Intercalation of Diclofenac Sodium into γ-Titanium Phosphate
This protocol is adapted from studies on the intercalation of diclofenac sodium into layered inorganic hosts.[1][7] The use of an alkylamine as a co-intercalant can help to pre-expand the layers, facilitating the entry of the larger drug molecule.
Materials:
-
Synthesized γ-Titanium Phosphate (γ-TiP) powder
-
Diclofenac sodium (DFS)
-
Propylamine (or other short-chain alkylamine)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and hotplate
-
Centrifuge and tubes
-
Drying oven or vacuum desiccator
Procedure:
-
Pre-swelling of γ-TiP (Optional but Recommended):
-
Disperse a known amount of γ-TiP powder (e.g., 1 g) in an aqueous solution of propylamine (e.g., 0.1 M).
-
Stir the suspension at room temperature for 24-48 hours to allow the alkylamine to intercalate and swell the layers of the titanium phosphate.
-
Collect the propylamine-intercalated TiP by centrifugation, wash with deionized water to remove excess amine, and use the moist solid for the next step.
-
-
Drug Loading (Intercalation):
-
Prepare a solution of diclofenac sodium in an ethanol-water mixture (e.g., 50:50 v/v). The concentration of the drug solution will determine the driving force for intercalation. A typical starting point is a 2-5 fold molar excess of DFS relative to the ion-exchange capacity of γ-TiP.
-
Disperse the pre-swollen (or pristine) γ-TiP in the DFS solution.
-
Stir the suspension at room temperature or slightly elevated temperature (e.g., 40-60°C) for 48-72 hours. The container should be sealed to prevent solvent evaporation.
-
-
Product Recovery and Washing:
-
Collect the solid product by centrifugation.
-
Wash the product several times with the ethanol-water solvent to remove any non-intercalated, surface-adsorbed drug.
-
Finally, wash with deionized water and dry the product at a low temperature (e.g., 40-50°C) under vacuum to obtain the DFS-intercalated γ-TiP (DFS/γ-TiP).
-
-
Characterization and Drug Loading Calculation:
-
Confirm the intercalation of DFS by powder XRD, observing the increase in the interlayer spacing (a shift of the (002) peak to lower 2θ values).
-
The amount of intercalated drug can be determined by TGA (by analyzing the weight loss corresponding to the drug decomposition) or by UV-Vis spectrophotometry of the supernatant before and after the intercalation process.
-
Drug Loading (% w/w) = [(Weight of drug in nanoparticles) / (Weight of drug-loaded nanoparticles)] x 100 [10]
-
Encapsulation Efficiency (%) = [(Weight of drug in nanoparticles) / (Initial weight of drug used)] x 100 [11]
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical procedure for evaluating the release of an intercalated drug from layered titanium phosphate in different pH environments, simulating physiological conditions.[5][6]
Materials:
-
DFS/γ-TiP powder
-
Phosphate buffered saline (PBS) solutions of different pH (e.g., pH 5.5 for acidic tumor microenvironment, pH 7.4 for physiological conditions)
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Thermostatically controlled shaker or water bath (set to 37°C)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of the Release System:
-
Accurately weigh a specific amount of DFS/γ-TiP powder (e.g., 20 mg) and place it inside a dialysis bag.
-
Add a small volume of the release medium (e.g., 1-2 mL of PBS) into the bag and seal it securely.
-
-
Release Experiment:
-
Place the sealed dialysis bag into a larger vessel containing a known volume of the release medium (e.g., 50 mL of PBS at pH 7.4 or 5.5).
-
Place the vessel in a shaker bath maintained at 37°C with gentle agitation.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the vessel.
-
Immediately replenish the vessel with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Drug Quantification:
-
Measure the absorbance of the collected samples at the maximum wavelength for diclofenac (around 276 nm) using a UV-Vis spectrophotometer.[5]
-
Calculate the concentration of the released drug using a pre-established calibration curve of diclofenac in the corresponding buffer.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, accounting for the drug removed during previous sampling.
-
Plot the cumulative drug release (%) versus time to obtain the drug release profile.
-
Mandatory Visualizations
Caption: Workflow for the hydrothermal synthesis of γ-Titanium Phosphate.
Caption: Influence of key synthesis parameters on final product properties.
Caption: Workflow for drug intercalation and in vitro release analysis.
References
- 1. Intercalation compound of diclofenac sodium with layered inorganic compounds as a new drug material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intercalation Compound of Diclofenac Sodium with Layered Inorganic Compounds as a New Drug Material [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Intercalation Compounds of Layered Titanium Phosphate for Drug Delivery Use [jstage.jst.go.jp]
- 8. Alendronate Sodium Intercalation in Layered Double Hydroxide/Poly (ε-caprolactone): Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug Delivery FAQs [sigmaaldrich.com]
Application Notes and Protocols: Microwave-Assisted Rapid Synthesis of Carbon-Coated TiP₂O₇
For Researchers, Scientists, and Professionals in Materials Science and Energy Storage.
This document provides a detailed overview and experimental protocol for the rapid synthesis of carbon-coated titanium pyrophosphate (TiP₂O₇) using a microwave-assisted method. This technique offers a significant reduction in synthesis time and energy consumption compared to traditional solid-state reaction methods.[1] The resulting carbon-coated TiP₂O₇ material exhibits enhanced electrochemical performance, making it a promising anode material for aqueous rechargeable lithium-ion batteries.[1]
Introduction
Titanium pyrophosphate (TiP₂O₇) is a promising electrode material for energy storage applications. However, its practical application can be limited by poor ionic and electronic conductivities.[2] Carbon coating is an effective strategy to enhance the electronic conductivity and overall electrochemical performance of TiP₂O₇.[1] The microwave-assisted synthesis route provides a rapid and efficient method to produce crystalline, carbon-coated TiP₂O₇ nanoparticles.[1] This method allows for uniform and quick heating, which can lead to more homogeneous materials with desirable physical and chemical properties.[3]
Experimental Protocols
This section details the step-by-step procedure for the microwave-assisted synthesis of carbon-coated TiP₂O₇.
1. Precursor Preparation
A stoichiometric mixture of titanium dioxide (TiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) is used as the precursor for TiP₂O₇. Graphite is added as the carbon source for the coating.
-
Materials:
-
Titanium dioxide (TiO₂)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Graphite powder
-
-
Procedure:
-
Weigh stoichiometric amounts of TiO₂ and NH₄H₂PO₄.
-
Add a specific weight percentage of graphite to the mixture. The amount of graphite can be varied (e.g., 0, 5, 10, 15, and 20 wt%) to study its effect on the final product's properties.[1] A 10 wt% addition of graphite has been shown to be effective.[1]
-
Transfer the mixture to a ball milling container.
-
Ball mill the precursor mixture for a specified duration (e.g., 2 minutes, 1 hour, or 2 hours) to ensure homogeneous mixing and particle size reduction.[1]
-
2. Microwave-Assisted Synthesis
The precursor mixture is subjected to microwave irradiation for a short duration to induce the formation of carbon-coated TiP₂O₇.
-
Equipment:
-
Microwave synthesis system (e.g., CEM Discover Proteomics System)[1]
-
High temperature-resistant quartz tube
-
-
Procedure:
-
Place the ball-milled precursor powder into a quartz tube.
-
Position the quartz tube within the microwave cavity.
-
Set the microwave power and heating time. A typical condition is 150 W for 10 minutes.[1] Other conditions, such as 100 W for 15 minutes or 300 W for 5 minutes, can also be explored.[1]
-
Initiate the microwave heating process. The rapid heating induces the chemical reaction to form TiP₂O₇ and the in-situ coating of carbon.
-
After the synthesis is complete, allow the sample to cool down to room temperature.
-
Collect the resulting carbon-coated TiP₂O₇ powder for characterization.
-
3. Characterization
The synthesized material should be characterized to determine its physical and electrochemical properties.
-
X-ray Diffraction (XRD): To confirm the crystalline phase of TiP₂O₇ and to calculate the average crystallite size using the Scherrer formula.[1]
-
Thermogravimetric Analysis (TGA): To determine the actual carbon content in the final product by burning off the carbon in an air atmosphere.[1][2]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the particles. Carbon-coated particles are expected to have a smoother surface compared to uncoated particles.[1]
-
Transmission Electron Microscopy (TEM): To visualize the core-shell structure of the carbon-coated TiP₂O₇ and to measure the thickness of the carbon layer.[1]
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of microwave-synthesized TiP₂O₇ and carbon-coated TiP₂O₇.
Table 1: Physical Properties of Synthesized Materials
| Property | TiP₂O₇ | Carbon-Coated TiP₂O₇ (10 wt% graphite) | Reference |
| Average Crystallite Size | 47 ± 0.5 nm | 37 ± 0.5 nm | [1] |
| Carbon Content | N/A | 17.7% (measured by TGA) | [1] |
| Carbon Layer Thickness | N/A | ~7 nm | [1] |
| Lattice Spacing (from TEM) | 0.32 nm ( direction) | 0.39 nm ( direction) | [1] |
Table 2: Electrochemical Performance in an Aqueous Rechargeable Lithium-ion Battery
| Parameter | TiP₂O₇ | Carbon-Coated TiP₂O₇ | Reference |
| Highest Specific Capacity (CV at 0.3 mV s⁻¹) | - | 109 mAh g⁻¹ (90.1% of theoretical capacity) | [1] |
| Specific Capacity (at 0.5C rate) | ~50 mAh g⁻¹ | ~64 mAh g⁻¹ | [1] |
| Capacity Retention (after 200 cycles at 0.5C) | 99% | 92% | [1] |
Visualizations
Experimental Workflow for Microwave-Assisted Synthesis
Caption: Workflow for the synthesis and characterization of C-TiP₂O₇.
Influence of Synthesis Parameters on Material Properties
Caption: Key synthesis parameters and their impact on material properties.
Conclusion
The microwave-assisted rapid synthesis method is a highly effective approach for producing carbon-coated TiP₂O₇ with desirable electrochemical properties for applications in aqueous rechargeable lithium-ion batteries.[1] The process is significantly faster than conventional methods and allows for the tuning of material properties by adjusting synthesis parameters such as graphite concentration, ball milling time, and microwave conditions.[1] The resulting carbon coating enhances the electronic conductivity and contributes to the excellent cycling stability of the material.[1]
References
Application Notes and Protocols for Solid-State Synthesis of Crystalline Titanium Pyrophosphate (TiP₂O₇)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium pyrophosphate (TiP₂O₇) is a ceramic material with applications in various fields, including as a catalyst, a component in solid-state electrolytes, and as a pigment due to its high reflectivity and lack of absorption in the near ultraviolet region. The synthesis of crystalline TiP₂O₇ via a solid-state reaction is a common and straightforward method. This protocol details the necessary steps, experimental parameters, and characterization techniques for the successful synthesis of crystalline TiP₂O₇.
Data Presentation
The following table summarizes the quantitative data for a typical solid-state synthesis of crystalline TiP₂O₇.
| Parameter | Value | Notes |
| Precursors | Titanium Dioxide (TiO₂) | Anatase or Rutile phase can be used. Particle size can influence reaction kinetics. |
| Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) | A common phosphorus source. Alternatively, phosphoric acid (H₃PO₄) can be used.[1] | |
| Stoichiometric Ratio | 1:2 (TiO₂ : NH₄H₂PO₄) | This molar ratio provides the correct Ti:P ratio for the formation of TiP₂O₇. |
| Milling/Mixing | 1-12 hours | Ball milling is often employed to ensure homogeneous mixing of the precursors.[2] The duration can be optimized to achieve a smaller particle size.[3] |
| Calcination Temperature | 300°C - 1000°C | The temperature required for the formation of crystalline TiP₂O₇ can vary. Lower temperatures (around 300°C) may be sufficient in some cases.[4] Higher temperatures (750°C - 1000°C) are also commonly reported.[1] |
| Heating Rate | 5 °C/min | A controlled heating rate is crucial to prevent the rapid decomposition of precursors and to ensure uniform reaction. |
| Dwell Time | 1-12 hours | The time the mixture is held at the peak calcination temperature.[1] |
| Cooling | Natural cooling to room temperature | The furnace is typically allowed to cool down naturally after the dwell time. |
| Expected Yield | >95% | With proper control of parameters, a high yield of the desired crystalline phase can be achieved. |
| Product Characterization | X-ray Diffraction (XRD) | To confirm the crystalline phase and purity of the synthesized TiP₂O₇.[4][5] |
| Scanning Electron Microscopy (SEM) | To analyze the morphology and particle size of the final product.[5] | |
| Thermal Analysis (TGA/DSC) | To study the thermal decomposition of precursors and the formation of the final product. |
Experimental Protocol
This protocol provides a detailed methodology for the synthesis of crystalline TiP₂O₇ via a solid-state reaction.
1. Precursor Preparation and Mixing:
-
Weigh stoichiometric amounts of titanium dioxide (TiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) in a 1:2 molar ratio.
-
Transfer the precursors to a ball milling jar.
-
Add milling media (e.g., zirconia balls).
-
Mill the mixture for 1 to 12 hours to ensure homogeneous mixing and reduce particle size. The optimal milling time may need to be determined experimentally.[3]
2. Calcination:
-
Transfer the milled powder to a ceramic crucible.
-
Place the crucible in a programmable muffle furnace.
-
Heat the sample to the desired calcination temperature (e.g., 800 °C) at a controlled rate of 5 °C/min. The final temperature can range from 300°C to 1000°C.[1][4]
-
Hold the sample at the peak temperature for a dwell time of 1 to 12 hours.[1]
-
After the dwell time, turn off the furnace and allow the sample to cool down to room temperature naturally.
3. Product Recovery and Characterization:
-
Once cooled, remove the crucible from the furnace.
-
Gently grind the resulting solid product into a fine powder using an agate mortar and pestle.
-
Characterize the synthesized powder using the following techniques:
-
X-ray Diffraction (XRD): To confirm the formation of the crystalline TiP₂O₇ phase and to check for the presence of any impurities.[4][5]
-
Scanning Electron Microscopy (SEM): To observe the morphology, particle size, and agglomeration of the synthesized powder.[5]
-
Thermal Gravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC): Can be used to study the reaction pathway and thermal stability of the product.
-
Mandatory Visualization
Caption: Workflow for TiP₂O₇ Synthesis.
References
Application Note: Characterizing the Morphology of Titanium Pyrophosphate (TiP₂O₇) using SEM and TEM
Audience: Researchers, scientists, and drug development professionals.
Introduction
Titanium pyrophosphate (TiP₂O₇) is a ceramic material with significant potential in various applications, including as an anode material in lithium-ion batteries, a component in proton-exchange membranes for fuel cells, and as a catalyst support. The performance of TiP₂O₇ in these applications is intrinsically linked to its morphology, including particle size, shape, and surface area. Understanding and controlling these characteristics are crucial for optimizing material properties and device performance.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for the morphological characterization of TiP₂O₇. SEM provides high-resolution images of the surface topography and morphology of the bulk powder, while TEM offers insights into the internal structure, particle size distribution, and crystallinity at the nanoscale. This application note provides detailed protocols for the preparation and analysis of TiP₂O₇ powders using SEM and TEM.
Data Presentation
The morphology of TiP₂O₇ is highly dependent on the synthesis method employed. The following table summarizes typical morphological data obtained from different synthesis routes.
| Synthesis Method | Particle Size | Morphology | Reference |
| Solid-State Reaction | 0.5 - 5 µm | Irregular, agglomerated microparticles | [1] |
| Sol-Gel | 50 - 200 nm | Nanoparticles, often spherical or quasi-spherical | [2] |
| Hydrothermal | 30 - 100 nm | Nanocrystals, can form flower-like or other complex secondary structures | [3][4] |
| Urea-assisted Combustion | Not specified | Nanoparticles | [2] |
| Ball Milling | Not specified | Nanostructured material | [5] |
Experimental Protocols
Materials and Equipment
Materials:
-
TiP₂O₇ powder sample
-
Ethanol (99.9% purity)
-
Deionized water
-
Isopropanol (99.9% purity)
-
Double-sided carbon adhesive tape
-
Aluminum SEM stubs
-
Copper TEM grids with a continuous carbon film (e.g., 200-400 mesh)
-
Pipettes and pipette tips
-
Ultrasonic bath
-
Vortex mixer
-
Nitrogen gas cylinder with a fine nozzle
Equipment:
-
Scanning Electron Microscope (SEM) with an Everhart-Thornley secondary electron detector and a backscattered electron detector.
-
Transmission Electron Microscope (TEM) operating at an accelerating voltage of 100-200 kV.
-
Sputter coater for conductive coating (e.g., gold or gold-palladium).
-
Plasma cleaner (optional, for TEM grid preparation).
Protocol for SEM Analysis
This protocol outlines the steps for preparing a TiP₂O₇ powder sample for SEM imaging.
-
Sample Mounting:
-
Securely fix a clean aluminum SEM stub onto a sample holder.
-
Apply a piece of double-sided carbon adhesive tape to the surface of the stub.
-
Gently press the tape to ensure a smooth and firm attachment, avoiding wrinkles and bubbles.
-
-
Powder Dispersion:
-
Using a clean spatula, carefully place a small amount of the TiP₂O₇ powder onto a clean, dry surface (e.g., a glass slide).
-
Gently touch the surface of the carbon tape on the SEM stub to the powder.
-
Alternatively, for a finer dispersion, gently sprinkle a very small amount of powder onto the carbon tape.
-
Turn the stub upside down and gently tap the side to remove any loose or excess powder. This prevents contamination of the SEM chamber.
-
-
Conductive Coating:
-
Since TiP₂O₇ is a ceramic and may exhibit charging under the electron beam, a thin conductive coating is recommended.
-
Place the SEM stub with the dispersed powder into a sputter coater.
-
Coat the sample with a thin layer (typically 5-10 nm) of a conductive material such as gold (Au) or a gold-palladium (Au/Pd) alloy.
-
-
SEM Imaging:
-
Carefully load the coated SEM stub into the SEM chamber.
-
Evacuate the chamber to the required vacuum level (typically 10⁻⁵ to 10⁻⁶ Torr).
-
Apply an accelerating voltage in the range of 5-20 kV. A lower voltage is often preferable for imaging fine surface details and reducing charging effects on ceramic samples.
-
Set the working distance to an appropriate value (e.g., 10-15 mm).
-
Use the secondary electron (SE) detector to visualize the surface topography and morphology of the TiP₂O₇ particles.
-
Begin imaging at a low magnification to get an overview of the sample and then increase the magnification to observe finer details of the particle shape and surface texture.
-
Capture images at various magnifications to represent the overall morphology and individual particle characteristics.
-
Protocol for TEM Analysis
This protocol describes the preparation of a TiP₂O₇ powder sample for TEM analysis to observe individual nanoparticles.
-
Sample Dispersion:
-
Weigh out a very small amount (e.g., ~1 mg) of the TiP₂O₇ powder and place it in a small vial.
-
Add 1-2 mL of a suitable solvent, such as ethanol or isopropanol.
-
Disperse the powder in the solvent by sonicating the vial in an ultrasonic bath for 10-15 minutes. This helps to break up agglomerates and achieve a fine suspension.
-
-
Grid Preparation:
-
Place a carbon-coated copper TEM grid on a piece of filter paper, carbon side up.
-
If necessary, the grid can be plasma-cleaned for a few seconds to make the surface more hydrophilic, which aids in sample dispersion.
-
-
Sample Deposition:
-
Immediately after sonication, use a micropipette to draw a small aliquot (2-5 µL) of the nanoparticle suspension.
-
Carefully drop the suspension onto the carbon-coated side of the TEM grid.
-
Allow the solvent to evaporate completely in a dust-free environment. This can be done at room temperature or under a gentle heat lamp.
-
-
TEM Imaging:
-
Once the grid is completely dry, carefully load it into the TEM sample holder.
-
Insert the holder into the TEM column and allow the vacuum to reach the required level.
-
Set the accelerating voltage, typically between 100 kV and 200 kV for ceramic nanoparticles.
-
Start by observing the sample at a low magnification to assess the overall dispersion and locate areas of interest.
-
Move to higher magnifications to image individual TiP₂O₇ particles.
-
Acquire bright-field images to observe the morphology, size, and shape of the nanoparticles.
-
Capture a sufficient number of images from different areas of the grid to ensure a representative analysis of the sample.
-
Visualizations
Experimental Workflows
Caption: Workflow for SEM analysis of TiP₂O₇ powder.
Caption: Workflow for TEM analysis of TiP₂O₇ powder.
References
- 1. Solid state and hydrothermal synthesis, characterization and optical properties of Yb2V2O7 [ppam.semnan.ac.ir]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanocomposix.com [nanocomposix.com]
- 5. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Structural Analysis using Solid-State ³¹P and ⁴⁷/⁴⁹Ti NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure, dynamics, and interactions of solid materials at an atomic level.[1] Unlike solution-state NMR, ssNMR can analyze insoluble or poorly soluble samples, making it invaluable for studying a wide range of materials including catalysts, polymers, glasses, ceramics, and pharmaceutical formulations.[2][3] This document provides detailed application notes and protocols for the use of two specific nuclei, ³¹P and the challenging ⁴⁷/⁴⁹Ti, in structural analysis.
Phosphorus-31 (³¹P) is a spin-1/2 nucleus with 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe for studying the local environment of phosphorus in both biological and materials science.[4][5] Applications range from characterizing phosphate glasses and catalysts to analyzing the structure of phosphoproteins and nucleic acids, and identifying polymorphs in pharmaceutical compounds.[5]
Titanium-47 (⁴⁷Ti) and Titanium-49 (⁴⁹Ti) are quadrupolar nuclei (spin > 1/2) with low natural abundances and low gyromagnetic ratios.[6][7] These properties make them inherently challenging to study with NMR. However, recent advancements in high-field magnets and specialized pulse sequences have enabled the acquisition of high-quality spectra, providing unique insights into the structure of titanium-containing materials such as catalysts, biomedical implants, and advanced ceramics.[1][8]
Part 1: Solid-State ³¹P NMR Spectroscopy
Application Notes
Solid-state ³¹P NMR is a versatile tool for characterizing phosphorus-containing compounds. The ³¹P chemical shift is highly sensitive to the local chemical environment, including the coordination number, bond angles, and the nature of neighboring atoms. This sensitivity allows for the differentiation of various phosphate species, such as orthophosphates, pyrophosphates, and polyphosphates, in a sample.[5][9]
In the pharmaceutical industry, ³¹P ssNMR is used to characterize the solid forms of active pharmaceutical ingredients (APIs) and excipients. It can distinguish between different crystalline polymorphs, amorphous phases, and salt forms, which is crucial for drug stability, solubility, and bioavailability.
In materials science, ³¹P ssNMR is instrumental in the study of phosphate glasses, ceramics, and heterogeneous catalysts. It can provide information on the network structure of glasses, the phase composition of ceramics, and the nature of active sites in catalysts.[5]
Experimental Protocols
1. Sample Preparation
Proper sample preparation is critical for obtaining high-quality solid-state NMR spectra.
-
Sample Amount: For ³¹P NMR, typically 50-100 mg of a solid sample is required.
-
Grinding: The sample should be a fine, homogeneous powder to ensure efficient magic-angle spinning (MAS). Grind the sample using a mortar and pestle.[10]
-
Packing the Rotor:
-
Place the MAS rotor in its packing stand.
-
Carefully transfer the powdered sample into the rotor using a small spatula.
-
Gently tap the rotor on a hard surface to pack the sample. For more consistent packing, use a packing tool to compress the powder in stages.[10]
-
Fill the rotor to the appropriate level, ensuring it is not overfilled.
-
Securely place the cap on the rotor.
-
-
Air-Sensitive Samples: For air- or moisture-sensitive samples, the rotor should be packed in a glovebox or other inert atmosphere.
2. Cross-Polarization Magic-Angle Spinning (CP/MAS) Experiment
The CP/MAS experiment is the most common technique for acquiring high-resolution ³¹P ssNMR spectra of organic and hybrid materials.[3] It enhances the signal of the dilute ³¹P spins by transferring polarization from abundant ¹H spins and averages out anisotropic interactions through rapid sample spinning at the magic angle (54.74°).[11][12]
-
Spectrometer Setup:
-
Insert the packed rotor into the MAS probe.
-
Place the probe in the magnet.
-
Tune the probe to the resonance frequencies of ¹H and ³¹P.
-
-
Experimental Parameters:
-
Magic-Angle Spinning (MAS) Rate: A typical MAS rate for ³¹P NMR is 5-15 kHz. The rate should be stable and high enough to move spinning sidebands away from the isotropic peaks of interest.
-
¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width using a standard sample like adamantane.
-
Contact Time (CP time): This is the duration of the polarization transfer. A typical contact time for ¹H → ³¹P CP is 1-5 ms.[13] The optimal contact time depends on the strength of the ¹H-³¹P dipolar coupling and should be optimized for the sample of interest.
-
Recycle Delay: This is the time between scans. It should be set to approximately 1.2-1.5 times the ¹H T₁ relaxation time of the sample. For many organic solids, a recycle delay of 2-5 seconds is sufficient.[14]
-
¹H Decoupling: High-power ¹H decoupling is applied during the acquisition of the ³¹P signal to remove ¹H-¹³P dipolar couplings and improve spectral resolution.
-
-
Data Acquisition and Processing:
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Reference the chemical shifts externally to a secondary standard, which is itself referenced to 85% H₃PO₄.[15]
-
Data Presentation
The following table summarizes typical ³¹P chemical shift ranges for various phosphorus-containing functional groups.
| Phosphorus Functional Group | Chemical Shift Range (ppm) |
| Phosphines (PR₃) | -60 to -10 |
| Phosphonium Salts (PR₄⁺) | -5 to 30 |
| Phosphine Oxides (R₃P=O) | 20 to 60 |
| Phosphites (P(OR)₃) | 125 to 145 |
| Phosphates (PO₄³⁻) | -20 to 10 |
| Phosphate Monoesters | -5 to 5 |
| Phosphate Diesters | -2 to 3 |
| Pyrophosphates | -15 to -5 |
| Polyphosphates (middle groups) | -25 to -15 |
Data compiled from references[9][16][17].
Visualization
Caption: Workflow for solid-state ³¹P NMR analysis.
Part 2: Solid-State ⁴⁷/⁴⁹Ti NMR Spectroscopy
Application Notes
Solid-state NMR of ⁴⁷Ti and ⁴⁹Ti is a specialized technique for probing the local environment of titanium in solid materials.[1] Due to the quadrupolar nature of these nuclei, the NMR spectra are sensitive to the symmetry of the local coordination environment. The quadrupolar coupling constant (Cq), a measure of the interaction between the nuclear quadrupole moment and the electric field gradient at the nucleus, is highly sensitive to distortions in the local geometry.[6][18]
This technique has been successfully applied to:
-
Catalysis: Differentiating between tetrahedral and octahedral Ti sites in titanosilicate catalysts like TS-1, and identifying defect sites.[6][19]
-
Ceramics and Glasses: Characterizing the different crystalline phases of TiO₂ (anatase, rutile, brookite) and studying the structure of titanate-based glasses and ceramics.[7][20]
-
Biomaterials: Investigating the surface structure of titanium-based implants and their interaction with biological molecules.
A significant challenge is that the signals from ⁴⁷Ti and ⁴⁹Ti often overlap due to their very similar gyromagnetic ratios.[6] Advanced techniques, such as performing experiments at multiple magnetic fields or using isotope-selective pulse sequences, can be employed to separate their contributions.[21][22]
Experimental Protocols
1. Sample Preparation
Sample preparation for ⁴⁷/⁴⁹Ti NMR follows the general guidelines for solid-state NMR. However, due to the low sensitivity of these nuclei, larger sample volumes and, where feasible, isotopic enrichment may be beneficial.
-
Sample Amount: Typically, 100-300 mg of the sample is required, depending on the Ti concentration and the rotor size.
-
Grinding and Packing: Follow the same procedure as for ³¹P NMR.
2. Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) Experiment
The QCPMG pulse sequence is often used to enhance the sensitivity of acquiring spectra of quadrupolar nuclei.[23][24] It involves acquiring a train of echoes to refocus the magnetization and improve the signal-to-noise ratio.[23][25][26]
-
Spectrometer Setup:
-
Insert and tune the probe as for a standard ssNMR experiment. High magnetic fields (e.g., 14.1 T or higher) are highly recommended to reduce the second-order quadrupolar broadening and improve resolution.[8]
-
-
Experimental Parameters:
-
Pulse Sequence: A QCPMG pulse sequence consists of a 90° excitation pulse followed by a series of 180° refocusing pulses.[23]
-
Inter-pulse Delay (τ): The time between the 180° pulses. This needs to be optimized to be short enough to avoid significant T₂ relaxation losses but long enough to allow for the acquisition of the echo.
-
Number of Echoes: The number of echoes to be acquired in the train. A larger number of echoes can improve sensitivity, but the signal will decay due to T₂ relaxation.
-
Recycle Delay: Due to the often very long T₁ relaxation times of ⁴⁷/⁴⁹Ti, the recycle delay can be a significant bottleneck. It should be optimized based on the specific sample.
-
-
Data Acquisition and Processing:
-
The entire echo train is acquired as the time-domain signal.
-
The time-domain signal is Fourier transformed to produce a frequency-domain spectrum that consists of a series of "spikelets".[23]
-
The envelope of these spikelets represents the static lineshape of the quadrupolar nucleus.
-
The spectrum is often simulated using specialized software to extract the isotropic chemical shift (δiso), the quadrupolar coupling constant (Cq), and the asymmetry parameter (ηQ).[27]
-
Data Presentation
The following table presents representative ⁴⁷/⁴⁹Ti NMR parameters for some common titanium-containing materials.
| Compound | Phase | Ti Coordination | δiso (ppm) | Cq (MHz) | ηQ |
| TiO₂ | Anatase | Octahedral | -950 to -1000 | 4.0 - 5.0 | ~0.1 |
| TiO₂ | Rutile | Octahedral | -1150 to -1200 | 12.0 - 14.0 | ~0.2 |
| BaTiO₃ | Perovskite | Octahedral | -850 to -900 | 2.0 - 3.0 | ~0.0 |
| TS-1 (dehydrated) | Zeolite | Tetrahedral | ~ -910 | ~7.2 (distribution) | N/A |
Data compiled from references[6][7][28]. Note that chemical shifts are highly sensitive to the reference compound used.
Visualization
Caption: Relationship between ⁴⁷/⁴⁹Ti NMR parameters and structure.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. imserc.northwestern.edu [imserc.northwestern.edu]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. oaepublish.com [oaepublish.com]
- 8. cre.fsu.edu [cre.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. Solid-State 31P and 1H NMR Investigations of Amorphous and Crystalline Calcium Phosphates Grown Biomimetically From a Mesoporous Bioactive Glass - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 17. 31P [nmr.chem.ucsb.edu]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Separation of 47Ti and 49Ti solid-state NMR lineshapes by static QCPMG experiments at multiple fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. University of Ottawa NMR Facility Blog: QCPMG [u-of-o-nmr-facility.blogspot.com]
- 24. Solid-State Half-Integer Quadrupolar NMR ③ whole echo & CPMG | Applications Notes | JEOL Ltd. [jeol.com]
- 25. [PDF] QCPMG-MAS NMR of half-integer quadrupolar nuclei. | Semantic Scholar [semanticscholar.org]
- 26. QCPMG-MAS NMR of half-integer quadrupolar nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Titanium Phosphate Complexes in Organic Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the use of titanium-based catalysts, including titanium phosphate complexes, in organic polymerization. The focus is on two major applications: the polymerization of olefins using Ziegler-Natta type catalysts and the ring-opening polymerization of cyclic esters for the synthesis of biodegradable polymers.
Application Note: Olefin Polymerization with Titanium-Based Catalysts
Titanium-based catalysts, particularly Ziegler-Natta (ZN) catalysts, are fundamental in the industrial production of polyolefins such as polyethylene and polypropylene.[1][2] These catalysts are known for their ability to produce polymers with high linearity and stereoselectivity.[1][2] A typical heterogeneous ZN catalyst system consists of a titanium compound, such as titanium tetrachloride (TiCl₄), supported on a material like magnesium chloride (MgCl₂), and activated by an organoaluminum cocatalyst, for example, triethylaluminium (TEA).[1][3]
The active sites for polymerization are titanium centers on the catalyst surface, which become alkylated by the cocatalyst.[3][4] The polymerization proceeds via the Cossee-Arlman mechanism, involving the coordination of the olefin monomer to a vacant orbital on the titanium atom, followed by migratory insertion into the titanium-alkyl bond, leading to chain growth.[5]
While the term "titanium phosphate" is not commonly used to describe traditional ZN catalysts, phosphate ligands can be incorporated to modify the catalyst's properties, influencing activity and polymer characteristics.
Quantitative Data for Olefin Polymerization
The following table summarizes representative data for olefin polymerization using titanium-based catalysts.
| Catalyst System | Monomer | Cocatalyst | Temperature (°C) | Activity (kg Polymer / mol Ti·h) | Molecular Weight (Mw, kg/mol ) | Polydispersity Index (PDI) | Reference |
| Ti(OBu)₄/PVC | Ethylene | TEA | 88 | 2.3 (with 64 mmol 1-octene) | 97 - 326 | Broadened with comonomer | [6][7] |
| [Cp'TiCl₂(μ-N₂)WCl(L)₄] | Ethylene | MMAO | 60 | > CGC activity | - | - | [8] |
| [Cp'TiCl₂(μ-N₂)WCl(L)₄] | Ethylene/1-hexene | Al(i-Bu)₃/[Ph₃C][B(C₆F₅)₄] | 60 | 376 | 770 | 2.2 | [8][9] |
| Ti/Zr complexes with [PN] or [NPN] ligands | 1-octene | - | -20 to 70 | - | 12 - 18 | 2 - 3 | [2] |
Note: Activity and polymer properties are highly dependent on specific reaction conditions and catalyst formulation.
Experimental Protocol: Ethylene Polymerization using a Titanium-Based Catalyst
This protocol is a representative example for the slurry polymerization of ethylene.
Materials:
-
Titanium catalyst precursor (e.g., Ti(OBu)₄ supported on PVC)
-
Triethylaluminium (TEA) cocatalyst solution in a hydrocarbon solvent
-
n-Hexane (polymerization grade, dried)
-
Ethylene gas (polymerization grade)
-
Nitrogen gas (high purity)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Equipment:
-
2 L glass jacketed reactor with a mechanical stirrer
-
High-vacuum pump
-
Schlenk line and glassware
-
Temperature control system
-
Ethylene flow controller
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with nitrogen at 130°C for 1 hour to eliminate moisture and oxygen.[6]
-
Solvent Addition: 400 mL of dry n-hexane is introduced into the reactor under a nitrogen atmosphere.[6]
-
Temperature Equilibration: The reactor is heated to the desired reaction temperature of 88°C with stirring.[6]
-
Catalyst and Cocatalyst Addition:
-
Polymerization: The reactor is pressurized with ethylene to initiate polymerization. The ethylene consumption is monitored with a flowmeter.[6]
-
Termination: After the desired reaction time, the ethylene feed is stopped, and the reaction is terminated by adding methanol to the reactor.
-
Polymer Isolation and Purification: The polymer is collected by filtration, washed with a 10% hydrochloric acid solution in methanol to remove catalyst residues, and then with pure methanol.
-
Drying: The resulting polyethylene is dried in a vacuum oven at 70°C overnight.
Reaction Mechanism: Ziegler-Natta Polymerization
The following diagram illustrates the key steps in the Cossee-Arlman mechanism for Ziegler-Natta polymerization.
Application Note: Ring-Opening Polymerization (ROP) of Cyclic Esters
Titanium complexes are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and lactide, producing biodegradable polyesters such as poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA).[9][10][11] These polymers have significant applications in the biomedical field for drug delivery systems, sutures, and tissue engineering scaffolds.
A variety of titanium complexes, including alkoxides (e.g., titanium(IV) isopropoxide) and phenoxides, can initiate ROP.[12][13] The polymerization typically proceeds through a coordination-insertion mechanism.[12] In this process, the carbonyl oxygen of the cyclic ester coordinates to the titanium center, which is followed by the nucleophilic attack of an alkoxide group on the acyl carbon, leading to the ring opening of the monomer and its insertion into the titanium-alkoxide bond.
Quantitative Data for Ring-Opening Polymerization
This table presents data from the ROP of cyclic esters using various titanium-based catalysts.
| Catalyst | Monomer | Monomer/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mw ( g/mol ) | PDI | Reference |
| Ti(OR)₂X₂ type | ε-CL | 100 | 25 | 8-24 | 60-100 | 4,800 - 10,900 | 1.45 - 2.28 | [10] |
| Complex 43 | ε-CL | 100 | 25 | 5 | 100 | 6,500 | 1.15 | [10] |
| Complex 45 | ε-CL | - | - | 75 | 100 | 5,500 | 1.1 | [10] |
| Tridentate Ligand Complexes (60-62) | ε-CL | - | 100 | ~0.17 | ~90 | ~20,000 | Narrow | [10] |
| Tridentate Ligand Complexes (60-62) | rac-LA | - | 140 | ~0.33 | ~90 | ~20,000 | Narrow | [10] |
| Bimetallic Ti Complex 6 | rac-LA | 100 | 130 | 24 | 73 | - | - | [9] |
Experimental Protocol: Ring-Opening Polymerization of ε-Caprolactone
This protocol describes a typical bulk polymerization of ε-caprolactone.
Materials:
-
Titanium catalyst (e.g., titanium(IV) isopropoxide)
-
ε-Caprolactone (ε-CL), freshly distilled under reduced pressure
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Equipment:
-
Schlenk flask or sealed vial
-
Magnetic stirrer and hot plate or oil bath
-
Vacuum line
-
Nitrogen or argon supply
Procedure:
-
Catalyst Preparation: A stock solution of the titanium catalyst is prepared in anhydrous toluene under an inert atmosphere.
-
Monomer and Catalyst Charging: In a flame-dried Schlenk flask under an inert atmosphere, a predetermined amount of ε-caprolactone is added. The required volume of the catalyst stock solution is then injected via syringe to achieve the desired monomer-to-catalyst ratio (e.g., 100:1).
-
Polymerization: The reaction mixture is heated to the desired temperature (e.g., 100°C) with stirring. The polymerization is allowed to proceed for the specified time (e.g., 10 minutes to 24 hours, depending on the catalyst activity).[10]
-
Termination and Precipitation: The reaction is quenched by cooling the flask in an ice bath and adding a small amount of methanol. The polymer is then dissolved in dichloromethane and precipitated by adding it dropwise to a large volume of cold methanol.
-
Isolation and Drying: The precipitated poly(ε-caprolactone) is collected by filtration and dried under vacuum until a constant weight is achieved.
Reaction Mechanism: Ring-Opening Polymerization
The diagram below illustrates the coordination-insertion mechanism for the ROP of a cyclic ester catalyzed by a titanium alkoxide.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Disclosing the Interaction between Carbon Monoxide and Alkylated Ti3+ Species: a Direct Insight into Ziegler–Natta Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of Titanium Tetra-Butoxide Catalyst on the Olefin Polymerization [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ε-Caprolactone polymerization using titanium complexes immobilized onto silica based materials functionalized with ionic liquids: insights into steric, electronic and support effects - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Employment of Titanium Phosphates in Heavy Metal Ion Removal from Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heavy metal contamination in wastewater poses a significant threat to environmental and human health. Titanium phosphates (TiP) have emerged as promising and effective adsorbents for the removal of various heavy metal ions from aqueous solutions.[1][2][3] Their high ion-exchange capacity, chemical stability, and selectivity for heavy metals make them a subject of extensive research.[1][4][5] These materials function through mechanisms such as ion exchange and the formation of surface complexes to sequester toxic metal ions. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of titanium phosphates in heavy metal ion removal.
Data Presentation: Adsorption Capacities of Titanium Phosphates
The adsorption performance of various titanium phosphate-based materials for different heavy metal ions is summarized in the tables below. These values are influenced by factors such as the specific type of titanium phosphate, solution pH, initial metal ion concentration, and temperature.
Table 1: Maximum Adsorption Capacities (q_max) of Titanium Phosphates for Lead (Pb²⁺) Ions
| Adsorbent Material | Adsorption Capacity (mg/g) | Adsorption Capacity (mmol/g) | Reference |
| Titanium Phosphate (TiP) | - | 2.07 | [6] |
| Titanium Phosphate (TiP3) | 2000 | - | |
| Amorphous Titanium Phosphate | - | 1.4 | [6] |
| Titanium Phosphate Ion-Exchanger | - | 1.95 | [7] |
| α-Titanium Phosphate (α-TiP) | - | 1.55 | |
| Lignin-Carbon-Supported Titanate Nanoflower (BC@TNS) | 37.89 | - | [8] |
Table 2: Maximum Adsorption Capacities (q_max) of Titanium Phosphates for Cadmium (Cd²⁺) Ions
| Adsorbent Material | Adsorption Capacity (mg/g) | Adsorption Capacity (mmol/g) | Reference |
| Hydrothermally Treated Titanium Phosphate (HTT-xero-200) | Adsorption of | - | [9] |
| Lignin-Carbon-Supported Titanate Nanoflower (BC@TNS) | 13.38 | - | [8] |
| Nano-clay/TiO2 composite | 16.20 | - | [10] |
| Silicate-titanate nanotubes embedded in hydrogel chitosan beads | >240 | - | [11] |
Table 3: Maximum Adsorption Capacities (q_max) of Titanium Phosphates for Copper (Cu²⁺) Ions
| Adsorbent Material | Adsorption Capacity (mg/g) | Adsorption Capacity (mmol/g) | Reference |
| Phosphate-modified TiO2 (TiPh) | - | 0.91 x 10⁻³ | [12] |
| Titanium(IV) Phosphates | - | Varies (best material has high capacity) | [5] |
Table 4: Maximum Adsorption Capacities (q_max) of Titanium Phosphates for Zinc (Zn²⁺) Ions
| Adsorbent Material | Adsorption Capacity (mg/g) | Adsorption Capacity (mmol/g) | Reference |
| Titanium Phosphate (TiP) | - | 1.2 | [6] |
| Amorphous Titanium Phosphate | - | 0.52 | [6] |
| Lignin-Carbon-Supported Titanate Nanoflower (BC@TNS) | 8.47 | - | [8] |
Table 5: Maximum Adsorption Capacities (q_max) of Titanium Phosphates for Other Heavy Metal Ions
| Adsorbent Material | Metal Ion | Adsorption Capacity (mg/g) | Adsorption Capacity (mmol/g) | Reference |
| Titanium Phosphate (TiP3) | Uranium (U) | 1250 | - | [13] |
| Amorphous Titanium Phosphates (ATP-NH₄) | Uranium (VI) | 505.1 | - | [14] |
| Phosphate-modified TiO2 (TiPh) | Cobalt (Co²⁺) | - | 0.59 x 10⁻³ | [12] |
| Phosphate-modified TiO2 (TiPh) | Nickel (Ni²⁺) | - | 0.51 x 10⁻³ | [12] |
Experimental Protocols
Synthesis of Amorphous Titanium Phosphate
This protocol describes a general method for synthesizing amorphous titanium phosphate, which is widely used for heavy metal adsorption.
Materials:
-
Titanium(IV) chloride (TiCl₄) or Titanium(IV) isopropoxide (Ti(OPr)₄)
-
Phosphoric acid (H₃PO₄)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Distilled water
-
Ethanol (if using Ti(OPr)₄)
Procedure:
-
Precursor Solution Preparation:
-
Method A (using TiCl₄): Slowly add a specific molar ratio of TiCl₄ to a chilled solution of phosphoric acid under vigorous stirring. The P:Ti molar ratio can be varied to optimize sorption properties.[5]
-
Method B (using Ti(OPr)₄): Dissolve titanium(IV) isopropoxide in ethanol. Separately, prepare an aqueous solution of phosphoric acid. Add the phosphoric acid solution dropwise to the titanium isopropoxide solution with constant stirring.[12]
-
-
Precipitation:
-
Adjust the pH of the resulting solution to induce precipitation. Slowly add ammonium hydroxide or sodium hydroxide solution dropwise until a pH of approximately 4-5 is reached. A gelatinous precipitate of titanium phosphate will form.
-
-
Aging:
-
Allow the precipitate to age in the mother liquor for 24 hours at room temperature to ensure complete formation and stabilization of the material.
-
-
Washing and Filtration:
-
Separate the precipitate by filtration or centrifugation.
-
Wash the collected solid repeatedly with distilled water to remove any unreacted precursors and excess acid until the washings are neutral.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100 °C for 12-24 hours to obtain the amorphous titanium phosphate powder.
-
-
Characterization (Optional but Recommended):
-
Characterize the synthesized material using techniques such as X-ray Diffraction (XRD) to confirm its amorphous nature, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Scanning Electron Microscopy (SEM) to observe the surface morphology.
-
Batch Adsorption Experiments for Heavy Metal Ion Removal
This protocol outlines the procedure for evaluating the adsorption performance of synthesized titanium phosphate for a specific heavy metal ion.
Materials:
-
Synthesized titanium phosphate adsorbent
-
Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂, CdCl₂, CuSO₄) of known concentration (e.g., 1000 mg/L)
-
Working solutions of the heavy metal of varying concentrations, prepared by diluting the stock solution.
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or beakers
-
Shaker or magnetic stirrer
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
Procedure:
-
Preparation of Adsorption Systems:
-
Accurately weigh a specific amount of the titanium phosphate adsorbent (e.g., 0.1 g) and place it into a series of conical flasks.
-
Add a fixed volume of the heavy metal working solution (e.g., 50 mL) of a specific concentration to each flask.
-
-
pH Adjustment:
-
Adjust the initial pH of the solutions in each flask to the desired value using 0.1 M HCl or 0.1 M NaOH. The optimal pH for heavy metal adsorption on titanium phosphates is typically in the range of 4-7.[9]
-
-
Adsorption Process:
-
Place the flasks on a shaker or use a magnetic stirrer to agitate the mixture at a constant speed (e.g., 150 rpm) and a constant temperature for a predetermined period to reach equilibrium (e.g., 24 hours).[15]
-
-
Sample Collection and Analysis:
-
After the desired contact time, separate the adsorbent from the solution by filtration or centrifugation.
-
Measure the final concentration of the heavy metal ions in the supernatant using AAS or ICP-OES.
-
-
Calculation of Adsorption Capacity and Removal Efficiency:
-
The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qₑ, in mg/g) can be calculated using the following equation:
-
qₑ = (C₀ - Cₑ) * V / m
-
-
The removal efficiency (%) can be calculated as:
-
Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] * 100
-
-
Where:
-
C₀ = Initial concentration of the heavy metal ion (mg/L)
-
Cₑ = Equilibrium concentration of the heavy metal ion (mg/L)
-
V = Volume of the solution (L)
-
m = Mass of the adsorbent (g)
-
-
Regeneration of Spent Titanium Phosphate Adsorbent
This protocol describes a method to regenerate the titanium phosphate adsorbent after saturation with heavy metal ions, allowing for its potential reuse.
Materials:
-
Spent titanium phosphate adsorbent (saturated with heavy metal ions)
-
Acidic solution (e.g., 0.1 M HCl or 0.1 M HNO₃)[4]
-
Distilled water
-
Beakers or flasks
-
Shaker or magnetic stirrer
Procedure:
-
Desorption:
-
After the adsorption experiment, separate the spent adsorbent from the solution.
-
Wash the adsorbent with a small amount of distilled water to remove any unadsorbed metal ions.
-
Place the washed adsorbent in a beaker containing an acidic solution (e.g., 0.1 M HCl). The acidic environment facilitates the desorption of the bound metal ions.[16]
-
-
Agitation:
-
Agitate the mixture for a specific period (e.g., 2-4 hours) to ensure complete desorption of the heavy metal ions.
-
-
Washing and Neutralization:
-
Separate the regenerated adsorbent from the acidic solution by filtration or centrifugation.
-
Wash the adsorbent thoroughly with distilled water until the pH of the washings becomes neutral.
-
-
Drying:
-
Dry the regenerated adsorbent in an oven at a moderate temperature (e.g., 60-80 °C) for subsequent reuse.
-
-
Evaluation of Regeneration Efficiency:
-
To evaluate the regeneration efficiency, conduct another adsorption experiment using the regenerated adsorbent and compare the adsorption capacity with that of the fresh adsorbent.
-
Visualizations
Experimental Workflow for Heavy Metal Removal
References
- 1. ltu.diva-portal.org [ltu.diva-portal.org]
- 2. Comparison of The Sorption Kinetics of Lead(II) and Zinc(II) on Titanium Phosphate Ion-Exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impregnating titanium phosphate nanoparticles onto a porous cation exchanger for enhanced lead removal from waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Titanium(IV), Zirconium(IV), and Cerium(IV) Phosphates Synthesized Under Mild Conditions—Composition Characteristics and Evaluation of Sorption Properties Towards Copper Ions in Comparison to Commercially Available Ion-Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journalssystem.com [journalssystem.com]
- 10. aet.irost.ir [aet.irost.ir]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. en.cgsjournals.com [en.cgsjournals.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Titanium Phosphate for Advanced UV Protection in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO2) has long been the industry standard for physical sunscreen filters. However, concerns regarding its photocatalytic activity, which can lead to the generation of reactive oxygen species (ROS) and subsequent skin damage, have prompted research into safer and more effective alternatives.[1][2] Titanium phosphate has emerged as a promising inorganic UV filter, offering comparable sun protection with significantly reduced photocatalytic activity and enhanced moisture retention properties.[1][3]
These application notes provide a comprehensive overview of the formulation of titanium phosphate in cosmetic products for UV protection. Detailed protocols for its synthesis, incorporation into a model sunscreen formulation, and characterization are presented to guide researchers in harnessing the potential of this multifunctional cosmetic ingredient.
Data Presentation: Comparative Analysis of Titanium Phosphate and Titanium Dioxide
The following tables summarize the key performance indicators of titanium phosphate in comparison to benchmark inorganic UV filters.
Table 1: Sun Protection Factor (SPF) and UVA Protection Factor (UVAPF)
| UV Filter | Crystalline Form/Type | Concentration (w/w) | In-Vitro SPF | In-Vivo SPF | UVAPF | Source(s) |
| Titanium Phosphate (TiP4) | Layered Ti2O2H(PO4)[(NH4)2PO4]2 | 10% in suspension | ~25 | Not Reported | ~10 | [1] |
| Titanium Dioxide | Nanoparticulate (15 nm) | 10% in W/O emulsion | 25.77 | 28 | 8.56 | [4] |
| Titanium Dioxide | Nanoparticulate (20 nm) | 20% in O/W cream | Not Reported | 16.0 ± 1.2 | Not Reported | [5] |
| Titanium Dioxide | Submicron (170 nm) | 20% in O/W cream | Not Reported | 5.3 ± 0.4 | Not Reported | [5] |
| Commercial Anatase TiO2 | Nanocrystalline | 10% in suspension | ~5 | Not Reported | ~12 | [1] |
| Commercial Rutile TiO2 | Nanocrystalline | 10% in suspension | ~25 | Not Reported | ~15 | [1] |
Table 2: Photocatalytic Activity and Moisture Retention
| UV Filter | Additives | Photocatalytic Activity (Methylene Blue Decomposition) | Moisture Retention (Weight Loss %) | Source(s) |
| Titanium Phosphate | None | Low | High | [1][3] |
| Titanium Phosphate | Sodium Lactate & Glycerin | Low | Improved | [3] |
| Titanium Dioxide (Anatase) | None | High | Low | [1] |
| Titanium Dioxide (Rutile) | None | Moderate | Low | [1] |
Experimental Protocols
Synthesis of Layered Titanium Phosphate
This protocol is adapted from the hydrothermal synthesis method described by Gerasimova et al. (2019).[1]
Materials:
-
Titanium butoxide (97%)
-
Lactic acid (85%)
-
Ammonium dihydrogen phosphate (NH4H2PO4)
-
Urea
-
Deionized water
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer with hotplate
-
Teflon-lined stainless steel autoclave
-
Centrifuge
-
Drying oven
Procedure:
-
Prepare Titanium Lactate Complex:
-
Slowly add 17 mL of titanium butoxide to 50 mL of an 85% lactic acid solution under vigorous stirring.
-
Stir the mixture for 1 hour at room temperature to obtain a clear titanium lactate solution.
-
-
Prepare Reaction Mixture:
-
In a separate beaker, dissolve NH4H2PO4 and urea in deionized water.
-
Add the titanium lactate complex to the phosphate and urea solution to achieve a final molar ratio of Ti:P of 1:4.
-
-
Hydrothermal Synthesis:
-
Transfer the final mixture into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 150°C for 24 hours.
-
-
Purification:
-
After cooling to room temperature, centrifuge the resulting white precipitate.
-
Wash the precipitate several times with deionized water to remove any unreacted precursors.
-
Dry the final titanium phosphate powder in an oven at 60°C for 12 hours.
-
Formulation of an Oil-in-Water (O/W) Sunscreen Cream with Titanium Phosphate
This protocol provides a model for incorporating synthesized titanium phosphate into a basic O/W emulsion.
Ingredients:
| Phase | Ingredient | INCI Name | % (w/w) |
| A (Water Phase) | Deionized Water | Aqua | q.s. to 100 |
| Glycerin | Glycerin | 3.00 | |
| Xanthan Gum | Xanthan Gum | 0.30 | |
| Titanium Phosphate | Titanium Phosphate | 10.00 | |
| B (Oil Phase) | Caprylic/Capric Triglyceride | Caprylic/Capric Triglyceride | 10.00 |
| Cetearyl Alcohol | Cetearyl Alcohol | 3.00 | |
| Glyceryl Stearate | Glyceryl Stearate | 2.00 | |
| Ceteareth-20 | Ceteareth-20 | 2.00 | |
| C (Preservative) | Phenoxyethanol | Phenoxyethanol | 1.00 |
Equipment:
-
Two beakers
-
Water bath or hot plate
-
Homogenizer (e.g., rotor-stator)
-
Overhead stirrer
Procedure:
-
Prepare Water Phase (A):
-
In the main beaker, disperse xanthan gum in glycerin to form a slurry.
-
Add deionized water and heat to 75°C while stirring.
-
Once the temperature is reached, add the titanium phosphate powder and homogenize until fully dispersed.[6]
-
-
Prepare Oil Phase (B):
-
In a separate beaker, combine all oil phase ingredients and heat to 75°C until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase (B) to the water phase (A) under continuous homogenization.
-
Homogenize for 5-10 minutes to form a stable emulsion.
-
-
Cooling and Preservation:
-
Switch to overhead stirring and begin to cool the emulsion.
-
When the temperature is below 40°C, add the preservative (C) and continue stirring until the cream is uniform and has reached room temperature.
-
In-Vitro SPF and UVAPF Determination
This protocol is based on the ISO 24443 standard for in-vitro UVA and SPF testing.[1]
Equipment:
-
UV-Vis Spectrophotometer with an integrating sphere (e.g., Labsphere UV2000S)
-
Polymethyl methacrylate (PMMA) plates with a roughened surface
-
Positive displacement pipette or syringe
-
Finger cots or equivalent for spreading
Procedure:
-
Sample Preparation:
-
Accurately weigh the sunscreen formulation to be applied to the PMMA plate at a concentration of 1.3 mg/cm².[7]
-
-
Application:
-
Dot the sunscreen formulation evenly across the surface of the PMMA plate.
-
Spread the product evenly over the entire surface of the plate using a defined spreading technique with a gloved finger.
-
-
Drying and Equilibration:
-
Allow the sunscreen film to dry and equilibrate for at least 15 minutes in the dark.
-
-
Measurement:
-
Measure the UV transmittance of the sunscreen-coated plate at multiple points across the surface in the wavelength range of 290-400 nm.
-
-
Calculation:
-
Use the spectrophotometer's software to calculate the in-vitro SPF and UVAPF based on the measured transmittance values and standardized solar and erythemal action spectra.[7]
-
Assessment of Photocatalytic Activity
This method evaluates the potential of the UV filter to generate ROS by measuring the degradation of methylene blue under UV irradiation.[3]
Equipment:
-
UV lamp (365 nm)
-
Beakers
-
Magnetic stirrer
-
Spectrophotometer
Procedure:
-
Prepare Methylene Blue Solution:
-
Prepare a standard aqueous solution of methylene blue.
-
-
Sample Preparation:
-
Disperse a known concentration of titanium phosphate (and a control of TiO2) in the methylene blue solution.
-
-
Irradiation:
-
Expose the dispersions to UV radiation (365 nm) under constant stirring.
-
-
Measurement:
-
At regular time intervals, take an aliquot of the solution, centrifuge to remove the particles, and measure the absorbance of the supernatant at the maximum absorption wavelength of methylene blue (~664 nm).
-
-
Analysis:
-
A decrease in the absorbance of the methylene blue solution indicates its degradation and thus, photocatalytic activity. Compare the degradation rate of titanium phosphate to that of TiO2.
-
Evaluation of Moisture Retention
This protocol assesses the ability of the powder to retain moisture, an important characteristic for cosmetic applications.[1]
Equipment:
-
Analytical balance
-
Controlled humidity chamber (optional, can be performed at ambient controlled conditions)
Procedure:
-
Sample Preparation:
-
Accurately weigh 0.1 g of the titanium phosphate powder.
-
Add 0.03 g of deionized water and mix thoroughly.
-
-
Measurement:
-
Place the sample in a controlled environment (e.g., 20°C and 60% humidity).
-
Measure the weight of the sample every 20 minutes for a period of 140 minutes.
-
-
Analysis:
-
Calculate the percentage of weight loss over time. A lower rate of weight loss indicates better moisture retention.
-
Visualizations
Mechanism of UV Protection and Reduced Photocatalysis
Caption: Mechanism of UV protection by titanium phosphate, highlighting its reduced photocatalytic activity compared to titanium dioxide.
Experimental Workflow for Sunscreen Formulation and Testing
Caption: Workflow for the formulation and evaluation of a cosmetic sunscreen containing titanium phosphate.
References
Application Notes and Protocols: Synthesis of Titanium-Phosphorus Oxides for Electrochemical Sensing Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of titanium-phosphorus oxide materials and their application in the fabrication of electrochemical sensors. The protocols cover a range of analytes, from environmental contaminants to clinically relevant biomolecules, demonstrating the versatility of these materials in electrochemical sensing.
Introduction
Titanium-phosphorus oxides (Ti-P oxides) have emerged as promising materials in the field of electrochemical sensing. The incorporation of phosphorus into the titanium dioxide matrix can enhance the material's surface area, conductivity, and catalytic activity, leading to improved sensor performance. These materials offer high sensitivity, selectivity, and stability for the detection of a wide array of analytes. This document outlines detailed protocols for the synthesis of Ti-P oxides via hydrothermal and sol-gel methods, the fabrication of electrochemical sensors, and their application in the detection of various target molecules.
Synthesis of Titanium-Phosphorus Oxide Materials
Two primary methods for the synthesis of titanium-phosphorus oxides are detailed below: a hydrothermal method for producing microspherical structures and a sol-gel method for creating phosphorus-doped nanoparticles.
Hydrothermal Synthesis of Microspherical Titanium-Phosphorus Double Oxide
This protocol describes the synthesis of microspherical titanium-phosphorus double oxide, which has been successfully applied in the detection of the herbicide sulcotrione[1].
Materials:
-
Titanium powder
-
Ammonium hydroxide (NH₄OH, 25%)
-
Hydrogen peroxide (H₂O₂, 37%)
-
DL-mandelic acid
-
Phosphoric acid (H₃PO₄, 98%)
-
Deionized water
Protocol:
-
Preparation of Titanium Complex:
-
Disperse 0.41 g of titanium powder in 5 mL of 25% NH₄OH.
-
Slowly add 40 mL of 37% H₂O₂ while maintaining the temperature between 5-10 °C to dissolve the metal and form a light yellow peroxocomplex solution.
-
Mix the resulting solution with a solution of 2.6 g of DL-mandelic acid in 5 mL of water.
-
Evaporate the water at reduced pressure on a rotary evaporator at 30-40 °C to obtain the titanium complex as a light yellow solid[1].
-
-
Hydrothermal Synthesis:
-
Dissolve 0.69 g of the titanium complex in 20 mL of deionized water in a Teflon-lined stainless steel autoclave.
-
Add 1.15 mL of 98% phosphoric acid to the solution.
-
Seal the autoclave and heat at 180 °C for 12 hours.
-
After cooling, decant the resulting precipitate and wash with distilled water, followed by centrifugation.
-
Dry the final product in a vacuum oven at 90 °C overnight[1].
-
Workflow for Hydrothermal Synthesis
Caption: Hydrothermal synthesis of microspherical Ti-P oxides.
Sol-Gel Synthesis of Phosphorus-Doped Titanium Dioxide Nanoparticles
This protocol details the synthesis of phosphorus-doped TiO₂ nanoparticles, which can be utilized for various sensing applications.
Materials:
-
Titanium(IV) isopropoxide (TTIP)
-
Ethanol (absolute)
-
Phosphoric acid (H₃PO₄)
Protocol:
-
Mix a specific volume of titanium(IV) isopropoxide solution with 100 mL of absolute ethanol under magnetic stirring.
-
Add a calculated volume of phosphoric acid solution to the mixture to achieve the desired phosphorus doping level.
-
Continue stirring until a gel is formed.
-
Age the gel in the dark for 48 hours.
-
Dry the gel at 75 °C for 24 hours.
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a muffle furnace at 450 °C for 5 hours to obtain crystalline P-doped TiO₂ nanoparticles.
Workflow for Sol-Gel Synthesis
Caption: Sol-gel synthesis of P-doped TiO₂ nanoparticles.
Fabrication of Electrochemical Sensors
The synthesized titanium-phosphorus oxide materials can be used to modify various types of electrodes to fabricate electrochemical sensors. Below are protocols for modifying a carbon paste electrode and for preparing a screen-printed electrode.
Carbon Paste Electrode (CPE) Modification
Materials:
-
Synthesized titanium-phosphorus oxide powder
-
Graphite powder
-
Mineral oil
-
Teflon tube with a copper wire contact
Protocol:
-
Homogeneously mix the synthesized titanium-phosphorus oxide powder with graphite powder in a desired weight ratio (e.g., 10:90).
-
Add a few drops of mineral oil to the mixture and blend thoroughly to obtain a uniform paste.
-
Pack the paste into the Teflon tube, ensuring good contact with the copper wire.
-
Smooth the electrode surface by polishing it on a clean paper.
-
Rinse the electrode surface with deionized water before use.
Screen-Printed Electrode (SPE) Fabrication
Screen-printing offers a reproducible and scalable method for electrode fabrication.
Materials:
-
Titanium-phosphorus oxide nanoparticles
-
Carbon-based conductive ink
-
Binder (e.g., ethyl cellulose)
-
Solvent (e.g., terpineol, ethanol)
-
Screen with desired electrode pattern
-
Substrate (e.g., ceramic or plastic sheet)
Protocol:
-
Ink Preparation:
-
Disperse the synthesized titanium-phosphorus oxide nanoparticles in a suitable solvent system containing the binder. A common formulation involves mixing the nanoparticles with ethyl cellulose and terpineol in ethanol[2].
-
Homogenize the mixture using ultrasonication and a three-roll mill to achieve a paste with the desired viscosity for screen printing[2].
-
-
Printing:
-
Place the screen with the electrode pattern over the substrate.
-
Apply the prepared ink onto the screen and use a squeegee to spread the ink evenly across the pattern.
-
-
Curing:
-
Dry the printed electrodes in an oven at a temperature and time suitable for the ink formulation (e.g., 60°C for 1 hour).
-
For some applications, a high-temperature sintering step (e.g., 450-500°C) may be required to improve the crystallinity and conductivity of the material[2].
-
Workflow for Screen-Printed Electrode Fabrication
References
Application Notes and Protocols for Titanium Tetraphosphate as a Cathode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of titanium tetraphosphate (TiP₂O₇) as a potential cathode material for lithium-ion batteries. This document includes a summary of its electrochemical performance, detailed experimental protocols for its synthesis and characterization, and visual representations of key processes and relationships.
Introduction
Titanium tetraphosphate (TiP₂O₇) is a polyanionic compound that has been investigated as an electrode material for lithium-ion batteries. Its stable three-dimensional framework, composed of TiO₆ octahedra and P₂O₇ pyrophosphate groups, offers the potential for reversible lithium-ion intercalation and deintercalation. While much of the research has focused on its application as an anode material, particularly in aqueous systems, its performance as a cathode material in conventional lithium-ion batteries is an emerging area of interest. This document focuses on its characterization and application as a positive electrode.
Electrochemical Performance
The electrochemical properties of submicron-sized TiP₂O₇ synthesized via a liquid-assisted solid-state reaction have been reported. The material exhibits a single-step lithium intercalation/deintercalation process. A summary of the key performance metrics is presented in the tables below.
Electrochemical Performance of Submicron TiP₂O₇ Cathode
| Parameter | Value | Conditions |
| Initial Discharge Capacity | 110 mAh/g | Current density of 15 mA/g |
| Initial Charge Capacity | 94 mAh/g | Current density of 15 mA/g |
| Voltage Plateau | ~2.60 V vs. Li/Li⁺ | - |
| Redox Potentials | 2.74 V (Oxidation) / 2.48 V (Reduction) | vs. Li/Li⁺ |
| Theoretical Capacity | 121 mAh/g | Based on one-electron reaction |
Cycling Stability of Submicron TiP₂O₇ Cathode
| Cycles | Capacity Retention | Current Density |
| 100 | 76.12% | 15 mA/g |
Rate Capability of Submicron TiP₂O₇ Cathode
| Current Density | Discharge Capacity |
| 15 mA/g | 110 mAh/g |
| 30 mA/g | 68.2 mAh/g |
| 60 mA/g | 50.6 mAh/g |
Experimental Protocols
This section provides detailed protocols for the synthesis of submicron TiP₂O₇, electrode preparation, and the assembly and testing of a coin cell.
Protocol 1: Synthesis of Submicron Titanium Tetraphosphate (Liquid-Assisted Solid-State Reaction)
This protocol is adapted from the method described by Hao et al. (2014).
Materials:
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Titanium dioxide (TiO₂)
-
Distilled water
-
Furnace with programmable temperature control
-
Beaker
-
Magnetic stirrer with heating plate
-
Drying oven
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of NH₄H₂PO₄ and TiO₂ in distilled water in a beaker. The molar ratio of P:Ti should be 2:1.
-
Continuously stir the solution on a magnetic stirrer with heating at a constant temperature of 80°C.
-
-
Evaporation and Drying:
-
Continue heating and stirring until the water has completely evaporated, and a solid precursor is formed.
-
Transfer the obtained precursor to a drying oven and dry at 50°C for 12 hours to remove any residual water.
-
-
Calcination:
-
Place the dried precursor powder in a crucible and transfer it to a programmable furnace.
-
Heat the precursor in air at a heating rate of 10°C/min to 700°C.
-
Hold the temperature at 700°C for 5 hours.
-
Allow the furnace to cool down naturally to room temperature.
-
The resulting white powder is submicron-sized TiP₂O₇.
-
Protocol 2: Cathode Slurry Preparation and Electrode Casting
Materials:
-
Submicron TiP₂O₇ powder (active material)
-
Acetylene black (conductive agent)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Slurry mixer/homogenizer
-
Doctor blade coater
-
Vacuum oven
Procedure:
-
Slurry Formulation:
-
In a glass vial, mix the TiP₂O₇ active material, acetylene black, and PVDF binder in a weight ratio of 70:10:20.
-
-
Slurry Preparation:
-
Add an appropriate amount of NMP solvent to the powder mixture.
-
Mix the components thoroughly using a slurry mixer or homogenizer until a homogeneous, viscous slurry is formed.
-
-
Electrode Casting:
-
Clean the aluminum foil and fix it onto the bed of the doctor blade coater.
-
Pour the slurry onto the aluminum foil.
-
Use the doctor blade to spread the slurry evenly to the desired thickness.
-
-
Drying:
-
Carefully transfer the coated aluminum foil to a vacuum oven.
-
Dry the electrode at 120°C for 12 hours to completely remove the NMP solvent.
-
-
Electrode Punching:
-
Once dried, punch the coated foil into circular electrodes of the desired diameter (e.g., 12 mm for a CR2032 coin cell).
-
Protocol 3: Coin Cell Assembly and Electrochemical Testing
Materials:
-
TiP₂O₇ cathode
-
Lithium metal foil (counter and reference electrode)
-
Celgard 2400 microporous membrane (separator)
-
Electrolyte: 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)
-
CR2032 coin cell components (casings, spacers, springs)
-
Coin cell crimper
-
Argon-filled glovebox
-
Battery cycler
Procedure:
-
Preparation:
-
Transfer all components (cathode, lithium foil, separator, electrolyte, and coin cell parts) into an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
-
-
Assembly:
-
Place the TiP₂O₇ cathode at the bottom of the coin cell casing.
-
Add a few drops of the electrolyte to wet the cathode surface.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte to wet the separator.
-
Place the lithium metal foil on top of the separator.
-
Add the spacer and spring.
-
Carefully place the top cap of the coin cell.
-
-
Crimping:
-
Transfer the assembled cell to the coin cell crimper and seal it with the appropriate pressure.
-
-
Resting:
-
Allow the assembled coin cell to rest for at least 12 hours to ensure proper wetting of the electrode and separator by the electrolyte.
-
-
Electrochemical Testing:
-
Connect the coin cell to a battery cycler.
-
Perform galvanostatic charge-discharge cycling within a voltage window of 2.0 V to 3.4 V vs. Li/Li⁺ at various current densities to evaluate the capacity, cycling stability, and rate capability.
-
Cyclic voltammetry (CV) can be performed to study the redox reactions, typically at a scan rate of 0.1 mV/s.
-
Electrochemical Impedance Spectroscopy (EIS) can be used to analyze the internal resistance of the cell.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from the synthesis of the TiP₂O₇ material to the electrochemical testing of the assembled coin cell.
Caption: Experimental workflow for TiP₂O₇ cathode preparation and testing.
Lithium Intercalation Mechanism
The electrochemical process in a TiP₂O₇ cathode involves the insertion and extraction of lithium ions into and from its crystal structure. This is a single-step process accompanied by the reduction and oxidation of titanium ions.
Caption: Reversible lithium insertion/extraction in TiP₂O₇ cathode.
Relationship between Synthesis, Structure, and Performance
The properties of the synthesized TiP₂O₇ material are highly dependent on the synthesis conditions, which in turn dictate its electrochemical performance.
Troubleshooting & Optimization
How to improve electronic conductivity in TiP2O7 for battery applications?
Technical Support Center: Enhancing Electronic Conductivity of TiP₂O₇
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the electronic conductivity of Titanium Pyrophosphate (TiP₂O₇) for battery applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low electronic conductivity of pristine TiP₂O₇?
The inherently low electronic conductivity of TiP₂O₇ is a major hurdle for its application in batteries. This poor conductivity stems from its wide bandgap and the absence of sufficient mobile charge carriers (electrons or holes) within its crystal structure. This leads to high internal resistance, sluggish electrochemical kinetics, and consequently, poor rate capability and cycling performance.[1][2]
Q2: What are the most effective strategies to enhance the electronic conductivity of TiP₂O₇?
Several successful strategies have been developed to overcome the low conductivity of TiP₂O₇. The most common and effective methods include:
-
Carbon Coating: Applying a uniform layer of carbon onto the surface of TiP₂O₇ particles is a widely adopted and effective strategy.[3][4] This coating creates a conductive network, facilitating electron transport between particles.[5][6]
-
Forming Conductive Composites: Integrating TiP₂O₇ with highly conductive materials like expanded graphite or carbon nanotubes (CNTs) creates a composite electrode with a significantly improved conductive network.[7][8][9]
-
Doping: Introducing foreign atoms (dopants) into the TiP₂O₇ crystal lattice can modify its electronic structure, potentially creating more charge carriers and enhancing intrinsic conductivity.[10][11]
-
Inducing Oxygen Vacancies: Creating oxygen vacancies in the TiP₂O₇ structure can increase reaction sites, accelerate ion transfer, and improve electronic conductivity.[7][12]
-
Nanosizing and Morphology Control: Synthesizing nanostructured TiP₂O₇ reduces the diffusion paths for both ions and electrons, which is crucial for improving rate performance.[1][5]
Q3: How does carbon coating improve the performance of a TiP₂O₇ electrode?
A carbon coating primarily acts as a conductive bridge between individual TiP₂O₇ particles, creating an efficient pathway for electrons to travel throughout the electrode.[3][4] This significantly reduces the overall electrode resistance. Additionally, the carbon layer can physically buffer the TiP₂O₇ particles from the electrolyte, which can help prevent side reactions and dissolution of the material, leading to improved cycling stability.[12][13]
Q4: Can combining different strategies yield better results?
Yes, a synergistic approach often yields the best performance. For example, creating a composite of carbon-coated TiP₂O₇ nanoparticles with carbon nanotubes can address multiple issues simultaneously. The nanosizing shortens diffusion paths, the carbon coat ensures good particle-to-particle electronic contact, and the CNTs provide long-range conductive pathways throughout the electrode.[9] Similarly, creating a bi-layer on the surface with a carbon layer for electronic conductivity and an ionic conductor layer can improve both electron and Li-ion transport.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low initial capacity | 1. Poor electronic conductivity of the prepared material.2. Ineffective mixing of active material with conductive additives (e.g., carbon black, graphite).3. Thick electrode film, leading to long ion diffusion paths. | 1. Implement a conductivity enhancement strategy such as carbon coating or creating a composite with expanded graphite.[5][7]2. Ensure homogeneous slurry mixing using techniques like ball milling.[1]3. Optimize the electrode thickness and calendering process. |
| Rapid capacity fading during cycling | 1. Structural degradation of TiP₂O₇ particles.2. Side reactions with the aqueous electrolyte.3. Dissolution of the active material. | 1. Apply a uniform carbon coating to protect the particle surface.[12][13]2. Nanosizing the particles can better accommodate strain during cycling.3. Optimize the electrolyte concentration and composition.[7] |
| Poor rate capability (low capacity at high C-rates) | 1. High charge transfer resistance due to sluggish kinetics.2. Insufficient electronic and/or ionic conductivity. | 1. Reduce particle size to shorten Li-ion diffusion pathways.[5]2. Enhance electronic conductivity by creating composites with CNTs or graphene.[1]3. Introduce a surface layer of a good ionic conductor to facilitate Li-ion transfer.[5] |
| Inconsistent results between batches | 1. Variations in synthesis conditions (temperature, time).2. Incomplete carbon coating or non-uniform coating thickness.3. Inhomogeneous precursor mixing. | 1. Strictly control synthesis parameters. For carbon coating, ensure consistent heating rates and atmosphere.2. Characterize the carbon content and uniformity using TGA and TEM.3. Utilize synthesis methods that promote homogeneity, such as sol-gel or co-precipitation.[1][7] |
Data Presentation: Performance of Modified TiP₂O₇ Anodes
The following table summarizes the electrochemical performance of TiP₂O₇ with various modifications aimed at improving electronic conductivity.
| Modification Strategy | Material | Key Performance Metrics | Reference(s) |
| Conductive Composite | TiP₂O₇/Expanded Graphite (EG) | Reversible capacity: 66 mAh g⁻¹ at 0.1 A g⁻¹.Capacity retention: 75% after 1000 cycles at 0.5 A g⁻¹. | [7][8] |
| Surface Bi-layer Coating | Carbon-Fe₀.₅Ti₂(PO₄)₃ (ITP) coated TiP₂O₇ | Discharge capacity: 115 mAh g⁻¹ at 0.2 C.Rate capability: 51.2 mAh g⁻¹ at 50 C. | [5] |
| Carbon Coating | Carbon-coated TiP₂O₇ (C-TiP₂O₇) | Specific capacity: 109 mAh g⁻¹.Capacity retention: 92% after 200 cycles at 0.5 C. | [1] |
| Oxygen Vacancies | Oxygen-vacancy-rich TiP₂O₇-y | Initial discharge capacity: 828.4 mAh g⁻¹.Capacity after 500 cycles: 246.9 mAh g⁻¹ at 0.5 A g⁻¹. | [12] |
Experimental Protocols
1. Protocol: Carbon Coating of TiP₂O₇ via Sucrose Pyrolysis
This protocol describes a common method for applying a carbon layer to TiP₂O₇ particles.
-
Preparation of Slurry: Disperse the as-synthesized TiP₂O₇ powder in deionized water. Add sucrose to the suspension as the carbon source (e.g., a mass ratio of TiP₂O₇:sucrose = 4:1).
-
Mixing: Stir the mixture vigorously at 60-80°C until the water has completely evaporated, ensuring the sucrose is evenly coated on the TiP₂O₇ particles. A rotary evaporator can be used for more uniform coating.
-
Drying: Dry the resulting powder in a vacuum oven at 80°C for 12 hours to remove any residual moisture.
-
Pyrolysis (Carbonization): Place the dried powder in a tube furnace. Heat the sample under a high-purity nitrogen (N₂) or argon (Ar) atmosphere to a target temperature (e.g., 600-700°C) at a controlled ramp rate (e.g., 5°C/min). Hold at the target temperature for 2-4 hours to pyrolyze the sucrose into a conductive carbon layer.
-
Cooling: Allow the furnace to cool naturally to room temperature under the inert atmosphere. The resulting black powder is carbon-coated TiP₂O₇.
2. Protocol: Synthesis of TiP₂O₇/Expanded Graphite (EG) Nanocomposite via Sol-Gel Method
This protocol details the in-situ formation of TiP₂O₇ nanoparticles within a conductive graphite matrix.[8]
-
Precursor Solution: Prepare a solution by dissolving a titanium source (e.g., tetrabutyl titanate) in ethanol. In a separate container, dissolve a phosphorus source (e.g., phosphoric acid) in ethanol.
-
Graphite Dispersion: Disperse expanded graphite (EG) powder in ethanol and sonicate for 1 hour to ensure good separation of the graphite layers.
-
Sol Formation: Slowly add the titanium precursor solution to the phosphorus precursor solution under vigorous stirring to form a sol. The molar ratio of Ti:P should be maintained at 1:2.
-
Composite Formation: Add the expanded graphite dispersion to the prepared sol. Continue stirring for several hours to allow the sol to impregnate the porous structure of the expanded graphite.
-
Gelation: Continue stirring the mixture at room temperature until a gel is formed.
-
Drying and Calcination: Dry the gel in an oven at 80°C overnight. Calcine the dried powder in a furnace under an inert atmosphere (N₂ or Ar) at a high temperature (e.g., 700-900°C) for several hours to crystallize the TiP₂O₇ within the graphite matrix.
Visualizations
Caption: Workflow for carbon coating TiP₂O₇ using sucrose pyrolysis.
Caption: Logical relationship of strategies to improve TiP₂O₇ conductivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid Synthesis of Fast-Charging TiNb2O7 for Lithium-Ion Storage via Ultrafast Carbothermal Shock [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the performances of Li-ion batteries by carbon-coating: present and future - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
- 12. researchgate.net [researchgate.net]
- 13. azonano.com [azonano.com]
Technical Support Center: Crystallinity Control in Titanium Phosphate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of titanium phosphate. The following sections offer detailed insights into controlling the crystallinity of the final product, a critical factor influencing its material properties and performance in various applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary crystalline phases of titanium phosphate, and how do they differ?
The most commonly encountered crystalline phases of titanium phosphate are α-titanium phosphate (α-TiP) and γ-titanium phosphate (γ-TiP). These phases possess layered structures but differ in their interlayer spacing.[1] γ-TiP exhibits a larger interlayer distance compared to α-TiP, which can influence its ion-exchange properties.[1]
Q2: What are the key experimental factors that control the crystallinity of titanium phosphate?
The degree of crystallinity in titanium phosphate synthesis is highly dependent on several interconnected experimental parameters:
-
Temperature: Higher temperatures generally favor the formation of crystalline phases.[2][3]
-
Reaction Time: Longer reaction times often lead to increased crystallinity.[2]
-
pH of the reaction medium: The pH influences the formation of different titanium phosphate phases and their crystallinity.[4][5][6]
-
Precursors and Molar Ratios: The choice of titanium and phosphorus precursors, as well as their molar ratio (e.g., TiO2:P2O5), significantly impacts the resulting phase and crystallinity.[1][2]
-
Post-synthesis Treatment: Treatments such as washing with acids or water can alter the structure and crystallinity of the synthesized material.[7]
Q3: How can I synthesize amorphous titanium phosphate?
Amorphous titanium phosphate can be synthesized under mild conditions, often involving the hydrolysis of a titanium precursor followed by a reaction with phosphoric acid.[1][8] The use of lower temperatures and shorter reaction times typically favors the formation of an amorphous product.[2] For instance, the reaction of titanyl sulfate with phosphoric acid at around 65°C can yield amorphous titanium phosphate.[8]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no crystallinity in the final product. | Reaction temperature is too low. | Increase the reaction temperature. For example, well-crystallized α-Ti(HPO4)2·H2O can be prepared at 140°C.[1] |
| Reaction time is too short. | Extend the reaction time. Some syntheses of crystalline α-TiP require refluxing for several hours to days.[2] | |
| Inappropriate P2O5:TiO2 molar ratio. | Adjust the molar ratio. A TiO2:P2O5 molar ratio higher than 1:1 can favor the formation of crystalline α-TiP.[1] | |
| Formation of an undesired crystalline phase. | The pH of the synthesis solution is not optimal. | Carefully control and adjust the pH of the reaction mixture. Different pH values can lead to the formation of different strontium phosphate phases, and similar principles can apply to titanium phosphate.[4][5] |
| Incorrect precursor combination. | Experiment with different titanium sources (e.g., TiCl4, TiOSO4, titanium isopropoxide) and phosphate sources (e.g., H3PO4).[1] | |
| Inconsistent batch-to-batch crystallinity. | Fluctuations in synthesis parameters. | Strictly control all experimental parameters, including temperature, reaction time, precursor concentrations, and stirring speed.[8] |
| Inadequate aging of the precursor sol. | The aging time of a titania sol can influence the topography of the resulting films, which may have implications for crystallinity.[9] Consider optimizing the aging time of your precursor solution. | |
| Broad peaks in the X-ray diffraction (XRD) pattern, indicating poor crystallinity. | Presence of amorphous impurities or very small crystallite size. | Consider a post-synthesis hydrothermal treatment to promote crystal growth.[10] |
| Use of structure-directing agents or templates. | While templates can be used to create mesoporous materials, they can sometimes hinder the formation of a highly crystalline framework.[11] If high crystallinity is the primary goal, a template-free synthesis might be preferable. |
Key Experimental Protocols
Protocol 1: Synthesis of Crystalline α-Titanium Phosphate (α-TiP)
This protocol is adapted from a method involving the oxidation of a Ti(III) solution.[1]
Materials:
-
Titanium(III) chloride (TiCl3) solution
-
Concentrated phosphoric acid (H3PO4, 15 M)
Procedure:
-
Prepare a solution of Ti(III) in 15 M H3PO4.
-
Heat the solution to 140°C to facilitate the oxidation of Ti(III) to Ti(IV) and the precipitation of α-TiP.
-
Maintain the temperature and stirring for a sufficient duration to ensure complete crystallization.
-
Cool the mixture to room temperature.
-
Filter the precipitate, wash it thoroughly with deionized water, and dry it at an appropriate temperature (e.g., 60°C).
Protocol 2: Synthesis of Amorphous Titanium Phosphate
This protocol is based on the reaction of titanyl sulfate with phosphoric acid under mild conditions.[8]
Materials:
-
Titanyl sulfate (TiOSO4)
-
Phosphoric acid (H3PO4, ~36%)
Procedure:
-
Dissolve titanyl sulfate in water to create a titanium-containing solution.
-
Heat the solution to 65°C with stirring.
-
Slowly add the phosphoric acid solution over a period of 5 minutes.
-
Allow the reaction to proceed for 30 minutes at 65°C with continuous stirring (e.g., 400 rpm).
-
Allow for a nucleation time of 30 minutes.
-
Filter the resulting amorphous precipitate, wash with deionized water, and dry.
Process Visualization
To better understand the relationship between synthesis parameters and the resulting crystallinity, the following diagrams illustrate the general workflow and the influence of key variables.
Caption: General experimental workflow for titanium phosphate synthesis.
Caption: Key factors influencing the crystallinity of titanium phosphate.
References
- 1. researchgate.net [researchgate.net]
- 2. ltu.diva-portal.org [ltu.diva-portal.org]
- 3. Effect of Reaction Temperature on the Microstructure and Properties of Magnesium Phosphate Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Influence of pH Value on the Microstructure and Properties of Strontium Phosphate Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH and Ultrasonic Treatment on Preparation of Titanium Phosphates and Their Powder Properties [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of aging time of sol on structure and in vitro calcium phosphate formation of sol-gel-derived titania films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Phase-Pure TiP₂O₇ Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for optimizing the annealing conditions to synthesize phase-pure titanium pyrophosphate (TiP₂O₇).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis and annealing of TiP₂O₇.
Question: My final product contains impurity phases like TiO₂ (anatase or rutile) when analyzed by XRD. What went wrong?
Answer: The presence of titanium dioxide phases typically indicates an incomplete reaction or incorrect stoichiometry. Several factors related to the annealing process can cause this:
-
Insufficient Annealing Temperature: The temperature was too low to drive the reaction to completion. Conventional solid-state methods often require calcination temperatures between 750°C and 1000°C to form the final titanium pyrophosphate.[1] Lower temperatures may leave unreacted TiO₂ or intermediate phases.
-
Incorrect Stoichiometry: An excess of the titanium precursor or a loss of the phosphorus precursor during heating can lead to the formation of TiO₂. Ensure precise measurement of precursors. Some methods use a slight excess of the phosphorus source (e.g., a P₂O₅:TiO₂ mole ratio of 1.20 to 1.25) to compensate for potential volatilization and improve yield.[1]
-
Inadequate Mixing: Poor mixing of the solid-state precursors can result in localized areas with incorrect stoichiometry, leading to incomplete reaction and the presence of unreacted starting materials or side products.
Solution Workflow:
Caption: Troubleshooting logic for TiO₂ impurity in TiP₂O₇ synthesis.
Question: The XRD peaks for my TiP₂O₇ are broad, indicating poor crystallinity. How can I improve this?
Answer: Broad diffraction peaks are characteristic of small crystallite size or an amorphous product. The annealing conditions are critical for achieving high crystallinity.
-
Increase Annealing Temperature: Higher temperatures provide the thermal energy necessary for crystal growth. As the calcination temperature increases, crystallinity generally improves, resulting in sharper XRD peaks.[2][3]
-
Increase Annealing Duration: Extending the holding time at the target temperature allows for more complete crystallite growth. For example, studies on similar oxide systems show that increasing holding time from 5 to 10 hours can lead to particle growth and morphological changes.[4]
-
Optimize Heating/Cooling Rates: A slower heating and cooling rate can sometimes promote better crystal formation and reduce defects, although rapid heating may be used in specific cases to bypass the formation of unwanted intermediate phases.[5]
Frequently Asked Questions (FAQs)
Q1: What are the typical precursors for synthesizing TiP₂O₇? A1: Common precursors include titanium dioxide (TiO₂) and phosphoric acid (H₃PO₄) or phosphorus pentoxide (P₂O₅) for solid-state reactions.[1] Other routes may use titanium tetrahalides (like TiCl₄) or metal-organic compounds like titanium(IV) isopropoxide (TTIP).[1][6]
Q2: What is the recommended temperature range for annealing to achieve phase-pure TiP₂O₇? A2: The optimal temperature depends heavily on the synthesis method. For conventional solid-state reactions, temperatures of 750°C to 1000°C are common for the final calcination step.[1] Some syntheses starting from solution-based precursors have successfully produced crystalline TiP₂O₇ at temperatures as low as 300°C, though higher temperatures (e.g., 900°C) are often required to ensure the elimination of all intermediate phases and achieve high purity.[4][7]
Q3: How does annealing time affect the final product? A3: Annealing time is crucial for both reaction completion and crystallinity. Short durations may lead to incomplete conversion and the presence of impurity phases. Longer durations (e.g., 5-12 hours) promote the growth of larger crystallites, resulting in a more crystalline product with sharper XRD peaks.[1][4]
Q4: My product is an amorphous powder after the initial heating. Is this normal? A4: Yes, it is common for the initial product after drying or a low-temperature heating step to be amorphous. The crystalline phase of TiP₂O₇ forms during the high-temperature annealing (calcination) step. For some sol-gel preparations, the material remains amorphous at temperatures below 700°C, with crystallization occurring at higher temperatures.[8][9]
Data on Annealing Conditions
The table below summarizes the effect of different calcination temperatures on the phase purity of titanate and phosphate materials, as reported in various studies. This provides a reference for selecting an appropriate annealing window.
| Material System | Annealing Temp. (°C) | Duration (h) | Resulting Phases | Key Finding |
| TiNb₂O₇ | 700 - 800 | 5 | TiNb₂O₇ + Nb₂O₅ (Impurity) | Temperature was insufficient for phase-pure product.[4] |
| TiNb₂O₇ | 900 | 5 | Phase-pure TiNb₂O₇ | 900°C was the minimum temperature for achieving phase purity.[4] |
| TiO₂ Nanoparticles | 500 | - | Anatase + Brookite + Rutile | Phase transformations begin at this temperature.[2] |
| TiO₂ Nanoparticles | 700 | - | Anatase + Rutile | Complete conversion of brookite to anatase occurs.[2][3][10] |
| TiO₂ Nanoparticles | 1100 | - | Phase-pure Rutile | Complete transformation to the most stable rutile phase.[2][3] |
| TiP₂O₇ (from orthophosphate) | 750 - 1000 | - | Titanium Pyrophosphate | Typical temperature range for calcination in conventional methods.[1] |
Experimental Protocols
Protocol 1: General Solid-State Synthesis of TiP₂O₇
This protocol describes a common method for synthesizing TiP₂O₇ from solid-state precursors.
Caption: General experimental workflow for solid-state synthesis of TiP₂O₇.
Methodology:
-
Precursor Preparation: Weigh stoichiometric amounts of titanium dioxide (TiO₂, anatase) and diammonium hydrogen phosphate ((NH₄)₂HPO₄). A common molar ratio is 1:2 (Ti:P). Ensure precursors are high purity.
-
Mixing and Grinding: Thoroughly mix and grind the precursors in an agate mortar for at least 30 minutes to ensure a homogeneous mixture.
-
Pre-heating: Place the mixed powder in an alumina crucible and heat in an oven at a low temperature (e.g., 120°C) for several hours to remove any adsorbed moisture.
-
Annealing / Calcination:
-
Transfer the crucible to a high-temperature muffle furnace.
-
Heat the sample in air. A two-step heating profile is often effective:
-
Step 1: Ramp to an intermediate temperature (e.g., 300°C) and hold for 2-4 hours to slowly decompose the phosphate precursor.
-
Step 2: Ramp to the final annealing temperature (start with a target of 900°C ) and hold for 5-10 hours.
-
-
-
Cooling: Allow the sample to cool slowly to room temperature inside the furnace.
-
Characterization: Grind the resulting white powder lightly and characterize it using X-ray diffraction (XRD) to confirm the phase purity. Compare the resulting pattern to a reference for cubic TiP₂O₇ (JCPDS card no. 00-038-1468 or similar).
References
- 1. US5733519A - Method for producing a dispersible, fine titanium pyrophosphate powder - Google Patents [patents.google.com]
- 2. Effects of Calcination Temperature on the Phase Composition, Photocatalytic Degradation, and Virucidal Activities of TiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing particle agglomeration in submicron TiP2O7 synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of submicron titanium pyrophosphate (TiP₂O₇). The focus is on preventing particle agglomeration to achieve desired particle size and morphology.
Troubleshooting Guides
Issue 1: Excessive Agglomeration of TiP₂O₇ Particles
Question: My synthesized TiP₂O₇ powder consists of large, agglomerated particles instead of discrete submicron particles. What are the potential causes and how can I resolve this?
Answer:
Particle agglomeration during TiP₂O₇ synthesis is a common issue that can arise from several factors during the synthesis and processing steps. Here’s a breakdown of potential causes and solutions:
-
High Reaction Temperature: Elevated temperatures can accelerate particle growth and sintering, leading to hard agglomerates.
-
Solution: Opt for a lower synthesis temperature. For instance, in hydrothermal synthesis, temperatures can be controlled within a range to influence particle size. Low-temperature methods like a carefully controlled sol-gel process can also be beneficial.
-
-
Inadequate Stirring: Insufficient agitation during the reaction can lead to localized areas of high precursor concentration, promoting uncontrolled nucleation and growth, which results in agglomeration.
-
Solution: Ensure vigorous and continuous stirring throughout the synthesis process to maintain a homogeneous reaction mixture. The stirring speed can be a critical parameter to optimize.
-
-
Incorrect pH: The pH of the reaction medium significantly influences the surface charge of the particles, affecting their stability and tendency to agglomerate.[1][2]
-
Solution: Carefully control the pH of the precursor solution. The optimal pH will depend on the specific synthesis method and precursors used. It is often necessary to perform a series of experiments at different pH values to find the ideal conditions for stable particle formation.
-
-
Absence of a Capping Agent or Surfactant: Without a stabilizing agent, newly formed nanoparticles have high surface energy and tend to agglomerate to reduce this energy.
-
Solution: Introduce a surfactant or capping agent to the reaction mixture. These molecules adsorb onto the particle surface, providing steric or electrostatic repulsion that prevents agglomeration. Common surfactants include Cetyltrimethylammonium bromide (CTAB) and Sodium Dodecyl Sulfate (SDS).[3][4][5]
-
Issue 2: Broad Particle Size Distribution
Question: The TiP₂O₇ particles I've synthesized have a very broad size distribution, which is not suitable for my application. How can I achieve a more uniform particle size?
Answer:
A broad particle size distribution often indicates that the nucleation and growth phases of particle formation are not well-separated or controlled. To achieve a monodisperse or narrow size distribution of TiP₂O₇ particles, consider the following:
-
Control of Nucleation and Growth: A rapid nucleation event followed by a slower, controlled growth phase is ideal for producing uniformly sized particles.
-
Precursor Addition Rate: A rapid addition of precursors can lead to a burst of nucleation events at different times, resulting in a wide range of particle sizes.
-
Solution: Employ a slow, dropwise addition of one precursor to the other under vigorous stirring. This helps to maintain a low and uniform concentration of the reacting species, favoring controlled growth on existing nuclei over new nucleation.
-
-
Aging Time and Temperature: The aging step in methods like sol-gel and hydrothermal synthesis allows for the Ostwald ripening process, where larger particles grow at the expense of smaller ones. If not properly controlled, this can lead to a broader size distribution.
-
Solution: Optimize the aging time and temperature. Shorter aging times or lower temperatures can sometimes limit the extent of Ostwald ripening and lead to a narrower size distribution.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for synthesizing submicron TiP₂O₇ particles with minimal agglomeration?
A1: The optimal pH for TiP₂O₇ synthesis is not universally fixed and can vary significantly depending on the chosen synthesis route (sol-gel, hydrothermal, etc.) and the specific precursors. However, based on studies of related titanium-based nanoparticles like TiO₂, the pH plays a crucial role in controlling particle size and agglomeration.[1][2] Generally, moving away from the isoelectric point of the particles will increase their surface charge and electrostatic repulsion, thus reducing agglomeration. For titanium-based materials, this often means working in either acidic or alkaline conditions. A systematic study of pH variation for your specific experimental setup is highly recommended to determine the optimal range for achieving stable, non-agglomerated submicron TiP₂O₇ particles.
Q2: Which surfactant, CTAB or SDS, is more effective in preventing agglomeration during TiP₂O₇ synthesis?
A2: Both Cetyltrimethylammonium bromide (CTAB), a cationic surfactant, and Sodium Dodecyl Sulfate (SDS), an anionic surfactant, have been effectively used to prevent particle agglomeration in the synthesis of various nanoparticles.[3][4][5] The choice between them can depend on the surface chemistry of the TiP₂O₇ precursors and intermediates at the chosen pH. For instance, if the particle surface is negatively charged, a cationic surfactant like CTAB might be more effective at adsorbing and providing stabilization. Conversely, for a positively charged surface, an anionic surfactant like SDS could be more suitable. It is advisable to conduct parallel experiments with both surfactants at varying concentrations to determine the most effective one for your specific synthesis conditions.
Q3: Can carbon coating help in preventing agglomeration of TiP₂O₇ particles?
A3: Yes, carbon coating can be an effective strategy to prevent agglomeration, particularly during high-temperature calcination steps. The carbon layer acts as a physical barrier, preventing the direct contact and sintering of adjacent TiP₂O₇ particles.[8] This method has been successfully used to synthesize TiP₂O₇/C nanoparticles with a size of approximately 50 nm.[8] The carbon coating can be introduced by using a carbon-rich precursor during the synthesis, which is then carbonized during a subsequent heat treatment step.
Q4: What are the advantages of using a microwave-assisted method for TiP₂O₇ synthesis in terms of particle agglomeration?
A4: Microwave-assisted synthesis offers several advantages for controlling particle size and reducing agglomeration. The rapid and uniform heating provided by microwaves can lead to more homogeneous nucleation and growth conditions, which is conducive to forming smaller and more uniform particles. The significantly shorter reaction times compared to conventional heating methods also minimize the opportunity for particle growth and agglomeration.
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of TiP₂O₇ with Surfactant
This protocol is a general guideline and may require optimization for specific equipment and desired particle characteristics.
-
Precursor Solution A: Dissolve a stoichiometric amount of a titanium precursor (e.g., titanium isopropoxide) in an anhydrous alcohol (e.g., ethanol or isopropanol) under an inert atmosphere.
-
Precursor Solution B: Prepare an aqueous solution of phosphoric acid (H₃PO₄).
-
Surfactant Addition: To Precursor Solution B, add a selected surfactant (e.g., CTAB or SDS) at a concentration to be optimized (e.g., starting from the critical micelle concentration). Stir until the surfactant is completely dissolved.
-
Hydrolysis and Condensation: Slowly add Precursor Solution B to Precursor Solution A dropwise under vigorous and continuous stirring. The rate of addition should be carefully controlled to manage the hydrolysis and condensation reactions.
-
Gelation: Continue stirring the mixture until a gel is formed. The time for gelation can vary from hours to days depending on the reaction conditions.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24-48 hours) to allow the polycondensation network to strengthen.
-
Drying: Dry the gel at a low temperature (e.g., 60-80 °C) to remove the solvent. Supercritical drying can be employed to minimize pore collapse and agglomeration.
-
Calcination: Calcine the dried gel at a controlled temperature to crystallize the TiP₂O₇ phase. A lower calcination temperature and shorter duration are generally preferred to prevent excessive particle growth and sintering.
Protocol 2: Hydrothermal Synthesis of Submicron TiP₂O₇
-
Precursor Mixture: Prepare an aqueous solution containing a water-soluble titanium salt (e.g., titanium tetrachloride) and phosphoric acid. The Ti:P molar ratio should be controlled according to the stoichiometry of TiP₂O₇.
-
pH Adjustment: Adjust the pH of the precursor solution using a base (e.g., NaOH or NH₄OH) or an acid (e.g., HCl) to the desired value. This step is critical for controlling particle size and agglomeration.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to the desired reaction temperature (e.g., 150-220 °C) for a specific duration (e.g., 12-24 hours).
-
Cooling and Washing: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at a low temperature (e.g., 60-80 °C).
Quantitative Data Summary
The following table summarizes the influence of key parameters on the particle size of titanium-based nanoparticles, providing a basis for experimental design in TiP₂O₇ synthesis. Note that much of the detailed quantitative data is derived from studies on TiO₂, a closely related material, and should be considered as a starting point for optimizing TiP₂O₇ synthesis.
| Parameter | Variation | Effect on Particle Size | Material | Reference |
| pH | Decreasing from 12 to 7 | Decreased from 74 nm to 1.3 nm | ZnO | |
| Increasing from acidic to neutral | May lead to larger particles | TiO₂ | [1] | |
| Surfactant | Addition of CTAB | Can lead to more stable and dispersed suspensions | TiO₂ | [3] |
| Addition of SDS | Can influence crystal and particle size | TiO₂ | [3] | |
| Carbon Coating | With carbon coating | ~50 nm | TiP₂O₇/C | [8] |
Visualizations
Caption: Workflow for Sol-Gel Synthesis of TiP₂O₇.
Caption: Workflow for Hydrothermal Synthesis of TiP₂O₇.
Caption: Key Factors Leading to Particle Agglomeration.
References
- 1. The importance of pH value for particle size analysis – fritsch.de [fritsch-international.com]
- 2. research.monash.edu [research.monash.edu]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. azonano.com [azonano.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Mechanochemical Synthesis of Titanium Phosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the mechanochemical synthesis of titanium phosphates. The information is designed to address specific challenges encountered during the scaling-up of these processes from laboratory to pilot or industrial scale.
Troubleshooting Guide
This guide addresses common issues that may arise during the scale-up of mechanochemical synthesis of titanium phosphates, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete Reaction or Low Yield | - Insufficient milling time or energy.- Inadequate mixing of reactants.- Agglomeration or caking of the powder.- Unfavorable temperature profile within the reactor. | - Increase milling time or frequency.- Optimize the ball-to-powder ratio (BPR).- Introduce a small amount of a liquid grinding assistant (Liquid-Assisted Grinding - LAG).- Implement cooling/heating cycles to maintain optimal reaction temperature.[1] |
| Formation of Undesired Crystalline Phases or Amorphous Product | - Excessive milling energy leading to phase transitions or amorphization.[2][3] - Localized high temperatures causing decomposition or side reactions.- Contamination from milling media. | - Reduce milling intensity (frequency) or duration.- Use a temperature-controlled milling system to prevent overheating.[1] - Select appropriate milling jar and ball materials to avoid contamination.- Anneal the product post-synthesis at a controlled temperature to induce crystallization of the desired phase. |
| Poor Reproducibility Between Batches | - Inconsistent loading of the milling vessel.- Variations in ambient temperature and humidity.- Non-uniform wear of milling media.- Inconsistent starting material properties (e.g., particle size, hydration state). | - Standardize the filling ratio of the milling jar.- Control the milling environment (temperature and humidity).- Regularly inspect and replace worn milling media.- Characterize and standardize starting materials before each run. |
| Product Contamination | - Abrasion of milling jars and balls.- Cross-contamination from previous experiments. | - Use milling media of a harder material than the reactants.- Dedicate specific milling jars and balls for the synthesis of titanium phosphates.- Implement a rigorous cleaning protocol for all milling equipment between experiments. |
| Difficulty in Scaling from Lab to Pilot Plant | - Different heat transfer characteristics of larger mills.- Changes in milling dynamics and energy distribution.- Challenges in achieving uniform mixing at a larger scale. | - Perform thermal analysis (e.g., DSC) to understand the reaction's thermal behavior.- Use modeling and simulation to predict milling dynamics at a larger scale.- Consider transitioning from batch (e.g., planetary mill) to continuous processing (e.g., twin-screw extruder) for better control over mixing and temperature.[4][5][6][7][8] |
Frequently Asked Questions (FAQs)
1. What are the key parameters to consider when scaling up the mechanochemical synthesis of titanium phosphates?
When scaling up, it is crucial to consider the following parameters:
-
Milling Equipment: The choice of mill (e.g., planetary ball mill, vibratory ball mill, twin-screw extruder) significantly impacts the energy input and heat dissipation.[9]
-
Milling Parameters: These include milling frequency (speed), duration, ball-to-powder ratio, and the size and material of the milling media.
-
Temperature Control: Heat generated during milling can influence reaction kinetics and product phases.[1] Implementing a cooling or heating system is often necessary at a larger scale.
-
Liquid-Assisted Grinding (LAG): The addition of small amounts of a liquid can enhance reaction rates and control polymorphism, but the liquid-to-solid ratio may need adjustment upon scaling.
-
Process Monitoring: In-situ monitoring techniques like Powder X-ray Diffraction (PXRD) and Raman spectroscopy can provide real-time insights into reaction progress and the formation of intermediates, which is invaluable for process optimization during scale-up.[10][11][12][13][14][15][16]
2. How does the choice of milling reactor affect the properties of the synthesized titanium phosphate?
Different types of mills provide different energy inputs and stress mechanisms, which can affect the final product's properties:
-
Shaker/Mixer Mills: Typically used for small-scale laboratory synthesis, providing high-frequency impacts.
-
Planetary Ball Mills: Offer higher energy input compared to shaker mills and are suitable for lab to pilot-scale production. The impact energy in planetary mills can increase significantly with scale.[9][17][18]
-
Tumbling Ball Mills: Generally lower energy but suitable for large industrial-scale production in a continuous or batch mode.[9]
-
Twin-Screw Extruders: Allow for continuous processing with excellent control over temperature and mixing, making them highly suitable for large-scale, reproducible synthesis.[4][5][6][7][8]
The choice of mill can influence particle size, surface area, crystallinity, and the potential for amorphization of the titanium phosphate.[19]
3. How can I control the particle size and surface area of titanium phosphate during scale-up?
Controlling particle size and surface area is critical for applications in drug delivery.[20][21][22][23][24][25][26] During scale-up, consider the following:
-
Milling Energy and Time: Higher energy and longer milling times generally lead to smaller particle sizes but may also lead to agglomeration and a decrease in surface area.
-
Liquid-Assisted Grinding (LAG): The presence of a liquid can help to control agglomeration and influence the final particle size.
-
Starting Materials: The initial particle size and morphology of the titanium and phosphate precursors can affect the final product characteristics.
-
Post-synthesis Treatment: Thermal treatment (calcination) can be used to control crystallinity and porosity.
4. What is the role of in-situ monitoring in scaling up mechanochemical synthesis?
In-situ monitoring techniques are crucial for understanding and optimizing the scaling-up process.[10][11][12][13][15][16]
-
Real-time Reaction Tracking: Techniques like PXRD and Raman spectroscopy allow for the real-time monitoring of the consumption of reactants and the formation of products and intermediates without stopping the reaction.[10][11][12][13][14][15][16]
-
Kinetic and Mechanistic Insights: This data provides valuable information on reaction kinetics and mechanisms, which can change with scale.
-
Process Optimization: By understanding the reaction progress in real-time, milling parameters can be optimized to improve yield, purity, and batch-to-batch consistency.
Experimental Protocols
Lab-Scale Synthesis of Amorphous Titanium Phosphate (Exemplary Protocol)
This protocol describes a typical lab-scale synthesis using a planetary ball mill.
-
Reactants: Titanium dioxide (TiO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) in a 1:2 molar ratio.
-
Equipment: Planetary ball mill (e.g., Retsch PM 100) with 50 mL stainless steel grinding jars and 10 mm stainless steel balls.
-
Procedure:
-
Place 2 g of the reactant mixture into the grinding jar.
-
Add stainless steel balls to achieve a ball-to-powder ratio of 20:1.
-
Seal the jar and place it in the planetary ball mill.
-
Mill the mixture at 400 rpm for 2 hours.
-
After milling, open the jar in a fume hood and collect the product.
-
Wash the product with deionized water to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at 80°C for 12 hours.
-
-
Characterization: The resulting powder should be characterized by PXRD to confirm its amorphous nature, FT-IR to identify phosphate groups, and BET analysis to determine the specific surface area.
Considerations for Pilot-Scale Synthesis in a Larger Ball Mill
When scaling up to a larger ball mill (e.g., 1 L jar volume), the following adjustments should be considered:
-
Batch Size: Increase the reactant mass proportionally to the jar volume, maintaining the molar ratio.
-
Ball-to-Powder Ratio: Maintain a similar ball-to-powder ratio to ensure comparable energy input per unit mass of material.
-
Milling Speed and Time: The optimal milling speed and time will likely differ from the lab-scale process and should be determined experimentally. Lower rotational speeds may be necessary to avoid excessive heat generation.
-
Temperature Control: Monitor the external temperature of the grinding jar. If a significant temperature increase is observed, consider using a mill with a cooling jacket or implementing milling-rest cycles.
-
Process Monitoring: If available, use in-situ monitoring to track the reaction progress and identify any deviations from the lab-scale synthesis.
Transition to Continuous Manufacturing using a Twin-Screw Extruder
For industrial-scale production, transitioning to a continuous process using a twin-screw extruder is recommended.[4][5][6][7][8]
-
Equipment: A co-rotating twin-screw extruder with controllable heating/cooling zones.
-
Procedure:
-
Premix the titanium and phosphate precursors.
-
Feed the powder mixture into the extruder at a constant rate using a gravimetric feeder.
-
Set the screw speed and temperature profile of the extruder barrel. These parameters will need to be optimized to ensure complete reaction and desired product properties.
-
The product is continuously discharged from the extruder die.
-
-
Advantages of Continuous Processing:
Data Presentation
Table 1: Comparison of Mechanochemical Synthesis Scales for a Generic Metal Phosphate
| Parameter | Lab-Scale (Planetary Mill) | Pilot-Scale (Tumbling Mill) | Industrial-Scale (Twin-Screw Extruder) |
| Batch Size | 1-50 g | 1-50 kg | Continuous ( kg/hr ) |
| Typical Milling Time | 0.5 - 5 hours | 4 - 24 hours | Residence time: 1-10 minutes |
| Energy Consumption | Moderate | High | Lower per unit mass |
| Heat Management | Often passive | Active cooling required | Zoned heating/cooling |
| Process Control | Basic | Moderate | High |
| Product Homogeneity | Good | Can be challenging | Excellent |
| Yield | High (lab optimized) | Variable, requires optimization | High and consistent |
| Productivity (Space-Time Yield) | Low | Moderate | High[4][8] |
Visualizations
Figure 1: Experimental workflow for scaling up the mechanochemical synthesis of titanium phosphates.
Figure 2: Logical relationship for troubleshooting common issues in mechanochemical synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of milling temperature and time on phase evolution of Ti-based alloy | Journal of Mining and Metallurgy, Section B: Metallurgy [aseestant.ceon.rs]
- 3. The amorphization of crystalline silicon by ball milling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis by extrusion: continuous, large-scale preparation of MOFs using little or no solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ifi.es [ifi.es]
- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Making sure you're not a bot! [opus4.kobv.de]
- 11. fulir.irb.hr [fulir.irb.hr]
- 12. In situ monitoring of mechanochemical synthesis of calcium urea phosphate fertilizer cocrystal reveals highly effective water-based autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In situ monitoring of mechanochemical synthesis of calcium urea phosphate fertilizer cocrystal reveals highly effective water-based autocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The effect of crystal morphology and mill type on milling induced crystal disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Physicochemical properties affect the synthesis, controlled delivery, degradation and pharmacokinetics of inorganic nanoporous materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Multifunctional titanium phosphate nanoparticles for site-specific drug delivery and real-time therapeutic efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Multifunctional titanium phosphate carriers for enhancing drug delivery and evaluating real-time therapeutic efficacy of a hydrophobic drug component in Euphorbia kansui - Analyst (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of high surface area mesostructured calcium phosphate particles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Enhancing the cycling stability of TiP2O7 anodes in rechargeable batteries
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to enhance the cycling stability of Titanium Pyrophosphate (TiP2O7) anodes in rechargeable batteries.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process with TiP2O7 anodes, offering potential causes and solutions.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| TS-001 | Rapid Capacity Fading | 1. Poor intrinsic electronic and ionic conductivity of TiP2O7. 2. Structural deterioration of the anode material during cycling.[1][2] 3. Side reactions with the electrolyte, especially in aqueous batteries.[1] 4. Irreversible phase transitions during lithiation/delithiation.[2] | 1. Apply a uniform carbon coating to the TiP2O7 particles.[1][3] 2. Synthesize nanostructured TiP2O7 (e.g., nanoparticles) to shorten ion diffusion pathways.[3] 3. Create composites with conductive materials like expanded graphite or carbon nanotubes. 4. Introduce oxygen vacancies into the TiP2O7 structure to improve electronic conductivity.[3] |
| TS-002 | Low Initial Coulombic Efficiency | 1. Formation of a thick or unstable Solid Electrolyte Interphase (SEI). 2. Irreversible trapping of lithium ions in the anode structure.[4][5] 3. Presence of surface impurities or moisture on the electrode. | 1. Optimize the electrolyte composition, potentially using additives to promote a stable SEI. 2. Ensure proper drying of all electrode components and assembly in a controlled-atmosphere glovebox. 3. Perform a few initial formation cycles at a low current density to establish a stable SEI. |
| TS-003 | Poor Rate Capability | 1. High charge transfer resistance. 2. Sluggish lithium-ion diffusion within the TiP2O7 structure.[3] | 1. Reduce the particle size of the TiP2O7 to the nanoscale.[3] 2. Incorporate a conductive carbon coating or matrix.[6] 3. Enhance the porosity of the electrode to improve electrolyte penetration. |
| TS-004 | Inconsistent Electrochemical Results | 1. Non-uniformity of the electrode slurry and coating. 2. Variations in the active material loading. 3. Inconsistent cell assembly pressure. 4. Contamination of the electrolyte or electrode materials. | 1. Ensure thorough mixing of the electrode slurry to achieve a homogeneous dispersion. 2. Precisely control the active material mass loading on the current collector. 3. Use a torque wrench for consistent pressure when assembling coin cells. 4. Maintain a clean and controlled environment during all stages of electrode preparation and cell assembly. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor cycling stability in pristine TiP2O7 anodes?
A1: The primary causes are its inherently low ionic and electronic conductivity, which leads to sluggish electrochemical kinetics and significant capacity fade over repeated charge-discharge cycles.[3] Additionally, structural degradation and side reactions with the electrolyte can contribute to poor stability.[1][2]
Q2: How does carbon coating improve the cycling stability of TiP2O7 anodes?
A2: A uniform carbon coating significantly enhances the electronic conductivity of the TiP2O7 particles.[3] This improved conductivity facilitates faster charge transfer and reduces the polarization of the electrode during cycling, leading to better capacity retention and rate capability. The carbon layer can also act as a physical barrier, mitigating side reactions with the electrolyte.
Q3: What is the effect of particle size on the performance of TiP2O7 anodes?
A3: Reducing the particle size of TiP2O7 to the nanoscale (e.g., nanoparticles of ~50 nm) can dramatically improve its electrochemical performance.[3] Nanostructuring shortens the diffusion path for lithium ions, enhancing the rate capability. It also provides a larger surface area for the electrode-electrolyte interaction.
Q4: Can oxygen vacancies be beneficial for TiP2O7 anodes?
A4: Yes, introducing oxygen vacancies into the TiP2O7 lattice can improve its electronic conductivity and increase the lithium-ion diffusion rate.[3] This modification can lead to higher reversible capacity and enhanced cycling stability.
Q5: What are the typical electrolytes used for testing TiP2O7 anodes?
A5: For aqueous rechargeable lithium-ion batteries (ARLIBs), common electrolytes include 1 M Li2SO4 or 5 M LiNO3 aqueous solutions.[1][7] In non-aqueous systems, standard lithium-ion battery electrolytes based on organic carbonates with a lithium salt (e.g., LiPF6 in EC/DMC) are used.
Quantitative Data Presentation
The following tables summarize the electrochemical performance of TiP2O7 anodes under various modification strategies.
Table 1: Performance of Carbon-Coated TiP2O7 Anodes
| Material | Current Density | Reversible Capacity (Initial) | Capacity Retention | Coulombic Efficiency | Reference |
| TiP2O7/C Nanoparticles | 30 mA g⁻¹ | 97 mAh g⁻¹ | 90.6% after 100 cycles | >99% | [3] |
| TiP2O7/C Nanoparticles | 750 mA g⁻¹ | - | 97.3% after 600 cycles | - | [3] |
| C-TiP2O7 | C/10 | 91 mAh g⁻¹ | >91% after 150 cycles (at C/2) | >99% | [3] |
| Microwave Synthesized C-TiP2O7 | 0.5C | ~64 mAh g⁻¹ | 92% after 200 cycles | - | [7] |
Table 2: Performance of Other Modified TiP2O7 Anodes
| Material | Current Density | Reversible Capacity (Initial) | Capacity Retention | Specific Energy (Full Cell) | Reference |
| TiP2O7/Expanded Graphite | 0.1 A g⁻¹ | 66 mAh g⁻¹ | 75% after 1000 cycles (at 0.5 A g⁻¹) | 60 Wh kg⁻¹ | [2] |
| Oxygen Vacancy Modulated TiP2O7-y | - | 828.4 mAh g⁻¹ | 246.9 mAh g⁻¹ after 500 cycles (at 0.5 A g⁻¹) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of Carbon-Coated TiP2O7 Nanoparticles via Sol-Gel Method
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of titanium isopropoxide in ethanol.
-
Separately, dissolve ammonium dihydrogen phosphate ((NH4)H2PO4) in deionized water.
-
Add a carbon source, such as glucose or citric acid, to the phosphate solution. The amount of carbon source should be calculated to achieve the desired carbon content in the final product (typically 5-10 wt%).
-
-
Sol-Gel Formation:
-
Slowly add the titanium isopropoxide solution to the aqueous phosphate and carbon source solution under vigorous stirring.
-
Continue stirring for several hours until a homogeneous gel is formed.
-
-
Drying:
-
Dry the obtained gel in an oven at 80-100 °C overnight to remove the solvents.
-
-
Calcination:
-
Grind the dried gel into a fine powder.
-
Calcine the powder in a tube furnace under an inert atmosphere (e.g., Argon or Nitrogen) at 700-800 °C for 2-4 hours. The heating rate should be controlled (e.g., 5 °C/min).
-
-
Characterization:
-
Analyze the crystal structure of the final product using X-ray Diffraction (XRD).
-
Examine the morphology and particle size with Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
-
Determine the carbon content using Thermogravimetric Analysis (TGA).
-
Protocol 2: Electrochemical Characterization of TiP2O7 Anodes
-
Electrode Slurry Preparation:
-
Mix the synthesized TiP2O7 active material (80 wt%), a conductive agent (e.g., Super P carbon black, 10 wt%), and a binder (e.g., polyvinylidene fluoride - PVDF, 10 wt%) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).
-
Stir the mixture until a homogeneous slurry is formed.
-
-
Electrode Fabrication:
-
Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness.
-
Dry the coated electrode in a vacuum oven at 120 °C for 12 hours.
-
Punch out circular electrodes of a specific diameter (e.g., 12 mm).
-
-
Cell Assembly:
-
Assemble 2032-type coin cells in an argon-filled glovebox.
-
Use the prepared TiP2O7 electrode as the working electrode, lithium metal foil as the counter and reference electrode, and a polypropylene separator.
-
Add a few drops of the chosen electrolyte (e.g., 1 M LiPF6 in a 1:1 v/v mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 0.01-3.0 V vs. Li/Li+ to identify the redox peaks.
-
Galvanostatic Cycling: Charge and discharge the cells at various current densities (C-rates) within the same voltage window to evaluate the specific capacity, cycling stability, and rate capability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.
-
Mandatory Visualizations
References
Technical Support Center: Controlling the Morphology of Hydrothermally Synthesized Titanium Phosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrothermal synthesis of titanium phosphates. The information is designed to help you control the morphology of your synthesized materials effectively.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrothermal synthesis of titanium phosphates, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Undesired Crystal Phase or Amorphous Product | 1. Incorrect precursor ratio (Ti:P).[1] 2. Suboptimal pH of the reaction mixture.[2][3][4] 3. Inappropriate reaction temperature or time.[5][6][7][8][9] 4. Improper selection of titanium or phosphorus precursors.[10][11] | 1. Carefully control the molar ratio of titanium and phosphate precursors. Different ratios can lead to different phases like anatase, brookite, or layered titanium phosphates.[1] 2. Adjust the initial pH of the solution. The pH is a critical factor in determining the final crystal structure.[2][3][4] 3. Optimize the hydrothermal reaction temperature and duration. These parameters influence nucleation and crystal growth.[6][8] 4. Select appropriate precursors. The reactivity and nature of the precursors can significantly impact the resulting phase.[10][11] |
| Poorly Defined or Irregular Morphology | 1. Non-uniform mixing of precursors. 2. Presence of impurities. 3. Inadequate control over nucleation and growth rates.[6][8] 4. Unsuitable solvent or additives.[12][13] | 1. Ensure homogeneous mixing of the precursor solutions before the hydrothermal treatment. 2. Use high-purity reagents and deionized water to avoid unwanted nucleation sites. 3. Control the rate of temperature increase and cooling. A slower rate can sometimes lead to more well-defined crystals. 4. Investigate the use of different solvents or structure-directing agents/additives to guide crystal growth. The addition of compounds like urea, sodium lactate, or glycerin has been shown to influence particle properties.[12][13] |
| Broad Particle Size Distribution | 1. Rapid nucleation event leading to multiple nucleation sites. 2. Ostwald ripening occurring at later stages of the reaction. 3. Inhomogeneous temperature distribution within the autoclave. | 1. Modify the precursor addition method (e.g., dropwise addition) to control the initial nucleation burst. 2. Shorten the reaction time to minimize the effects of Ostwald ripening. 3. Ensure the autoclave is uniformly heated. |
| Formation of Agglomerates | 1. High concentration of reactants. 2. Interparticle interactions (e.g., van der Waals forces). 3. Insufficient stirring or agitation during synthesis (if applicable).[14] | 1. Reduce the concentration of the titanium and phosphate precursors. 2. Add surfactants or capping agents to the reaction mixture to prevent particle agglomeration. 3. If the experimental setup allows, introduce gentle agitation to keep particles suspended and separated.[14] |
Frequently Asked Questions (FAQs)
Q1: How does the pH of the initial solution affect the morphology of titanium phosphates?
A1: The pH of the reaction solution is a critical parameter that influences both the crystal phase and morphology of the synthesized titanium phosphates. For instance, in one study, varying the pH in the hydrothermal process using titanium chloride and sodium pyrophosphate resulted in different particle sizes, with smaller particles (less than 100 μm) being formed at a pH of 4.[2][3] The pH affects the hydrolysis and condensation rates of the titanium precursors and the protonation state of the phosphate species, which in turn dictates the nucleation and growth of specific crystal facets.[4]
Q2: What is the role of the Ti:P molar ratio in determining the final product?
A2: The molar ratio of the titanium to phosphorus precursor is a determining factor for the phase composition of the final product. For example, in a hydrothermal synthesis using a titanium lactate complex and NH₄H₂PO₄, a Ti:P ratio of 1:0 resulted in the formation of brookite TiO₂, while a ratio of 1:0.5 yielded anatase TiO₂.[1] At higher phosphorus concentrations (Ti:P ratios of 1:2 and above), a pure layered titanium phosphate phase was obtained.[1]
Q3: Can the choice of precursors influence the morphology?
A3: Yes, the choice of both the titanium and phosphate source can significantly impact the final morphology. Different titanium precursors, such as titanium chloride, titanium isopropoxide, or titanium lactate, have different hydrolysis rates, which can affect the nucleation and growth kinetics.[10][11] Similarly, the phosphate source (e.g., phosphoric acid, sodium pyrophosphate, ammonium dihydrogen phosphate) will influence the reaction chemistry and the resulting crystal structure and shape.[1][15]
Q4: What is the typical temperature and time for hydrothermal synthesis of titanium phosphates?
A4: The optimal temperature and time for hydrothermal synthesis can vary depending on the desired phase and morphology. Generally, temperatures can range from 100°C to 200°C, with reaction times from a few hours to several days.[1][5][7][16] For example, one study successfully synthesized layered titanium phosphate at 180°C for 48 hours.[1] It is crucial to optimize these parameters for your specific system, as they directly affect the crystallinity and morphology of the final product.[6][8]
Q5: How can I obtain specific morphologies like nanorods, nanosheets, or flower-like structures?
A5: Achieving specific morphologies often requires careful control over several experimental parameters. By adjusting factors such as the concentration of the phosphoric acid, the presence of guest cations (like NH₄⁺ or Na⁺), and the pH of the reaction solution, it is possible to synthesize diverse shapes like nanoparticles, nanorods, and nanosheets, which can assemble into flower-like structures.[15] The use of structure-directing agents or templates can also be a viable strategy to guide the growth of specific morphologies.
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Layered Titanium Phosphate
This protocol is adapted from a study by Ivanova et al. (2019) and describes the synthesis of layered titanium phosphate.[1]
Materials:
-
Titanium butoxide
-
Lactic acid
-
Urea
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄)
-
Deionized water
Procedure:
-
Preparation of Titanium Lactate Complex:
-
Add 17 mL of titanium butoxide to a solution of 14 mL of lactic acid in water.
-
Heat the mixture to 80°C for approximately 4 hours until the precipitate dissolves and excess butanol has evaporated.
-
Dilute the final titanium lactate complex solution to 100 mL with deionized water.
-
-
Hydrothermal Synthesis:
-
In a typical synthesis, combine 4.86 g of urea and 10 mL of the titanium lactate complex solution in deionized water. The total volume of the solution should be 24 mL.
-
To achieve the desired Ti:P molar ratio, add a calculated amount of NH₄H₂PO₄ to the solution. For example, for a Ti:P ratio of 1:2 or higher, a pure layered titanium phosphate is expected.[1]
-
Transfer the resulting clear solution into a 60 mL Teflon-lined stainless steel autoclave, ensuring the loading is around 40%.
-
Seal the autoclave and heat it at 180°C for 48 hours in an oven.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation or filtration, wash it several times with deionized water and ethanol, and dry it in an oven at a suitable temperature (e.g., 60-80°C).
-
Data Presentation
Table 1: Effect of Ti:P Molar Ratio on Phase Composition
| Ti:P Molar Ratio in Reaction Mixture | Resulting Phase Composition | Reference |
| 1:0 | Brookite TiO₂ | [1] |
| 1:0.5 | Anatase TiO₂ | [1] |
| 1:0.75 - 1:1.5 | Mixture of Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ and (NH₄)TiOPO₄ | [1] |
| 1:2 - 1:4 | Pure Ti₂O₂H(PO₄)[(NH₄)₂PO₄]₂ | [1] |
Visualizations
Diagram 1: Workflow for Hydrothermal Synthesis of Titanium Phosphates
Caption: General workflow for the hydrothermal synthesis of titanium phosphates.
Diagram 2: Key Parameters Influencing Morphology
Caption: Key experimental parameters influencing the morphology of hydrothermally synthesized titanium phosphates.
References
- 1. mdpi.com [mdpi.com]
- 2. (PDF) pH-controlled hydrothermal synthesis of titanium phosphates and their powder properties (2014) | Hiroaki Onoda | 3 Citations [scispace.com]
- 3. pH-controlled hydrothermal synthesis of titanium phosphates and their powder properties | CiNii Research [cir.nii.ac.jp]
- 4. The Influence of pH Value on the Microstructure and Properties of Strontium Phosphate Chemical Conversion Coatings on Titanium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Reaction Temperature on the Microstructure and Properties of Magnesium Phosphate Chemical Conversion Coatings on Titanium [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. sciencing.com [sciencing.com]
- 10. mdpi.com [mdpi.com]
- 11. Impact of the Precursor on the Physicochemical Properties and Photoactivity of TiO2 Nanoparticles Produced in Supercritical CO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Preparation of titanium phosphates with additives in hydrothermal process and their powder properties for cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An Overview of Hydrothermally Synthesized Titanate Nanotubes: The Factors Affecting Preparation and Their Promising Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanostructured titanium phosphates prepared via hydrothermal reaction and their electrochemical Li- and Na-ion intercalation properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Hydrothermal synthesis and structure determination from powder data of new three-dimensional titanium(IV) diphosphonates Ti(O(3)P-(CH(2))(n)-PO(3)) or MIL-25(n) (n = 2, 3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Acid Washing of Titanium Phosphate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions (FAQs), and experimental protocols for the post-synthesis acid washing of titanium phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of post-synthesis acid washing on titanium phosphate? A1: Post-synthesis acid washing is a crucial step to modify the chemical and physical properties of titanium phosphate. The primary goals include:
-
Protonation: Converting phosphate groups into their protonated forms (e.g., -H2PO4), which can increase surface acidity and ion-exchange capacity.[1]
-
Structural Refinement: Inducing controlled acidic hydrolysis, which can lead to structural re-arrangements, changes in crystallinity, and the formation of specific titanium environments.[1][2]
-
Purification: Removing unreacted precursors, impurities, or unwanted amorphous phases from the crude synthesized product.
-
Surface Modification: For biomedical applications, treating titanium surfaces with acids like phosphoric acid can create a micro-rough, phosphorus-incorporated oxide layer that enhances biocompatibility and osteoblast response.[3][4]
Q2: Which acids are typically used for this process? A2: The choice of acid depends on the desired outcome. Commonly used acids include hydrochloric acid (HCl), phosphoric acid (H3PO4), and nitric acid (HNO3).[2][3] HCl is often used for general washing and protonation to create sorbents.[2] H3PO4 is frequently used to create phosphorus-incorporated layers on titanium surfaces for biomedical implants.[3][4]
Q3: How does acid washing affect the material's surface area and porosity? A3: The effect can vary. Acid washing can increase surface area by removing pore-blocking impurities. However, harsh acid conditions (high concentration, temperature, or long duration) can lead to the collapse of the porous structure, resulting in a decreased surface area.[5] Conversely, controlled acid extraction can create mesoporous structures with very high surface areas, reaching up to 740 m²/g under specific pH conditions.[6]
Q4: What are the expected structural changes after acid treatment? A4: Acid washing can induce significant structural changes, observable through characterization techniques like XRD and NMR. Repeated washing of primary β-/γ-TiP with hydrochloric acid can result in the formation of a weakly ordered solid, TiO(OH)(H2PO4)·H2O.[1] The treatment can cause acidic hydrolysis of both the titanium and phosphate components, leading to a re-arrangement of the material's structure.[1][2]
Q5: Can this process be used to enhance catalytic activity? A5: Yes. The surface acidity of titanium phosphate is critical for its performance in heterogeneous catalysis. Acid washing can increase the density of Brønsted and Lewis acid sites on the surface, which are active centers for many chemical reactions.[7] The process can generate hydrogen phosphate groups (HPO4²⁻ and H2PO4⁻) that are responsible for high surface acidity.[6]
Troubleshooting Guide
This section addresses common issues encountered during the acid washing of titanium phosphate.
| Problem | Potential Causes | Recommended Solutions |
| Low Surface Area or Porosity | 1. Structural Collapse: The acid concentration, temperature, or treatment time may be too aggressive, causing the material's framework to degrade. 2. Pore Blocking: Inadequate washing after acid treatment leaves residual salts or reactants in the pores. | 1. Optimize Conditions: Systematically decrease the acid concentration, lower the treatment temperature, or reduce the washing duration. 2. Ensure Thorough Rinsing: Wash the material with deionized water until the filtrate reaches a neutral pH (e.g., pH 5.5 - 7.0) to remove all residual ions.[2][8] |
| Incomplete or Non-Uniform Modification | 1. Insufficient Treatment: Acid concentration may be too low, or the treatment time too short. 2. Poor Mass Transfer: Inadequate stirring or agitation prevents the acid from uniformly accessing the material's surface. 3. Improper pH: The pH of the reaction medium is outside the optimal range for the desired modification.[6] | 1. Adjust Parameters: Gradually increase acid concentration or treatment time.[8] 2. Improve Agitation: Ensure the material is fully suspended in the acid solution using vigorous and constant stirring. 3. Control pH: Monitor and adjust the pH of the slurry to the target value for the synthesis.[6] |
| High Material Loss / Excessive Dissolution | 1. Harsh Acid Conditions: The acid is too concentrated or the temperature is too high, leading to the dissolution of the titanium phosphate. | 1. Use Milder Conditions: Switch to a more dilute acid solution.[2] 2. Lower Temperature: Perform the washing process at room temperature or below. |
| Amorphous Final Product (Loss of Crystallinity) | 1. Acid-Induced Hydrolysis: The acid treatment is causing a breakdown of the crystalline structure.[2] | 1. Reduce Treatment Severity: Shorten the exposure time to the acid. 2. Sequential Washing: Use a sequential washing protocol, starting with a dilute acid and followed by deionized water.[2] |
| Poor Performance in Target Application (e.g., Catalysis, Adsorption) | 1. Incorrect Surface Chemistry: The acid treatment did not produce the desired surface functional groups (e.g., -H2PO4). 2. Contamination: The final product is contaminated with residual ions from the acid or rinsing water. | 1. Select Appropriate Acid: Ensure the chosen acid and conditions are known to produce the desired surface chemistry. 2. Use High-Purity Reagents: Use deionized water for all rinsing steps to avoid contamination from ions like Cl⁻ or SO₄²⁻.[8] |
Quantitative Data Summary
The following table summarizes key quantitative data reported in the literature for modified titanium phosphate materials. Direct before-and-after comparisons for a single acid washing step are often study-specific.
| Material Type | Modification / Synthesis Condition | Resulting Property | Value | Reference |
| Mesoporous Titanium Phosphate | Prepared at pH 3 with surfactant, followed by acid-ethanol extraction. | BET Surface Area | ~740 m²/g | [6] |
| Ti-P-Si Oxides | One-pot sol-gel route, calcined. | BET Surface Area | ~400 m²/g | [7] |
| Ti-P-Si Oxides | One-pot sol-gel route, calcined. | Surface Acidity (NH3 titration) | >0.70 mmol/g | [7] |
| Ethanol-Extracted TiP | Rich in hydrogen phosphate groups. | Total Surface Acidic Sites (NH3 adsorption) | 900 µmol/g | [6] |
| Calcined TiP | Post-calcination of ethanol-extracted sample. | Total Surface Acidic Sites (NH3 adsorption) | 340 µmol/g | [6] |
| Phosphate-Impregnated TiO2 | Increasing amounts of phosphate groups added. | Effect on Surface Area | Reduces surface area and total pore volume. | [5] |
Experimental Protocols
General Protocol for Post-Synthesis Acid Washing
This protocol provides a general methodology for the acid washing of as-synthesized titanium phosphate powder. Users should adapt concentrations, times, and temperatures based on their specific material and desired outcome.
-
Preparation of Starting Material:
-
Begin with a known quantity (e.g., 5.0 g) of the crude, as-synthesized titanium phosphate powder.
-
-
Acid Treatment:
-
Prepare the acid solution of the desired concentration (e.g., 0.1 M to 0.5 M HCl).[2]
-
Create a slurry by suspending the titanium phosphate powder in the acid solution at a defined solid-to-liquid ratio (e.g., 1 g per 50 mL).
-
Stir the slurry continuously using a magnetic stirrer for a set duration (e.g., 1-12 hours) at a controlled temperature (e.g., 25°C to 80°C).[2]
-
-
Separation and Neutralization:
-
Separate the solid product from the acid solution via vacuum filtration or centrifugation.
-
Wash the collected solid with an abundant amount of deionized water.
-
Resuspend the solid in fresh deionized water, stir for 15-20 minutes, and filter again.
-
Repeat the washing step until the pH of the filtrate is neutral (pH ≈ 5.5 - 7.0).[2] This step is critical to remove all residual acid and soluble byproducts.
-
-
Drying:
-
Transfer the washed and filtered product to a drying oven.
-
Dry the material at a suitable temperature (e.g., 60°C - 80°C) for several hours (e.g., 12-24 hours) or until a constant weight is achieved.[2]
-
-
Characterization:
-
The final, modified material should be characterized using appropriate techniques to confirm the desired changes, such as:
-
XRD: To assess changes in crystallinity and phase composition.
-
BET Analysis: To determine surface area and pore size distribution.
-
FTIR/Solid-State NMR: To identify surface functional groups (e.g., P-OH, Ti-O-P).[2][6]
-
SEM/TEM: To observe morphology and particle size.
-
ICP-OES: To confirm the final elemental composition (P/Ti ratio).
-
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for post-synthesis acid washing of titanium phosphate.
Troubleshooting Logic Diagram
Caption: Logic map for troubleshooting common acid washing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of solid titanium( iv ) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00902A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of phosphoric acid treatment of titanium surfaces on surface properties, osteoblast response and removal of torque forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. air.unimi.it [air.unimi.it]
- 8. Phosphating equipment producer-Hebei Ruisite Precision Technology Co., Ltd [electroplatingmachines.com]
Reducing impurities during the direct precipitation of titanium(IV) phosphates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities during the direct precipitation of titanium(IV) phosphates.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of impurities in the direct precipitation of titanium(IV) phosphates?
A1: Impurities in titanium(IV) phosphate precipitates can originate from several sources, including:
-
Starting Materials: The purity of the titanium precursor is crucial. For instance, using titanyl sulfate (TiOSO₄) can lead to sulfate ion contamination in the final product.[1][2] Similarly, titanium tetrachloride (TiCl₄) can introduce chloride impurities.
-
Incomplete Reactions: Unreacted titanium precursors or phosphate reagents can remain in the final product.
-
Side Reactions: The formation of titanium oxides and hydroxides is a common side reaction, particularly at higher pH values.[3]
-
Adsorption from Solution: Other ions present in the reaction mixture can be adsorbed onto the surface of the titanium(IV) phosphate precipitate.
Q2: How does pH influence the purity of the precipitated titanium(IV) phosphate?
A2: The pH of the precipitation medium is a critical parameter that significantly affects the purity of the final product. At higher pH levels, the hydrolysis of titanium(IV) ions is more pronounced, leading to the co-precipitation of titanium oxides and hydroxides.[3] Conversely, a very low pH may lead to incomplete precipitation and can influence the composition of the phosphate groups in the product.
Q3: What is the importance of the washing step, and what is the recommended procedure?
A3: The washing step is critical for removing soluble impurities, such as unreacted starting materials and byproducts, from the surface of the precipitate. A thorough washing procedure is essential to obtain a high-purity product. Repeated washing with deionized water is a common practice.[2] The effectiveness of the washing can be monitored by testing the filtrate for the presence of impurity ions (e.g., sulfate or chloride ions) until their concentration is negligible.
Q4: Can thermal treatment be used to remove impurities?
A4: Yes, thermal treatment (calcination) can be employed to remove certain types of impurities. For example, residual organic solvents or volatile byproducts can be removed by heating the precipitate. However, the temperature must be carefully controlled to avoid undesired phase transformations of the titanium(IV) phosphate. Thermal gravimetric analysis (TGA) can be used to determine the appropriate temperature for removing specific impurities.[4]
Q5: What are the differences between amorphous and crystalline titanium(IV) phosphates in terms of impurity incorporation?
A5: Amorphous titanium(IV) phosphates generally have a higher surface area and a more disordered structure compared to their crystalline counterparts. This can lead to a greater tendency to adsorb impurities from the solution.[5][6] Crystalline precipitates, on the other hand, have a more ordered lattice structure, which can result in lower levels of included impurities. However, the synthesis of crystalline titanium(IV) phosphates often requires more stringent control of reaction conditions.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Yellowish Precipitate | Presence of iron impurities, often from the titanium precursor. | Use a high-purity titanium precursor. If using a precursor like titanyl sulfate derived from ilmenite, ensure it has been sufficiently purified.[7] Consider using an alternative precursor such as titanium isopropoxide. |
| High Sulfate Content in Final Product | Incomplete removal of sulfate ions when using titanyl sulfate as a precursor. | Enhance the washing process by increasing the volume of deionized water used and the number of washing cycles.[1][2] Test the filtrate for the presence of sulfate ions using a barium chloride solution until no precipitate is observed. |
| Precipitate is Gelatinous and Difficult to Filter | Formation of a highly amorphous and hydrated product. | Age the precipitate in the mother liquor for a longer duration to allow for particle growth and improved filterability.[2] Adjusting the precipitation pH might also influence the particle morphology. |
| Low Yield of Precipitate | Precipitation pH is too low, leading to incomplete precipitation. The concentration of reactants is too low. | Optimize the precipitation pH. A moderately acidic to neutral pH is often used.[8] Increase the concentration of the titanium precursor and/or the phosphate solution. |
| Presence of Titanium Oxide in the Final Product | The pH of the precipitation was too high, promoting the hydrolysis of the titanium precursor. | Maintain the pH of the reaction mixture in the acidic to neutral range to suppress the formation of titanium oxides and hydroxides.[3] |
| Inconsistent Product Composition | Poor control over reaction parameters such as temperature, stirring rate, and rate of reagent addition. | Standardize the experimental protocol with precise control over all reaction parameters. Ensure vigorous and consistent stirring to maintain a homogeneous reaction mixture.[9] |
Experimental Protocols
Protocol 1: High-Purity Amorphous Titanium(IV) Phosphate from Titanyl Sulfate
This protocol is adapted from a typical sol-gel synthesis method and emphasizes thorough washing to reduce sulfate impurities.[2]
Materials:
-
Titanyl sulfate (TiOSO₄) solution (e.g., 2 M)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Deionized water
Procedure:
-
Dissolve 26.4 g of (NH₄)₂HPO₄ in 200 mL of deionized water.
-
With vigorous stirring, add the diammonium hydrogen phosphate solution dropwise to 100 mL of a 2 M aqueous solution of TiOSO₄ over 30 minutes.
-
Age the resulting gelatinous precipitate in the mother liquor for 60 minutes.
-
Wash the precipitate with a large volume of deionized water (approximately 35 L) through decantation.
-
Monitor the washing efficiency by periodically testing the decanted liquid for the presence of sulfate ions with a barium chloride solution. Continue washing until no white precipitate of BaSO₄ is observed.
-
Filter and compact the precipitate.
-
Dry the precipitate at room temperature for 72 hours to obtain a xerogel.
Protocol 2: Crystalline α-Titanium(IV) Phosphate
This protocol describes the synthesis of a crystalline form of titanium(IV) phosphate, which can lead to higher purity due to its ordered structure.[3]
Materials:
-
Titanium(III) chloride (TiCl₃) solution
-
Phosphoric acid (H₃PO₄) (e.g., 15 M)
Procedure:
-
Prepare a solution of Ti(III) in 15 M H₃PO₄.
-
Heat the solution to 140 °C to facilitate the oxidation of Ti(III) to Ti(IV) and induce precipitation.
-
Maintain the temperature and stirring for a sufficient time to ensure complete crystallization.
-
Cool the mixture and collect the crystalline precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water to remove residual phosphoric acid and any soluble impurities.
-
Dry the crystalline product in an oven at a controlled temperature (e.g., 60-80 °C).
Quantitative Data
Table 1: Effect of P:Ti Molar Ratio on the Composition of the Final Product
| P:Metal(IV) Molar Ratio in Reaction Mixture | P:Ti Molar Ratio in Solid Product | Ion-Exchange Capacity (meq/g) |
| 1 | 0.90 - 1.20 | 12.3 - 16.9 |
| >1 | 0.90 - 1.20 | Data not available |
Note: The ion-exchange capacity can be an indirect indicator of the purity and the nature of the phosphate groups present. Higher capacity may suggest a more defined phosphate structure.[10]
Table 2: Influence of pH on Phosphorus Removal Efficiency Using Titanium Salts
| Titanium Salt | Initial pH (pHi) | P-removal efficiency |
| TiCl₄ | 7 | Optimum |
| Ti(SO₄)₂ | 5.5 | Optimum |
Note: This table illustrates the optimal pH for phosphorus removal from wastewater using titanium salts, which is a related precipitation process. The optimal pH for precipitating pure titanium(IV) phosphate may vary but is generally in the acidic to neutral range to avoid oxide formation.[8]
Visualizations
Caption: Experimental workflow for the synthesis of high-purity titanium(IV) phosphate.
Caption: A decision tree for troubleshooting common impurity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 6. Synthesis, characterization, and sorption properties of amorphous titanium phosphate and silica-modified titanium phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Phosphorus Removal Characteristics of Titanium Salts Compared with Aluminum Salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ltu.diva-portal.org [ltu.diva-portal.org]
- 10. Titanium(IV), Zirconium(IV), and Cerium(IV) Phosphates Synthesized Under Mild Conditions—Composition Characteristics and Evaluation of Sorption Properties Towards Copper Ions in Comparison to Commercially Available Ion-Exchange Resins [mdpi.com]
Technical Support Center: Carbon Coating of TiP2O7 for Enhanced Electrochemical Performance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing carbon coating techniques to improve the electrochemical performance of titanium pyrophosphate (TiP2O7). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why is carbon coating necessary for TiP2O7 electrodes?
A1: While TiP2O7 is a promising anode material due to its suitable potential and theoretical capacity, it suffers from poor ionic and electronic conductivities. This inherent limitation leads to suboptimal cycling performance and rate capability.[1][2] A carbon coating addresses these issues by creating a conductive network on the surface of the TiP2O7 particles, which enhances electronic conductivity and provides a stable interface with the electrolyte.[3] This modification helps to prevent the dissolution of the active material during cycling and creates shorter diffusion pathways for ions.[3]
Q2: What are the most common methods for applying a carbon coating to TiP2O7?
A2: Common methods include solid-state synthesis, microwave-assisted synthesis, sol-gel methods, and hydrothermal carbonization.[1][3][4] These techniques typically involve the use of a carbon precursor (e.g., graphite, sucrose, citric acid) that is heated with the TiP2O7 material to create a uniform carbon layer.[3][5]
Q3: How does the carbon source affect the electrochemical performance of TiP2O7?
A3: The choice of carbon source can significantly influence the quality and effectiveness of the carbon coating, thereby affecting electrochemical performance. Different precursors can lead to variations in the structure of the carbon layer (e.g., amorphous vs. graphitic), its thickness, and its uniformity.[6][7] For instance, some studies have shown that using precursors that result in a more graphitic carbon coating can lead to better electronic conductivity.[8]
Q4: What is the optimal amount of carbon coating for TiP2O7?
A4: The optimal carbon content is a balance between sufficient electronic conductivity and avoiding the blockage of ion transport channels. While a certain amount of carbon is necessary to enhance performance, excessive carbon can clog the pores of the material, hindering the movement of lithium or sodium ions and leading to a decrease in specific capacity.[3] For example, in one study, a 10% carbon concentration yielded the highest specific capacity, while higher concentrations of 15% and 20% resulted in decreased performance.[3]
Q5: Can carbon coating improve the cycling stability of TiP2O7?
A5: Yes, a uniform and stable carbon coating can significantly improve the cycling stability of TiP2O7. It acts as a protective layer, preventing the structural degradation of the TiP2O7 particles and minimizing side reactions with the electrolyte.[3] This leads to better capacity retention over numerous charge-discharge cycles.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Initial Specific Capacity | 1. Incomplete or Non-uniform Carbon Coating: Patches of uncoated TiP2O7 can lead to high internal resistance. 2. Excessive Carbon Content: Too much carbon can block the active sites for ion intercalation.[3] 3. Poor Adhesion of Carbon Layer: The carbon layer may detach from the TiP2O7 particles during electrode preparation or cycling. | 1. Optimize Coating Process: Ensure thorough mixing of TiP2O7 and the carbon precursor. For solid-state methods, consider ball milling to improve precursor distribution.[3] For wet chemical methods, ensure uniform dispersion in the solvent. 2. Adjust Carbon Precursor Ratio: Systematically vary the weight percentage of the carbon source to find the optimal loading.[3] 3. Select Appropriate Carbon Precursor and Annealing Conditions: Some precursors and heat treatment protocols promote better adhesion. |
| Poor Cycling Stability / Rapid Capacity Fading | 1. Structural Degradation of TiP2O7: The active material may be degrading due to direct contact with the electrolyte. 2. Unstable Solid Electrolyte Interphase (SEI) Layer: Continuous formation and dissolution of the SEI layer can consume active material and electrolyte. 3. Non-uniform Carbon Coating: Defects in the carbon layer can expose the TiP2O7 to the electrolyte, leading to localized degradation.[9] | 1. Improve Carbon Coating Quality: A dense and uniform carbon layer can protect the TiP2O7 from the electrolyte.[9] 2. Use Electrolyte Additives: Certain additives can help form a more stable SEI layer. 3. Optimize Annealing Temperature and Atmosphere: The annealing process can affect the integrity and stability of the carbon coating.[10] |
| Low Rate Capability | 1. Insufficient Electronic Conductivity: The carbon network may not be sufficient to facilitate rapid electron transport. 2. Thick Carbon Layer: A thick coating can increase the diffusion path length for ions, slowing down the charge/discharge process. 3. Particle Agglomeration: Large agglomerates of carbon-coated TiP2O7 can limit the accessible surface area. | 1. Increase Carbon Content (Optimally): A slight increase in the carbon content may improve conductivity, but be mindful of the trade-off with specific capacity. 2. Control Coating Thickness: Adjust the concentration of the carbon precursor and the coating conditions to achieve a thinner, more uniform layer. 3. Improve Particle Dispersion: Use techniques like ultrasonication during precursor mixing to prevent agglomeration. |
| Inconsistent Results Between Batches | 1. Variations in Synthesis Parameters: Inconsistent precursor ratios, heating rates, annealing temperatures, or durations can lead to different material properties. 2. Inhomogeneous Precursor Mixture: If the TiP2O7 and carbon precursor are not uniformly mixed, the resulting carbon coating will be inconsistent.[3] | 1. Standardize Synthesis Protocol: Maintain strict control over all experimental parameters. 2. Ensure Homogeneous Mixing: Employ effective mixing techniques like planetary ball milling for a consistent precursor blend.[3] |
Data Presentation
Table 1: Effect of Carbon Concentration on the Electrochemical Performance of Microwave-Synthesized C-TiP2O7
| Carbon Concentration (wt%) | Specific Capacity (mAh g⁻¹) | Capacity Retention after 200 Cycles (%) |
| 0 | ~20 | 99 |
| 5 | ~90 | N/A |
| 10 | 109 | 92 |
| 15 | <109 | N/A |
| 20 | <109 | N/A |
Data synthesized from a study on microwave-synthesized C-TiP2O7.[3]
Table 2: Comparison of Carbon-Coated TiP2O7 with Uncoated TiP2O7
| Material | Synthesis Method | Specific Capacity (at low C-rate) | Cycling Stability |
| Pure TiP2O7 | Microwave-assisted | ~20 mAh g⁻¹ | High retention, but low capacity |
| C-TiP2O7 | Microwave-assisted | 109 mAh g⁻¹ | 92% retention after 200 cycles |
| TiP2O7/C Nanoparticles | Solid-state synthesis | 97 mAh g⁻¹ | 90.6% retention after 100 cycles |
Data compiled from multiple sources.[1][3]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Carbon-Coated TiP2O7
This protocol is based on a rapid microwave synthesis method.
1. Precursor Preparation:
- Combine anatase TiO2 and (NH4)2HPO4 in a 1:2 molar ratio.
- Add the desired weight percentage of graphite (e.g., 10 wt%) as the carbon source.
- Ball mill the mixture for a specified duration (e.g., 1 hour) to ensure homogeneous mixing.
2. Microwave Synthesis:
- Place the precursor mixture in a suitable container for microwave synthesis.
- Apply microwave irradiation at a specific power and duration (e.g., 150 W for 10 minutes).
3. Post-Synthesis Processing:
- Allow the product to cool to room temperature.
- Wash the synthesized powder with deionized water and ethanol to remove any unreacted precursors or byproducts.
- Dry the final carbon-coated TiP2O7 powder in a vacuum oven.
Protocol 2: Solid-State Synthesis of Carbon-Coated TiP2O7
This protocol involves a high-temperature solid-state reaction.
1. Precursor Mixing:
- Mix stoichiometric amounts of TiO2 and a phosphate precursor (e.g., NH4H2PO4).
- Add a carbon source such as sucrose or citric acid to the mixture.
- Thoroughly grind the precursors together in a mortar and pestle or use ball milling for better homogeneity.
2. Calcination:
- Place the precursor mixture in an alumina crucible.
- Heat the mixture in a tube furnace under an inert atmosphere (e.g., argon or nitrogen).
- Ramp the temperature to a specific calcination temperature (e.g., 700-800 °C) and hold for several hours to allow for the formation of TiP2O7 and the carbonization of the organic precursor.
3. Cooling and Collection:
- Allow the furnace to cool down to room temperature under the inert atmosphere.
- Collect the resulting carbon-coated TiP2O7 powder.
Mandatory Visualizations
Caption: Workflow for Carbon Coating of TiP2O7.
Caption: Synthesis Parameters and Performance Relationship.
Caption: Mechanism of Performance Enhancement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Carbon Coating Method | Encyclopedia MDPI [encyclopedia.pub]
- 5. rsc.org [rsc.org]
- 6. Effect and Mechanism of Pitch Coating on the Rate Performance Improvement of Lithium-Ion Batteries [mdpi.com]
- 7. Variation of carbon coatings on the electrochemical performance of LiFePO4 cathodes for lithium ionic batteries - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Titanium tetraphosphate vs. zirconium phosphate as ion-exchangers
A Comparative Guide to Titanium Tetraphosphate and Zirconium Phosphate as Ion-Exchangers
For researchers, scientists, and drug development professionals, the selection of an appropriate ion-exchange material is a critical decision that can significantly impact experimental outcomes. Both titanium tetraphosphate and zirconium phosphate have emerged as robust inorganic ion-exchangers with diverse applications. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection process.
Introduction
Titanium (IV) and Zirconium (IV) phosphates are inorganic materials known for their excellent ion-exchange properties, high thermal and chemical stability, and resistance to ionizing radiation.[1][2] These characteristics make them suitable for a wide range of applications, including the separation of radionuclides, catalysis, and drug delivery.[3][4] They exist in both amorphous and crystalline forms, with the amorphous materials often exhibiting higher ion-exchange capacities.[5] The ion-exchange functionality in these materials arises from the presence of exchangeable protons in their structural hydroxyl and phosphate groups.[5]
Synthesis and Structure
Both titanium and zirconium phosphates can be synthesized through precipitation reactions involving their respective metal salts and phosphoric acid or a phosphate salt.[1] The crystallinity of the final product can be controlled by factors such as reaction temperature, time, and the use of complexing agents.[6][7]
The most studied crystalline forms are the layered α- and γ-phases. For instance, α-zirconium phosphate (α-Zr(HPO₄)₂·H₂O) has a well-defined layered structure with an interlayer distance of 0.76 nm.[2][3] This layered structure allows for the intercalation of various molecules and ions.
Synthesis Workflow:
Caption: Generalized workflow for the synthesis of titanium and zirconium phosphate ion-exchangers.
Performance Comparison: Ion-Exchange Properties
The ion-exchange capacity is a crucial parameter for evaluating the performance of these materials. Amorphous titanium phosphates have been reported to exhibit exceptionally high ion-exchange capacities.
| Property | Titanium Tetraphosphate | Zirconium Phosphate | Reference(s) |
| Max. Ion-Exchange Capacity (Na⁺) | Up to 16.9 meq/g (amorphous) | 4.9 - 8.8 meq/g (amorphous) | [1][8] |
| Selectivity Order | Cu²⁺ > Co²⁺ > Ni²⁺ | Cu²⁺ > Ni²⁺ > Co²⁺ (α-form) | [9] |
| Thermal Stability | High, stable in various temperature ranges. | High, stable to high temperatures.[10] | |
| Chemical Stability | Resistant to strongly acidic and alkaline media, and oxidation.[1] | Stable at low pH and resistant to hydrolysis.[10][11] | [1][11] |
Experimental Protocols
Synthesis of Amorphous Zirconium Phosphate
A common method for synthesizing amorphous zirconium phosphate involves the direct precipitation from aqueous solutions.
-
Preparation of Solutions : Prepare a 0.2 M solution of zirconyl chloride (ZrOCl₂·8H₂O) and a 0.5 M solution of phosphoric acid (H₃PO₄).
-
Precipitation : Add an equal volume of the phosphoric acid solution to the zirconyl chloride solution under vigorous stirring at room temperature. A gelatinous precipitate will form.
-
Aging : Allow the precipitate to age in the mother liquor for 6 hours at room temperature.
-
Washing : Filter the gelatinous product and wash it thoroughly with a 0.1 M H₃PO₄ solution until the filtrate is free of chloride ions (tested with AgNO₃).
-
Drying : Dry the final product at 50 °C.[12]
Determination of Ion-Exchange Capacity
The total ion-exchange capacity can be determined by pH titration.
-
Sample Preparation : Suspend a known weight (e.g., 0.1 g) of the dried ion-exchanger in a known volume (e.g., 50 mL) of a standard salt solution (e.g., 0.1 M NaCl).
-
Titration : Titrate the suspension with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH), monitoring the pH with a pH meter.
-
Calculation : The ion-exchange capacity (in meq/g) is calculated from the volume of NaOH required to reach the equivalence point.
Ion-Exchange Experiment Workflow:
Caption: Flowchart of a typical batch experiment to determine ion-exchange properties.
Selectivity and Applications
Both materials exhibit high selectivity for certain cations, which is crucial for their application in separation processes.
Titanium Tetraphosphate: Amorphous titanium phosphates have shown high selectivity for divalent transition metal ions and have been investigated for the removal of heavy metals from wastewater.[13][14] The material with the chemical composition TiO(OH)H₂PO₄·H₂O has demonstrated fast kinetics for ion exchange.[13]
Zirconium Phosphate: Zirconium phosphate, particularly the crystalline α-form, is well-known for its high selectivity for trivalent cations, making it suitable for the separation of lanthanides and actinides in nuclear fuel reprocessing.[3] The γ-phase of zirconium phosphate shows high selectivity for cesium, even in the presence of a large excess of sodium or calcium ions.[15] Amorphous zirconium phosphate has also been explored for the separation of various divalent and tetravalent metal ions.[3] Furthermore, modified zirconium phosphates are being developed for targeted applications, such as enhancing the selectivity for ammonium ions for potential medical use.[16]
Conclusion
Both titanium tetraphosphate and zirconium phosphate are versatile and robust inorganic ion-exchangers with distinct advantages.
-
Titanium tetraphosphate , especially in its amorphous form, can offer a significantly higher ion-exchange capacity, making it a strong candidate for applications requiring high uptake of contaminants, such as wastewater treatment.[1][8]
-
Zirconium phosphate provides excellent thermal and chemical stability and exhibits high selectivity for specific cations, such as trivalent actinides and cesium, rendering it invaluable in nuclear waste management and specialized separation processes.[3][10][15]
The choice between these two materials will ultimately depend on the specific requirements of the application, including the target ions, the required capacity, and the operating conditions. This guide provides the foundational data and experimental context to assist researchers in making an informed decision.
References
- 1. mdpi.com [mdpi.com]
- 2. Zirconium phosphate - Wikipedia [en.wikipedia.org]
- 3. α-Zirconium(IV) Phosphate: Static Study of 225Ac Sorption in an Acidic Environment and Its Kinetic Sorption Study Using natEu as a Model System for 225Ac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Zirconium Phosphate Nanomaterials and Their Applications as Inorganic Supports for the Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Titanium(IV), Zirconium(IV), and Cerium(IV) Phosphates Synthesized Under Mild Conditions—Composition Characteristics and Evaluation of Sorption Properties Towards Copper Ions in Comparison to Commercially Available Ion-Exchange Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. html.rhhz.net [html.rhhz.net]
- 7. mdpi.com [mdpi.com]
- 8. Titanium(IV), Zirconium(IV), and Cerium(IV) Phosphates Synthesized Under Mild Conditions-Composition Characteristics and Evaluation of Sorption Properties Towards Copper Ions in Comparison to Commercially Available Ion-Exchange Resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparative study on textural characterization: cation-exchange and sorption properties of crystalline alpha-zirconium(IV), tin(IV), and titanium(IV) phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. akjournals.com [akjournals.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ltu.diva-portal.org [ltu.diva-portal.org]
- 14. Comparison of The Sorption Kinetics of Lead(II) and Zinc(II) on Titanium Phosphate Ion-Exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Electrochemical Performance Showdown: TiP₂O₇ vs. Commercial Graphite Anodes
A Comparative Guide for Researchers in Battery Technology
In the relentless pursuit of superior energy storage solutions, the anode remains a critical focal point for innovation in lithium-ion batteries (LIBs). While commercial graphite has long been the incumbent anode material due to its reliability and cost-effectiveness, researchers are actively exploring alternative materials with the potential for enhanced electrochemical performance. Among these, titanium pyrophosphate (TiP₂O₇) has emerged as a candidate of interest. This guide provides a detailed, data-driven comparison of the electrochemical performance of TiP₂O₇ and commercial graphite anodes, tailored for researchers, scientists, and professionals in the field of battery development.
At a Glance: Key Performance Metrics
The following table summarizes the key electrochemical performance indicators for TiP₂O₇ and commercial graphite anodes based on available experimental data. It is important to note that a direct, side-by-side comparison of TiP₂O₇ in non-aqueous electrolytes remains limited in publicly available research, with much of the existing data for TiP₂O₇ derived from studies in aqueous systems.
| Performance Metric | TiP₂O₇ Anode | Commercial Graphite Anode |
| Theoretical Specific Capacity | Not definitively established | ~372 mAh/g[1] |
| Practical Reversible Capacity | 66-80 mAh/g (in aqueous electrolyte)[2][3]; A TiP₂O₇/C composite has shown ~411.7 mAh/g after 700 cycles at 1.0 A/g (in non-aqueous electrolyte) | 153-165 mAh/g[1] |
| Initial Coulombic Efficiency (ICE) | Data in non-aqueous electrolyte is limited | Up to 93%[1] |
| Rate Capability | A TiP₂O₇/EG composite showed 61% capacity retention at 1 A/g vs 0.2 A/g (aqueous)[2] | Generally shows good rate capability, but performance can decrease at higher electrode densities[1] |
| Cycling Stability | A TiP₂O₇/EG composite retained 75% capacity after 1000 cycles at 0.5 A/g (aqueous)[2]; A TiP₂O₇/C composite showed excellent stability over 700 cycles (non-aqueous) | Can exhibit excellent cycling stability, with some reports of over 90% capacity retention after hundreds of cycles[1] |
| Operating Voltage vs. Li/Li⁺ | Data in non-aqueous electrolyte is limited | ~0.1 V[1] |
In-Depth Analysis
Specific Capacity: Commercial graphite anodes offer a well-established theoretical specific capacity of approximately 372 mAh/g[1]. In practical applications, reversible capacities typically range from 153 to 165 mAh/g. TiP₂O₇, particularly when composited with carbon, has demonstrated a remarkably high reversible capacity of around 411.7 mAh/g in a non-aqueous electrolyte, suggesting a high theoretical capacity. However, most of the reported experimental data for pure TiP₂O₇ is in aqueous electrolytes, where it delivers a more modest reversible capacity of 66-80 mAh/g[2][3]. This discrepancy highlights the critical role of the electrolyte system in determining the performance of TiP₂O₇.
Initial Coulombic Efficiency (ICE): The ICE is a crucial parameter for practical battery applications, as it reflects the irreversible capacity loss during the initial formation of the solid electrolyte interphase (SEI). Commercial graphite anodes can achieve high ICE values, up to 93%[1]. Detailed data on the ICE of TiP₂O₇ in non-aqueous electrolytes is not widely available, representing a key area for future research to assess its viability as a commercial anode material.
Rate Capability: The ability of an anode to maintain its capacity at high charge and discharge rates is essential for high-power applications. While specific C-rate performance for TiP₂O₇ in non-aqueous systems is not extensively reported, studies on TiP₂O₇ composites in aqueous electrolytes show promising rate capability, with a TiP₂O₇/expanded graphite (EG) composite retaining 61% of its capacity when the current density was increased from 0.2 A/g to 1 A/g[2]. The rate performance of commercial graphite is generally considered good, though it can be influenced by factors such as electrode density[1].
Cycling Stability: Long-term cycling stability is paramount for the longevity of lithium-ion batteries. Commercial graphite is known for its excellent cycling performance. Similarly, TiP₂O₇ has demonstrated impressive cycling stability. In aqueous systems, a TiP₂O₇/EG nanocomposite retained 75% of its initial capacity after 1000 cycles at a current density of 0.5 A/g[2]. In a non-aqueous electrolyte, a TiP₂O₇/C composite has shown excellent stability over 700 cycles.
Experimental Workflow and Mechanisms
To understand how these performance metrics are determined, a typical experimental workflow for evaluating anode materials is outlined below. This is followed by a conceptual illustration of the charge-discharge mechanisms for both TiP₂O₇ and graphite anodes.
Figure 1: Standard experimental workflow for anode material evaluation.
Figure 2: Conceptual charge-discharge mechanisms.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the electrochemical evaluation of anode materials.
Electrode Slurry Preparation
A typical anode slurry is prepared by mixing the active material (e.g., TiP₂O₇ or graphite), a conductive agent (e.g., Super P carbon black), and a binder in a suitable solvent.
-
Dry Mixing: The active material and conductive agent are first mixed in a mortar and pestle or a planetary ball miller to ensure a homogeneous dispersion.
-
Binder Solution Preparation: The binder, such as polyvinylidene fluoride (PVDF) in N-methyl-2-pyrrolidone (NMP) or a water-based binder like carboxymethyl cellulose (CMC) and styrene-butadiene rubber (SBR), is prepared separately by dissolving the binder in the respective solvent with stirring until a clear solution is formed.
-
Slurry Formation: The dry-mixed powder is gradually added to the binder solution under continuous stirring. The mixture is then stirred for several hours to form a uniform and viscous slurry. The weight ratio of active material, conductive agent, and binder is typically in the range of 8:1:1 to 90:5:5.
Coin Cell Assembly (Half-Cell Configuration)
Electrochemical testing is commonly performed using CR2032 coin cells assembled in an argon-filled glovebox to prevent contamination from moisture and oxygen.
-
Electrode Preparation: The prepared slurry is cast onto a copper foil current collector using a doctor blade to a specific thickness. The coated foil is then dried in a vacuum oven to remove the solvent. Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried sheet.
-
Cell Stacking: The components are stacked in the following order inside the coin cell casing: the working electrode (anode), a porous separator (e.g., Celgard), and a lithium metal foil as the counter and reference electrode.
-
Electrolyte Addition: A few drops of a non-aqueous electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)) are added to saturate the separator and electrodes.
-
Crimping: The coin cell is sealed using a crimping machine to ensure an airtight and secure assembly.
Electrochemical Measurements
The assembled coin cells are subjected to a series of electrochemical tests using a battery cycler.
-
Galvanostatic Cycling with Potential Limitation (GCPL): This is the primary method to determine the specific capacity, coulombic efficiency, and cycling stability. The cell is charged and discharged at a constant current (C-rate) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺). The C-rate is defined based on the theoretical capacity of the active material (1C corresponds to a full charge/discharge in one hour).
-
Rate Capability Test: To evaluate the performance at different current densities, the cell is cycled at progressively increasing C-rates (e.g., from C/10 to 5C). The capacity retention at higher C-rates is a measure of the material's rate capability.
-
Cyclic Voltammetry (CV): CV is used to study the redox reactions and phase transitions occurring at different potentials. The voltage is swept at a constant rate while the resulting current is measured.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the internal resistance and charge transfer kinetics of the electrode. A small AC voltage perturbation is applied over a range of frequencies, and the impedance response is measured.
Conclusion
Commercial graphite remains the industry standard for lithium-ion battery anodes due to its balanced performance, long-term stability, and cost-effectiveness. TiP₂O₇, especially when engineered into a composite with carbon, shows significant promise with a potentially higher specific capacity and excellent cycling stability in non-aqueous electrolytes. However, further research is imperative to fully characterize its performance, particularly its initial coulombic efficiency and rate capability in conventional lithium-ion battery systems. The data presented in this guide serves as a valuable resource for researchers to identify the current standing of these materials and to direct future research and development efforts in the quest for next-generation anode technologies.
References
Amorphous vs. Crystalline Titanium Phosphates: A Comparative Guide to Catalytic Activity
For Researchers, Scientists, and Drug Development Professionals
The catalytic landscape is continually evolving, with the structure and form of catalytic materials playing a pivotal role in their efficacy. Among these, titanium phosphates have emerged as versatile catalysts in various organic transformations. A key question for researchers is the choice between amorphous and crystalline forms of these materials. This guide provides an objective comparison of the catalytic activity of amorphous versus crystalline titanium phosphates, supported by available experimental data and detailed methodologies. While direct comparative studies across a wide range of reactions are still emerging, this guide synthesizes current knowledge to inform catalyst selection and design.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of the catalytic activity of amorphous and crystalline titanium phosphates are most readily available in the field of photocatalysis. The following table summarizes representative data for the photocatalytic degradation of Methylene Blue, using titanium dioxide as a closely related and well-studied model system, which provides insights into the expected behavior of titanium phosphates.
| Catalyst Type | Reaction | Substrate | Catalyst Loading | Irradiation Source | Reaction Time (min) | Degradation Efficiency (%) | Reference |
| Amorphous TiO₂ | Photocatalytic Degradation | Methylene Blue | Not Specified | UVA and Visible Light | 300 | 43 | [1] |
| Nano-crystalline TiO₂ (Anatase) | Photocatalytic Degradation | Methylene Blue | Not Specified | UVA and Visible Light | 300 | 29 | [1] |
| Nano-crystalline TiO₂ (Rutile) | Photocatalytic Degradation | Methylene Blue | Not Specified | UVA and Visible Light | 300 | ~47 | [1] |
Note: The data presented for TiO₂ is often considered indicative of the photocatalytic potential of titanium phosphates due to the similarity in the underlying mechanism of charge carrier generation and radical formation.
Key Insights from Comparative Data
The presented data suggests that in photocatalysis, the crystalline form, particularly the rutile phase of TiO₂, can exhibit higher efficiency than the amorphous and anatase phases. However, it is crucial to note that the amorphous counterpart still demonstrates significant catalytic activity. The higher activity of the crystalline material in this context is often attributed to better charge separation and transport, which are critical for efficient photocatalysis.
For other catalytic applications, such as acid-catalyzed reactions (e.g., esterification), the higher surface area and potentially greater number of accessible acid sites in amorphous titanium phosphates could lead to enhanced catalytic performance. It has been reported that amorphous titanium phosphate materials can exhibit larger surface areas and interlayer distances compared to their crystalline counterparts.[2] This increased surface area can provide more active sites for catalysis. The surface acidity of mesoporous amorphous titanium phosphate has been determined to be significant, with a high density of acid sites.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing catalyst research. Below are representative methodologies for the synthesis of amorphous and crystalline titanium phosphates and a general protocol for evaluating their photocatalytic activity.
Synthesis of Amorphous Titanium Phosphate
Objective: To synthesize an amorphous titanium phosphate material.
Materials:
-
Titanium (IV) chloride (TiCl₄)
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Distilled water
Procedure:
-
A solution of titanium (IV) chloride is prepared by slowly adding TiCl₄ to chilled distilled water with constant stirring.
-
A separate solution of orthophosphoric acid is prepared in distilled water.
-
The phosphoric acid solution is added dropwise to the titanium chloride solution under vigorous stirring.
-
The pH of the resulting mixture is adjusted to approximately 1-2 by the slow addition of ammonium hydroxide. A white precipitate is formed.
-
The precipitate is aged for 24 hours at room temperature.
-
The precipitate is then filtered and washed repeatedly with distilled water until it is free of chloride ions (tested with AgNO₃ solution).
-
The resulting amorphous titanium phosphate is dried in an oven at 100-120 °C for 12 hours.
Synthesis of Crystalline Titanium Phosphate (α-TiP)
Objective: To synthesize a crystalline form of titanium phosphate (α-titanium phosphate).
Materials:
-
Titanium (IV) isopropoxide
-
Orthophosphoric acid (H₃PO₄, 85%)
-
Distilled water
Procedure:
-
Titanium (IV) isopropoxide is added to a solution of orthophosphoric acid with vigorous stirring.
-
The resulting mixture is refluxed at a temperature of 120-140 °C for 48-72 hours.
-
A white crystalline precipitate of α-Ti(HPO₄)₂·H₂O is formed.
-
The crystalline product is collected by filtration, washed thoroughly with distilled water, and then dried at 60-80 °C.
Photocatalytic Activity Evaluation: Degradation of Methylene Blue
Objective: To compare the photocatalytic activity of amorphous and crystalline titanium phosphates by monitoring the degradation of an organic dye.
Materials:
-
Amorphous titanium phosphate catalyst
-
Crystalline titanium phosphate catalyst
-
Methylene Blue (MB) solution (e.g., 10 mg/L)
-
UV-Vis spectrophotometer
-
Light source (e.g., high-pressure mercury lamp or solar simulator)
Procedure:
-
A suspension is prepared by adding a specific amount of the catalyst (e.g., 50 mg) to a known volume of the Methylene Blue solution (e.g., 100 mL) in a photoreactor.
-
The suspension is stirred in the dark for a certain period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
At regular time intervals, aliquots of the suspension are withdrawn and centrifuged to separate the catalyst particles.
-
The concentration of Methylene Blue in the supernatant is determined by measuring its absorbance at its maximum wavelength (λmax ≈ 664 nm) using a UV-Vis spectrophotometer.
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration of Methylene Blue and Cₜ is the concentration at time t.
Visualizing Catalytic Processes
Diagrams illustrating the fundamental mechanisms and workflows can significantly aid in the understanding and replication of catalytic experiments.
Caption: Mechanism of photocatalytic degradation of organic pollutants.
Caption: Experimental workflow for catalyst synthesis, characterization, and activity testing.
Concluding Remarks
The choice between amorphous and crystalline titanium phosphates as catalysts is highly dependent on the specific application. For photocatalytic reactions, crystalline materials, particularly those with optimized phase compositions, may offer superior performance due to enhanced electronic properties. Conversely, for reactions where high surface area and a large number of accessible active sites are paramount, such as in certain acid-catalyzed processes, amorphous titanium phosphates may prove to be more effective.
It is important to acknowledge that the field would greatly benefit from more direct, side-by-side comparative studies of amorphous and crystalline titanium phosphates across a broader spectrum of catalytic reactions, including esterification and oxidation, with detailed characterization of the materials' properties. Such studies would provide the quantitative data necessary for a more definitive selection of the optimal catalyst form for a given chemical transformation. Researchers are encouraged to not only report on the catalytic performance but also to provide comprehensive details on the synthesis and characterization of their materials to facilitate reproducibility and advance the collective understanding of these promising catalysts.
References
A Comparative Guide to α-TiP and γ-TiP Polymorphs: Structure, Function, and Experimental Insights
For researchers, scientists, and drug development professionals, understanding the nuanced differences between polymorphic forms of a material is critical for harnessing their unique properties. This guide provides a detailed comparison of the α and γ polymorphs of titanium phosphate (TiP), focusing on their structural distinctions and functional implications in areas such as ion exchange and catalysis. Experimental data is presented to support these comparisons, along with detailed methodologies for key analytical techniques.
Structural and Functional Comparison of α-TiP and γ-TiP
The α and γ forms of titanium phosphate, while both layered materials, exhibit significant differences in their crystal structure, chemical formula, and, consequently, their functional properties. These distinctions primarily arise from the arrangement of the phosphate groups and the degree of hydration within the interlayer spaces.
The α-polymorph, α-Ti(HPO₄)₂·H₂O, is characterized by a single type of acidic phosphate group (HPO₄²⁻) and one water molecule per formula unit. In contrast, the γ-polymorph, γ-Ti(PO₄)(H₂PO₄)·2H₂O, possesses two distinct phosphate environments (PO₄³⁻ and H₂PO₄⁻) and contains two water molecules, leading to a larger interlayer spacing.[1] This fundamental structural variance influences their performance in applications such as ion exchange and intercalation chemistry. While both are effective ion exchangers, the different nature and accessibility of their exchangeable protons can lead to varied selectivity and capacity for different cations.
Quantitative Data Summary
The following tables summarize the key structural and functional parameters of α-TiP and γ-TiP based on available experimental data.
Table 1: Structural Properties of α-TiP and γ-TiP Polymorphs
| Property | α-TiP (α-Ti(HPO₄)₂·H₂O) | γ-TiP (γ-Ti(PO₄)(H₂PO₄)·2H₂O) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c or P2₁/n | P2₁ |
| Lattice Parameters | a ≈ 8.64 Å, b ≈ 5.01 Å, c ≈ 15.51 Å, β ≈ 101.3° | a ≈ 5.18 Å, b ≈ 6.35 Å, c ≈ 11.88 Å, β ≈ 102.6° |
| Interlayer Spacing | ~7.6 Å | ~11.8 Å |
| Titanium Coordination | Distorted Octahedral | Distorted Octahedral |
Table 2: Functional Properties of α-TiP and γ-TiP Polymorphs
| Property | α-TiP | γ-TiP (and related amorphous TiP) |
| Theoretical Ion Exchange Capacity (meq/g) | ~7.76 | ~6.4 (for amorphous TiO(OH)(H₂PO₄)·H₂O)[2] |
| Na⁺ Uptake (meq/g) | Up to 7.2 (for amorphous TiP1)[3] | - |
| Divalent Ion (e.g., Cu²⁺) Capacity (meq/g) | Up to 3.8 (for amorphous TiP1)[3] | Up to 4.1 (in fixed-bed column for amorphous TiP1)[2] |
| Intercalation Behavior | Intercalates small molecules | Intercalates n-alkylamines[4] |
| Catalytic Activity | Active in various reactions | Known catalytic properties |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of these materials. Below are representative protocols for the preparation and analysis of α-TiP and γ-TiP.
Synthesis of α-Ti(HPO₄)₂·H₂O
A common method for the synthesis of crystalline α-TiP involves the direct precipitation from a mixture of titanium(IV) chloride and phosphoric acid.[4]
-
Preparation of Reagents: A solution of titanium(IV) chloride in hydrochloric acid is prepared. A separate aqueous solution of phosphoric acid is also made.
-
Precipitation: The two solutions are mixed at room temperature with constant stirring.
-
pH Adjustment: The pH of the resulting suspension is carefully adjusted to approximately 5.0 by the dropwise addition of concentrated ammonia solution to induce precipitation.
-
Aging: The precipitate is aged in the mother liquor for 24 hours to improve crystallinity.
-
Washing and Drying: The solid product is separated by filtration, washed thoroughly with deionized water until the filtrate is neutral, and subsequently dried at an elevated temperature (e.g., 300°C for one hour).[1]
Synthesis of γ-Ti(PO₄)(H₂PO₄)·2H₂O
The synthesis of γ-TiP often requires more stringent conditions, such as hydrothermal treatment.
-
Precursor Preparation: A titanium(III) solution is prepared, for instance, by dissolving titanium powder in phosphoric acid.[2]
-
Oxidation and Precipitation: The Ti(III) solution is then oxidized to Ti(IV) in the presence of excess phosphoric acid, often by heating. This process leads to the precipitation of the titanium phosphate.
-
Hydrothermal Treatment: The resulting precipitate is subjected to hydrothermal treatment in an autoclave at elevated temperatures (e.g., 250°C) for an extended period (e.g., 48 hours) to promote the formation of the γ-phase.[2]
-
Isolation and Purification: The crystalline product is collected by filtration, washed with deionized water, and dried under controlled conditions.
Characterization Methods
-
X-ray Diffraction (XRD): Powder XRD is the primary technique for identifying the polymorphic form and assessing the crystallinity of the synthesized materials. Data is typically collected using a diffractometer with Cu Kα radiation. The resulting diffraction patterns are compared with standard patterns from crystallographic databases to confirm the phase.[5]
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS): SEM is employed to visualize the morphology and particle size of the TiP powders. EDS provides elemental analysis to confirm the Ti:P ratio.[6]
-
Thermogravimetric Analysis (TGA): TGA is used to determine the water content of the hydrated polymorphs and to study their thermal stability. The analysis is performed by heating the sample at a constant rate in a controlled atmosphere and monitoring the weight loss as a function of temperature.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR spectroscopy is utilized to identify the functional groups present in the materials, particularly the different types of phosphate groups (HPO₄²⁻, H₂PO₄⁻) and water molecules.
-
Ion Exchange Capacity (IEC) Determination: The IEC is typically measured through a titration method. A known mass of the titanium phosphate is equilibrated with a standard solution of a salt (e.g., NaCl or KCl) at a specific pH. The amount of H⁺ ions released into the solution, which corresponds to the amount of exchanged cations, is then determined by titration with a standard base solution.[7]
Visualizing Structural Differences and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key structural differences between the α-TiP and γ-TiP layers and a typical experimental workflow for their characterization.
Caption: Structural models of α-TiP and γ-TiP layers.
Caption: Characterization workflow for TiP polymorphs.
References
- 1. prepchem.com [prepchem.com]
- 2. ltu.diva-portal.org [ltu.diva-portal.org]
- 3. Revisiting syntheses of Ti(iv)/H2PO4–HPO4 functional ion-exchangers, properties and features - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Hydrothermal Synthesis of Layered Titanium Phosphate Ti2O2H(PO4)[(NH4)2PO4]2 and Its Potential Application in Cosmetics [mdpi.com]
- 7. osti.gov [osti.gov]
A Researcher's Guide to Phase Purity Confirmation of Titanium Pyrophosphate (TiP₂O₇) using Powder X-ray Diffraction
For researchers, scientists, and professionals in drug development, ensuring the phase purity of synthesized materials is a critical step in guaranteeing reproducibility and reliability of experimental results. This guide provides a comparative analysis for confirming the phase purity of Titanium Pyrophosphate (TiP₂O₇) using powder X-ray diffraction (XRD), a powerful and non-destructive analytical technique.
This guide outlines a standard solid-state synthesis protocol for TiP₂O₇ and a detailed methodology for its phase purity analysis via XRD. It further presents a comparative table of XRD peak data for pure TiP₂O₇ and its common impurities, enabling straightforward identification of secondary phases.
Experimental Protocols
Synthesis of Titanium Pyrophosphate (TiP₂O₇) via Solid-State Reaction
This protocol describes a conventional and reliable method for synthesizing polycrystalline TiP₂O₇.
Materials:
-
Titanium dioxide (TiO₂, anatase or rutile, 99.9% purity)
-
Ammonium dihydrogen phosphate (NH₄H₂PO₄, 99.9% purity)
-
Acetone (analytical grade)
-
Agate mortar and pestle
-
Alumina crucible
-
High-temperature furnace
Procedure:
-
Stoichiometric Mixing: Accurately weigh TiO₂ and NH₄H₂PO₄ in a 1:2 molar ratio.
-
Homogenization: Thoroughly grind the precursors in an agate mortar for at least 30 minutes to ensure a homogenous mixture. The addition of a small amount of acetone can aid in the grinding and mixing process.
-
Drying: Transfer the homogenized powder to a clean alumina crucible and dry in an oven at 80°C for 2 hours to remove any residual acetone.
-
Calcination: Place the crucible in a high-temperature furnace and heat according to the following program:
-
Ramp up to 300°C at a rate of 5°C/min and hold for 2 hours to decompose the ammonium dihydrogen phosphate.
-
Ramp up to 800°C at a rate of 5°C/min and hold for 10 hours to facilitate the solid-state reaction and formation of crystalline TiP₂O₇.[1]
-
-
Cooling and Pulverization: Allow the furnace to cool down naturally to room temperature. The resulting product should be a white powder. Gently grind the final product to break up any agglomerates.
Phase Purity Analysis using Powder X-ray Diffraction (XRD)
This protocol outlines the standard procedure for acquiring and analyzing powder XRD data to determine the phase purity of the synthesized TiP₂O₇.
Instrumentation:
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (zero-background sample holder is recommended)
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: Finely grind a small amount of the synthesized TiP₂O₇ powder to ensure random orientation of the crystallites. Pack the powder into the sample holder, ensuring a flat and level surface.
-
Data Collection:
-
Place the sample holder in the diffractometer.
-
Set the data collection parameters:
-
2θ Range: 10° to 80°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1 second/step
-
X-ray Source: Cu Kα radiation, operated at 40 kV and 40 mA.
-
-
-
Data Analysis:
-
Phase Identification: Compare the experimental XRD pattern with standard diffraction patterns from a database such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD). The standard pattern for cubic TiP₂O₇ is JCPDS card #38-1468.[2][3]
-
Impurity Check: Scrutinize the experimental pattern for any additional peaks that do not correspond to the TiP₂O₇ phase. Compare these peaks with the standard patterns of potential impurities such as unreacted TiO₂ (anatase or rutile) or intermediate phases like titanium hydrogen phosphate (Ti(HPO₄)₂).
-
Quantitative Analysis (Optional): If impurity phases are detected, their relative weight percentage can be estimated using methods like the Rietveld refinement.
-
Performance Comparison: XRD Data for TiP₂O₇ and Common Impurities
The following table summarizes the characteristic XRD peaks for cubic TiP₂O₇ and its potential impurities. This data is crucial for the unambiguous identification of the synthesized material's phase purity. All data is for Cu Kα radiation.
| Compound | Crystal System | JCPDS Card No. | 2θ (°) (hkl) | d-spacing (Å) | Relative Intensity (%) |
| TiP₂O₇ | Cubic | 38-1468 | 21.5 (211) | 4.13 | 100 |
| 26.4 (220) | 3.37 | 30 | |||
| 30.6 (311) | 2.92 | 50 | |||
| 34.3 (222) | 2.61 | 40 | |||
| 37.8 (321) | 2.38 | 25 | |||
| Anatase TiO₂ | Tetragonal | 21-1272 | 25.3 (101) | 3.52 | 100 |
| 37.8 (004) | 2.38 | 20 | |||
| 48.0 (200) | 1.89 | 40 | |||
| 53.9 (105) | 1.70 | 25 | |||
| 55.1 (211) | 1.67 | 30 | |||
| Rutile TiO₂ | Tetragonal | 21-1276 | 27.4 (110) | 3.25 | 100 |
| 36.1 (101) | 2.49 | 50 | |||
| 41.2 (111) | 2.19 | 30 | |||
| 54.3 (211) | 1.69 | 40 | |||
| Ti(HPO₄)₂·H₂O | Monoclinic | 01-080-1067 | 11.6 (002) | 7.62 | 100 |
| 19.8 (110) | 4.48 | 50 | |||
| 23.4 (004) | 3.80 | 30 | |||
| 27.2 (11-4) | 3.27 | 40 |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow from the synthesis of TiP₂O₇ to its final phase purity confirmation.
References
Validating the Local Atomic Structure of Titanium Phosphate (TiP) Materials: A Comparative Guide to EXAFS and XANES Analysis
For researchers, scientists, and drug development professionals invested in the structural elucidation of titanium phosphate (TiP) materials, understanding the local atomic environment is paramount. Techniques such as Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES) have emerged as powerful tools for this purpose, offering insights that complement traditional methods like X-ray Diffraction (XRD). This guide provides an objective comparison of these techniques, supported by experimental data, to aid in the validation of the local atomic structure of TiP materials.
X-ray Absorption Spectroscopy (XAS), which encompasses both EXAFS and XANES, is a synchrotron-based technique that provides element-specific information about the local geometric and electronic structure of an absorbing atom.[1] Unlike XRD, which relies on long-range crystalline order, XAS can probe the local environment in amorphous or poorly crystalline materials, making it particularly valuable for the characterization of many synthesized TiP materials.[1][2]
Probing the Local Environment: EXAFS and XANES
XANES provides information on the oxidation state and coordination geometry of the absorbing atom, in this case, titanium.[3] The pre-edge region of the Ti K-edge XANES spectrum is particularly sensitive to the coordination environment. For instance, the intensity of the pre-edge peak can distinguish between different coordination geometries, such as tetrahedral and octahedral.[2][4]
EXAFS, on the other hand, provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the degree of local disorder (Debye-Waller factor).[5] The analysis of the EXAFS region allows for the determination of the distances to neighboring atoms and the number and type of those neighbors.
Comparative Analysis: EXAFS/XANES vs. XRD
While XRD provides information on the long-range crystallographic structure, EXAFS offers a more localized view of the atomic arrangement. For poorly crystalline TiP materials, where XRD may yield broad and poorly defined peaks, EXAFS can still provide precise information on the local Ti environment.[2]
A study by Rusanova-Naydenova et al. on solid titanium(IV) phosphate materials highlights the complementary nature of these techniques. While powder XRD was used to determine the crystal structure and Ti-O bond distances in crystalline α-Ti(HPO₄)₂·H₂O, EXAFS was crucial in elucidating the local structure of less crystalline and amorphous TiP phases.[2]
The following table summarizes a comparison of structural parameters for a crystalline titanium phosphate material, α-Ti(HPO₄)₂·H₂O, as determined by powder XRD and EXAFS. This data showcases the agreement between the two techniques for well-ordered materials.
| Parameter | Powder X-ray Diffraction (XRD) | EXAFS |
| Ti-O Bond Distance (Å) | 1.844 - 2.026 (mean 1.952)[2] | ~1.95 |
| Coordination Number (O) | 6 (octahedral)[2] | 6 |
| Debye-Waller Factor (σ²) | Not directly determined | Provides a measure of static and thermal disorder |
Experimental Protocols
A typical experimental workflow for validating the local atomic structure of TiP materials using EXAFS and XANES involves several key steps, from sample preparation to data analysis.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality XAS data. For solid TiP materials, the following steps are generally taken:
-
Grinding: The TiP material is finely ground to ensure homogeneity.
-
Dilution: The ground powder is typically diluted with an inert, low-Z matrix like boron nitride (BN) or cellulose to achieve an appropriate absorption length.
-
Pelletizing: The mixture is pressed into a pellet of uniform thickness. The ideal thickness is calculated to provide an absorption edge step of approximately one absorption length.
Data Acquisition
XAS measurements are performed at a synchrotron radiation facility. The general procedure is as follows:
-
Monochromator: A double-crystal monochromator, often Si(111) or Si(220), is used to select and scan the incident X-ray energy across the Ti K-edge (around 4966 eV).
-
Measurement Mode: Data is typically collected in transmission mode for concentrated samples. In this mode, the intensity of the X-ray beam is measured before and after it passes through the sample.
-
Energy Range: The scan covers the pre-edge, XANES, and EXAFS regions, typically from about 200 eV below to 800-1000 eV above the absorption edge.
-
Data Averaging: Multiple scans are collected and averaged to improve the signal-to-noise ratio.
Data Analysis
The raw absorption data is processed and analyzed to extract structural information:
-
Pre-edge Background Subtraction and Normalization: A linear background is subtracted from the pre-edge region, and the spectrum is normalized to the absorption edge jump.
-
EXAFS Extraction: A smooth, atomic-like background is subtracted from the post-edge region to isolate the EXAFS oscillations (χ(k)).
-
Fourier Transform: The extracted EXAFS data, weighted by k² or k³, is Fourier transformed from k-space (photoelectron wave number) to R-space (distance). This results in a radial distribution function showing peaks corresponding to shells of neighboring atoms.
-
Fitting: The peaks in the Fourier transform are then fit to theoretical models to extract quantitative structural parameters such as bond distances, coordination numbers, and Debye-Waller factors. Software packages like Artemis, Athena, or IFEFFIT are commonly used for this analysis.
Visualizing the Process and Logic
To better illustrate the workflow and the relationships between the different stages of analysis, the following diagrams are provided.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis and structural characterisation of solid titanium( iv ) phosphate materials by means of X-ray absorption and NMR spectroscopy - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00902A [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. journals.aps.org [journals.aps.org]
- 5. On EXAFS Debye-Waller factor and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Titanium Phosphate Compounds for Advanced Battery Electrodes
A deep dive into the performance, synthesis, and electrochemical behavior of LiTi₂(PO₄)₃, NaTi₂(PO₄)₃, and KTiPO₄F as next-generation battery electrode materials.
The quest for safer, more efficient, and cost-effective energy storage solutions has propelled extensive research into novel electrode materials for lithium-ion and beyond-lithium-ion batteries. Among the promising candidates, titanium phosphate compounds have emerged as a compelling class of materials due to their stable three-dimensional frameworks, which facilitate rapid ion diffusion and ensure excellent structural integrity during repeated charge-discharge cycles. This guide provides a comparative study of three prominent titanium phosphate compounds: Lithium Titanium Phosphate (LiTi₂(PO₄)₃), Sodium Titanium Phosphate (NaTi₂(PO₄)₃), and Potassium Titanium Fluorophosphate (KTiPO₄F), tailored for researchers, scientists, and professionals in the field of battery technology and materials science.
Performance Characteristics: A Quantitative Comparison
The electrochemical performance of battery electrode materials is paramount to their practical application. The following tables summarize the key performance metrics for LiTi₂(PO₄)₃ and NaTi₂(PO₄)₃, primarily investigated as anode materials, and KTiPO₄F, which has shown exceptional potential as a high-voltage cathode material.
Table 1: Electrochemical Performance of LiTi₂(PO₄)₃ Anode Materials
| Parameter | Value | C-Rate | Electrolyte | Reference |
| Initial Discharge Capacity | 120.0 mAh g⁻¹ | 1C | Aqueous Li₂SO₄ | [1] |
| Capacity after 1000 cycles | ~103.8 mAh g⁻¹ | 5C | Aqueous Li₂SO₄ | [1] |
| Capacity Retention | 86.4% after 1000 cycles | 5C | Aqueous Li₂SO₄ | [1] |
| Rate Capability | 79.1 mAh g⁻¹ | 20C | Aqueous Li₂SO₄ | [1] |
Table 2: Electrochemical Performance of NaTi₂(PO₄)₃ Anode Materials
| Parameter | Value | C-Rate | Electrolyte | Reference |
| Initial Discharge Capacity | 132.8 mAh g⁻¹ | 0.1C | Non-aqueous | [2][3] |
| Capacity after 1000 cycles | 102.6 mAh g⁻¹ | 20C | Non-aqueous | [3] |
| Capacity Retention | 96% after 1000 cycles | 20C | Non-aqueous | [3] |
| Rate Capability | 98.2 mAh g⁻¹ | 30C | Non-aqueous | [3] |
| Aqueous Performance | 94.8% capacity retention after 100 cycles | 100 mA g⁻¹ | Highly concentrated NaAc | [4] |
Table 3: Electrochemical Performance of KTiPO₄F Cathode Material
| Parameter | Value | C-Rate | Electrolyte | Reference |
| Average Discharge Voltage | ~3.6 V vs. K⁺/K | C/20 | K-ion electrolyte | [5][6] |
| Discharge Capacity | ~100 mAh g⁻¹ | C/20 | K-ion electrolyte | [5] |
| Cycling Stability | No capacity fading after 100 cycles | 5C | K-ion electrolyte | [5][6] |
| Rate Capability | High-rate performance anticipated | - | K-ion electrolyte | [5][6] |
Experimental Protocols: Synthesis and Characterization
Reproducibility and standardization are crucial in materials science research. This section provides detailed methodologies for the synthesis of the discussed titanium phosphate compounds and the subsequent electrochemical characterization.
Synthesis Methodologies
1. Sol-Gel Synthesis of LiTi₂(PO₄)₃ Nanoparticles:
A common route for synthesizing LiTi₂(PO₄)₃ is the sol-gel method, which allows for good control over particle size and morphology.
-
Precursors: Lithium nitrate (LiNO₃), titanium(IV) isopropoxide (TTIP), and phosphoric acid (H₃PO₄) are typically used as starting materials.
-
Procedure:
-
A solution of TTIP in ethanol is prepared.
-
A separate aqueous solution of LiNO₃ and H₃PO₄ is prepared.
-
The acidic solution is added dropwise to the TTIP solution under vigorous stirring to initiate hydrolysis and condensation, forming a sol.
-
The sol is aged to form a gel, which is then dried to obtain a precursor powder.
-
The powder is calcined at elevated temperatures (e.g., 700-800 °C) in an inert atmosphere to yield the crystalline LiTi₂(PO₄)₃ phase.[7][8]
-
2. Solid-State Synthesis of Carbon-Coated NaTi₂(PO₄)₃:
The solid-state reaction is a straightforward and scalable method for producing NaTi₂(PO₄)₃, often combined with a carbon coating step to enhance electronic conductivity.
-
Precursors: Sodium carbonate (Na₂CO₃), titanium dioxide (TiO₂), and ammonium dihydrogen phosphate (NH₄H₂PO₄) are used as the main reactants. A carbon source, such as citric acid or glucose, is added for the in-situ carbon coating.[9][10]
-
Procedure:
-
The precursor powders are intimately mixed in stoichiometric ratios using ball milling to ensure homogeneity.
-
The mixture is then subjected to a two-step calcination process. The first step at a lower temperature (e.g., 300-400 °C) is to decompose the precursors, followed by a second step at a higher temperature (e.g., 800-900 °C) in an inert atmosphere to form the crystalline NaTi₂(PO₄)₃ and pyrolyze the carbon source into a conductive coating.[11]
-
3. Hydrothermal Synthesis of KTiPO₄F:
Hydrothermal synthesis is a versatile method for preparing crystalline materials from aqueous solutions under high temperature and pressure, yielding well-defined crystal morphologies.
-
Precursors: Titanium powder, titanyl sulfate (TiOSO₄), potassium fluoride (KF), and phosphoric acid (H₃PO₄) are the typical starting materials.[5][12]
-
Procedure:
-
The precursors are dissolved in deionized water to form a homogeneous solution.
-
The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 200 °C) for a designated period (e.g., 24 hours).[5][12]
-
After cooling to room temperature, the resulting product is filtered, washed, and dried to obtain the KTiPO₄F powder.
-
Electrochemical Characterization
The electrochemical performance of the synthesized materials is evaluated using a standardized protocol.
-
Electrode Preparation: The active material (titanium phosphate compound), a conductive agent (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 80:10:10) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a homogeneous slurry. This slurry is then cast onto a current collector (copper foil for anodes, aluminum foil for cathodes) and dried under vacuum.[13]
-
Cell Assembly: Coin-type cells (e.g., CR2032) are assembled in an argon-filled glovebox. The cell consists of the prepared electrode, a separator, a counter electrode (e.g., lithium or sodium metal), and an appropriate electrolyte.[14][15][16]
-
Electrochemical Testing:
-
Galvanostatic Charge-Discharge Cycling: The cells are cycled at various current densities (C-rates) within a specific voltage window to determine the specific capacity, cycling stability, and rate capability.
-
Cyclic Voltammetry (CV): CV is performed to identify the redox potentials and understand the electrochemical reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the electrode.
-
Visualizing the Processes and Comparisons
To better illustrate the experimental procedures and the relationships between the different materials, the following diagrams are provided.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. N-modified carbon-coated NaTi2(PO4)3 as an anode with high capacity and long lifetime for sodium-ion batteries - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. storion.ru [storion.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Performance of NaTi2(PO4)3/VGCF@C Anode Composite Material for Aqueous Sodium-Ion Batteries [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Titanium-based potassium-ion battery positive electrode with extraordinarily high redox potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. osti.gov [osti.gov]
- 15. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 16. xhsmachine.com [xhsmachine.com]
A Comparative Analysis of Photocatalytic Efficiency: Titanium Phosphate vs. Anatase and Brookite TiO₂
For researchers, scientists, and professionals in drug development, the quest for more efficient photocatalysts is paramount for applications ranging from environmental remediation to advanced synthesis. This guide provides a detailed comparison of the photocatalytic performance of titanium phosphate against two common crystalline phases of titanium dioxide (TiO₂): anatase and brookite.
While anatase and brookite TiO₂ are well-studied photocatalysts, the introduction of phosphate moieties, either as a surface modification or as a distinct titanium phosphate compound, has been shown to significantly alter photocatalytic activity. This comparison synthesizes experimental findings to provide a clear overview of their relative efficiencies and underlying mechanisms.
Comparative Photocatalytic Performance
The photocatalytic activity of these materials is often evaluated by their ability to degrade organic pollutants under illumination. The following table summarizes key performance data from various studies.
| Catalyst | Target Pollutant | Light Source | Degradation Efficiency/Rate | Reference |
| Phosphated TiO₂ | n-pentane | - | Higher activity than pure mesoporous TiO₂ | [1][2] |
| Phosphated TiO₂ | 4-chlorophenol, phenol, rhodamine B | UV irradiation | Markedly accelerated degradation for weakly adsorbing substrates | [3][4] |
| Phosphated TiO₂ | Dichloroacetic acid, alizarin red, catechol | UV irradiation | Lower degradation rate for strongly adsorbing substrates | [3][4] |
| P-doped TiO₂ (Anatase-Brookite Biphase) | Methylene blue | Solar & Visible light | Outperforms commercial P25 TiO₂ and N-doped TiO₂ | [5] |
| Brookite TiO₂ | Methanol | - | Higher photocatalytic activities than anatase | [6] |
| Brookite TiO₂ | Phenol | Aerated aqueous solution | Higher apparent activity than anatase at low synthesis temperatures | [7][8] |
| Anatase TiO₂ | Phenol | Aerated aqueous solution | Higher apparent activity than brookite at high synthesis temperatures | [7][8] |
| Brookite TiO₂ | Atrazine | - | 10.0 % ± 5.1 % larger decrease in concentration in the first 2 min compared to anatase |
Experimental Protocols
The methodologies employed in assessing the photocatalytic efficiency of these materials are crucial for interpreting the results. Below are summaries of typical experimental protocols.
Synthesis of Catalysts
-
Titanium Phosphate (Phosphated Mesoporous TiO₂): A surfactant-templated approach is often used, incorporating phosphorus from phosphoric acid directly into the TiO₂ framework during synthesis.[1][2] Another method involves soaking crystallized TiO₂ in phosphoric acid.[9]
-
Anatase and Brookite TiO₂: These phases are commonly synthesized via sol-gel or hydrothermal methods using titanium precursors like titanium isopropoxide or titanium tetrachloride.[7][10][9] The final crystalline phase can often be controlled by adjusting synthesis parameters such as temperature and pH.[7]
Photocatalytic Activity Measurement
A common method to evaluate photocatalytic activity is the degradation of a model organic pollutant in an aqueous solution.[11][12][13]
-
Preparation: A suspension of the photocatalyst (e.g., 20 mg) is made in a specific volume (e.g., 100 mL) of the pollutant solution (e.g., 10 µM Rhodamine B).[11]
-
Equilibration: The suspension is typically stirred in the dark for a period (e.g., 30 minutes) to reach adsorption-desorption equilibrium.[11]
-
Irradiation: The mixture is then exposed to a light source (e.g., UV lamp or solar simulator). To prevent heating, a cooling system is often employed.[11]
-
Sampling and Analysis: Aliquots of the solution are withdrawn at regular intervals, and the catalyst is removed by centrifugation.[11] The concentration of the pollutant is then determined using a UV-vis spectrophotometer by measuring the absorbance at its characteristic wavelength.[11][14] The degradation efficiency is calculated from the change in pollutant concentration over time.[12]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for comparing the photocatalytic activity of different catalysts.
Mechanism of Photocatalytic Enhancement
The photocatalytic mechanism of TiO₂ involves the generation of electron-hole pairs upon light absorption. These charge carriers migrate to the surface and generate reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are responsible for the degradation of organic pollutants.
The introduction of phosphate can influence this process in several ways:
-
Enhanced Surface Area and Stability: The incorporation of phosphorus can stabilize the TiO₂ framework, leading to a higher surface area.[1][2]
-
Altered Surface Properties: Surface-bound phosphate anions can create a negative electrostatic field, which can promote the separation of photogenerated electron-hole pairs and enhance the production of hydroxyl radicals.[3][4][9]
-
Inhibition of Direct Hole Oxidation: Phosphate modification may hinder the direct oxidation of substrates by photogenerated holes, favoring the hydroxyl radical attack pathway.[3]
The relative efficiency of anatase and brookite is a subject of ongoing research. Some studies suggest that brookite can exhibit higher photocatalytic activity than anatase, which may be attributed to differences in their electronic band structures and surface properties.[6][15] Specifically, the conduction band of brookite is reported to be more negative than that of anatase, which could lead to more efficient electron transfer to adsorbed oxygen.[6]
The following diagram illustrates the proposed photocatalytic mechanism for phosphated TiO₂.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. my.eng.utah.edu [my.eng.utah.edu]
- 10. libjournals.unca.edu [libjournals.unca.edu]
- 11. 2.5. Photocatalytic experiment for degradation of aqueous pollutants [bio-protocol.org]
- 12. An experimental study on photocatalytic degradation to free river water from toxic dye pollutant using Zn doped TiO2 nanoparticles [jwent.net]
- 13. scispace.com [scispace.com]
- 14. Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Benchmarking TiP₂O₇-Based Batteries: A Comparative Performance Analysis Against Industry Standards
For Immediate Publication
This guide provides a comprehensive performance benchmark of emerging Titanium Pyrophosphate (TiP₂O₇)-based aqueous batteries against established industry standards, including Lithium-ion (Li-ion), Sodium-ion (Na-ion), and next-generation Solid-State Batteries (SSB). The comparison focuses on key performance metrics supported by experimental data to offer an objective evaluation for researchers, scientists, and professionals in drug development and materials science.
Introduction to TiP₂O₇-Based Batteries
Titanium Pyrophosphate (TiP₂O₇) has garnered attention as a promising anode material, particularly for aqueous lithium-ion batteries, due to its stable three-dimensional framework structure. This structure facilitates rapid ion insertion and extraction while ensuring good thermal stability.[1] Research has highlighted its potential for excellent cycling performance and structural integrity, positioning it as a candidate for safe and long-lasting energy storage systems.[2][3]
Overview of Industry Standard Batteries
-
Lithium-ion (Li-ion) Batteries: The current market leader, Li-ion batteries are known for their high energy density and are widely used in everything from portable electronics to electric vehicles.[4] However, they face challenges related to the cost and scarcity of lithium and cobalt, as well as safety concerns due to flammable liquid electrolytes.[5]
-
Sodium-ion (Na-ion) Batteries: An emerging alternative, Na-ion batteries leverage the natural abundance and low cost of sodium.[6] While their energy density is typically lower than that of Li-ion batteries, they are non-flammable and do not require expensive materials like cobalt or copper, making them attractive for large-scale energy storage.[6][7]
-
Solid-State Batteries (SSB): Considered a next-generation technology, SSBs replace the liquid electrolyte with a solid material. This design promises significant improvements in safety by eliminating flammable components and offers the potential for much higher energy densities and longer cycle lives.[8][9][10]
Performance Benchmark Comparison
The performance of TiP₂O₇-based batteries is compared against industry standards across several key metrics. The following tables summarize the quantitative data available from recent studies.
Table 1: Energy and Power Density
| Battery Type | Specific Energy (Wh/kg) | Volumetric Energy Density (Wh/L) | Specific Power (W/kg) |
| TiP₂O₇-based (Full Cell) | 13 - 60[2][11] | Data Not Available | 371 - 774[12] |
| Lithium-ion (Li-ion) | 150 - 260 (Pack Level)[4]Up to 360 (Cell Level)[13] | ~690 (Cell Level)[4] | ~340 (Commercial EV Cells)[4] |
| Sodium-ion (Na-ion) | 100 - 175[7][14] | 250 - 375[7] | Data Not Available |
| Solid-State (SSB) | 250 - 500 (Bulk Type)[9][15]300 - 900 (Thin-Film)[9][15] | > 700 (Target) | Data Not Available |
Table 2: Durability and Efficiency
| Battery Type | Cycle Life (at ~80% Capacity Retention) | Coulombic Efficiency (%) | Operating Voltage (V) |
| TiP₂O₇-based (Full Cell) | >1000 - 2000 cycles with high retention (e.g., 75% after 1000 cycles)[2][11] | ~99% (for modified anodes)[16] | 1.4 - 1.5[2][12] |
| Lithium-ion (Li-ion) | 3,000 - 10,000[17] | >99% (Optimal Conditions)[4] | 3.6 - 3.8 |
| Sodium-ion (Na-ion) | 500 - 4,500 (current)Target: 8,000 - 10,000[7][14] | Data Not Available | 2.0 - 4.0[6] |
| Solid-State (SSB) | >1,000 (current prototypes)[18]Target: 10,000 - 100,000[9] | Data Not Available | 2.5 - 4.6[9] |
Table 3: Safety and Stability
| Battery Type | Key Thermal Stability Characteristics |
| TiP₂O₇-based | Inherently good thermal stability due to its stable 3D framework.[1] Polyanion-type cathodes (related to pyrophosphates) show superior resistance to thermal degradation compared to some layered oxides.[19] |
| Lithium-ion (Li-ion) | Prone to thermal runaway if damaged or operated under abusive conditions due to flammable organic electrolytes.[5][20] |
| Sodium-ion (Na-ion) | Generally considered safer than Li-ion. Can be transported in a shorted state (0V), eliminating risks.[7] Cathodes show good thermal stability.[19] |
| Solid-State (SSB) | High safety profile due to non-flammable solid electrolyte, which prevents leakage and reduces the risk of fire.[8][10] Can operate over a wider temperature range (-30°C to 100°C).[18] |
Detailed Experimental Protocols
The performance metrics cited in this guide are typically evaluated using a standardized set of electrochemical and thermal analysis techniques.
-
Electrode and Cell Fabrication: Active materials (e.g., TiP₂O₇) are mixed with a conductive agent (like carbon black) and a binder (e.g., PVDF) to create a slurry.[16] This slurry is cast onto a current collector (e.g., copper foil), dried, and cut into electrodes. These are then assembled into coin cells or pouch cells with a counter electrode, a separator, and an electrolyte for testing.
-
Galvanostatic Cycling: This is the primary method for determining key performance metrics.
-
Objective: To measure specific capacity, cycle life, and coulombic efficiency.
-
Procedure: The battery cell is charged and discharged at a constant current (galvanostatic mode) between predefined voltage limits. The rate of charge/discharge is defined by the C-rate (e.g., 1C is the current to fully charge the battery in one hour).[4] The process is repeated for hundreds or thousands of cycles to measure capacity fade over time.[21][22] A rest period (e.g., 20 minutes) is often included between charge and discharge steps.[23]
-
-
Cyclic Voltammetry (CV):
-
Objective: To study the electrochemical reaction mechanisms, such as ion intercalation and deintercalation.
-
Procedure: The voltage applied to the cell is swept linearly between two set points, and the resulting current is measured. The peaks in the current vs. voltage plot correspond to specific redox reactions, providing insight into the material's electrochemical behavior.[22]
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Objective: To measure the internal resistance (impedance) of the battery, which affects its power performance and efficiency.
-
Procedure: A small AC voltage or current signal is applied to the battery over a range of frequencies (e.g., 0.1 Hz to 5 kHz).[24] The resulting impedance spectrum helps identify different resistance contributions within the cell, such as electrolyte resistance and charge transfer resistance.[16]
-
-
Thermal Stability Analysis:
-
Objective: To evaluate the safety of the battery by determining the temperatures at which exothermic reactions and thermal runaway occur.
-
Procedure: Techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) are used. Small samples of charged electrode materials are heated at a controlled rate, and the heat flow is measured.[19] Sharp increases in heat flow indicate exothermic decomposition reactions that can lead to catastrophic failure.[5][19]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for battery testing and a logical comparison of the battery technologies.
Caption: Experimental workflow for battery performance evaluation.
Caption: Logical comparison of key battery attributes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. batterypowertips.com [batterypowertips.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. energy.gov [energy.gov]
- 7. Sodium-ion battery - Wikipedia [en.wikipedia.org]
- 8. Solid-State Battery Performance Metrics [meegle.com]
- 9. Solid-state battery - Wikipedia [en.wikipedia.org]
- 10. monolithai.com [monolithai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. The road towards high-energy-density batteries [the-innovation.org]
- 14. Performance Metrics and Testing of Sodium-Ion Batteries [atomfair.com]
- 15. Solid State Batteries Vs. Lithium-Ion: Which One is Better? | Laserax [laserax.com]
- 16. mdpi.com [mdpi.com]
- 17. Energy Storage: Key Metrics for Success | Greentech Renewables [greentechrenewables.com]
- 18. What Are the Performance Metrics of Solid State Battery Breakthrough? [eureka.patsnap.com]
- 19. Study on Thermal Behavior and Safety Properties of Na4Fe3(PO4)2(P2O7) and NaNi1/3Fe1/3Mn1/3O2 Cathode-Based Sodium Ion Battery [mdpi.com]
- 20. Thermal Stability of Lithium-Ion Batteries: A Review of Materials and Strategies [mdpi.com]
- 21. Li-ion Battery Aging Datasets - Dataset - NASA Open Data Portal [data.nasa.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. docs.nrel.gov [docs.nrel.gov]
- 24. Comparison of Open Datasets for Lithium-ion Battery Testing | by BatteryBits Editors | BatteryBits (Volta Foundation) | Medium [medium.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Titanium(4+) Tetraphosphate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of titanium(4+) tetraphosphate, a compound requiring careful management.
Immediate Safety and Handling Precautions
When handling titanium(4+) tetraphosphate, it is crucial to adhere to standard laboratory safety protocols to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.[1]
-
Hand Protection: Use compatible chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the material.[1][2]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially if dust or aerosols can be generated.[1]
Spill and Exposure Procedures
In case of a spill:
-
Avoid creating dust.[1]
-
Carefully sweep or shovel the spilled material into a suitable, closed container for disposal.[1][2]
-
Do not let the product enter drains.[1]
In case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of titanium(4+) tetraphosphate is through a licensed professional waste disposal service.[1][2] Do not attempt to dispose of this chemical in regular laboratory trash or down the drain.
-
Collection:
-
Collect all waste titanium(4+) tetraphosphate, including any contaminated disposable materials (e.g., gloves, weighing paper), in a designated, compatible, and clearly labeled waste container.
-
The container must be sealable to prevent the release of dust.[1]
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal service with a complete and accurate description of the waste, including its chemical name and any known hazards. The Safety Data Sheet (SDS) for a similar compound, titanium phosphate, indicates it may be classified for acute oral toxicity, skin irritation, and serious eye irritation.[1]
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's and local regulations.
-
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Disposal Method | Licensed professional waste disposal service. | [1][2] |
| Container Requirements | Sealable, compatible, and clearly labeled. | [1] |
| Spill Cleanup | Sweep or shovel into a suitable, closed container for disposal without creating dust. | [1][2] |
| Environmental Release | Prohibited. Do not allow the product to enter drains or the environment. | [1] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of titanium(4+) tetraphosphate.
References
Essential Safety and Handling Protocols for Titanium(IV) Tetraphosphate
Disclaimer: No specific Safety Data Sheet (SDS) for titanium(IV) tetraphosphate (CAS No. 17017-57-1) was found. The following guidance is based on the safety information for closely related titanium phosphate compounds. Researchers should handle this substance with caution and adhere to all institutional safety protocols.
This document provides crucial safety and logistical information for laboratory professionals handling titanium(IV) tetraphosphate. The procedural guidance herein is designed to answer immediate operational questions and ensure safe handling from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous titanium phosphate compounds, titanium(IV) tetraphosphate should be treated as a hazardous substance. The primary hazards include irritation to the skin, eyes, and respiratory tract, and it may be harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1] | To prevent eye irritation from dust particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. | To avoid skin irritation upon contact.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if dust is generated. | To prevent respiratory tract irritation.[1] |
Operational Plan: Handling and Storage
Safe handling and storage are paramount to minimizing exposure risk and maintaining the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Engineering Controls: All manipulations that could generate dust must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]
-
Weighing and Transfer: Use appropriate tools to handle the solid material and avoid creating dust.
-
Housekeeping: Maintain a clean workspace. Any spills should be cleaned up promptly.
-
Personal Hygiene: Wash hands thoroughly after handling the material, before breaks, and at the end of the workday.[1]
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
Disposal Plan
Proper disposal of titanium(IV) tetraphosphate and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Procedure:
-
Waste Collection: Collect all waste material, including any contaminated disposable PPE, in a designated, sealed, and properly labeled hazardous waste container.[2]
-
Container Management: Ensure the waste container is compatible with the chemical.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service.[1] Do not dispose of this material down the drain.[2]
-
Empty Containers: Rinse empty containers thoroughly and dispose of the rinseate as hazardous waste.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling titanium(IV) tetraphosphate in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
